molecular formula C6H14ClNO B8013962 (3S,4R)-3-methylpiperidin-4-ol;hydrochloride

(3S,4R)-3-methylpiperidin-4-ol;hydrochloride

Cat. No.: B8013962
M. Wt: 151.63 g/mol
InChI Key: RRSULSNKSVBZRD-RIHPBJNCSA-N
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Description

(3S,4R)-3-methylpiperidin-4-ol;hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S,4R)-3-methylpiperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-7-3-2-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSULSNKSVBZRD-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCC[C@H]1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural and Synthetic Profiling of cis-3-Methyl-4-hydroxypiperidine Hydrochloride: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the structural dynamics, stereoselective synthesis, and analytical validation of cis-3-methyl-4-hydroxypiperidine hydrochloride.

Executive Summary

In contemporary medicinal chemistry, saturated nitrogen heterocycles are fundamental to the development of highly specific pharmacophores. Among these, cis-3-methyl-4-hydroxypiperidine hydrochloride (also known as cis-3-methylpiperidin-4-ol HCl) has emerged as a critical building block [1]. By incorporating both a basic amine and a stereodefined carbinol center, this scaffold provides unique vectors for hydrogen bonding and steric direction. It is heavily utilized in the synthesis of M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs)[2], LATS1/2 kinase inhibitors for regenerative medicine[3], and microbial efflux pump inhibitors[4].

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. We will dissect the thermodynamic causality governing its conformation, detail a self-validating stereoselective synthetic protocol, and provide the analytical framework required to guarantee diastereomeric purity.

Conformational Analysis & Thermodynamic Causality

The biological utility of cis-3-methyl-4-hydroxypiperidine is intrinsically linked to its 3D conformation. The piperidine ring adopts a chair conformation to minimize torsional strain. The relative 3,4-cis stereochemistry dictates that the methyl and hydroxyl groups must occupy opposite topological faces (one axial, one equatorial).

The Causality of the Global Minimum: The conformational equilibrium is governed by the differential A-values (steric strain energies) of the substituents. The methyl group has a significantly higher A-value (


 kcal/mol) compared to the hydroxyl group (

kcal/mol). To avoid severe 1,3-diaxial interactions, the molecule undergoes a ring flip to place the bulkier methyl group in the equatorial position. Consequently, the hydroxyl group is forced into the axial position. This predictable rigidity reduces the entropic penalty upon binding to target proteins, locking the molecule into its bioactive conformation [5].

Conformation A Conformer A (High Energy) Axial CH3 (A=1.7 kcal/mol) Equatorial OH B Conformer B (Global Minimum) Equatorial CH3 Axial OH (A=0.87 kcal/mol) A->B Steric Relief (ΔG < 0)

Caption: Conformational equilibrium favoring the equatorial methyl and axial hydroxyl state.

Physicochemical Profile

The hydrochloride salt form is deliberately chosen for this building block. Protonation of the piperidine nitrogen to form the piperidinium ion drastically improves aqueous solubility, prevents oxidative degradation of the secondary amine, and yields a highly crystalline solid ideal for long-term storage and precise stoichiometric weighing.

PropertyValue
Chemical Name cis-3-Methylpiperidin-4-ol hydrochloride
CAS Registry Number 36173-52-1 (Free base)
Molecular Formula C6H14ClNO (Salt)
Molecular Weight 151.63 g/mol (Salt)
Stereochemistry 3,4-cis (Relative: Equatorial CH3, Axial OH)
Physical State White to off-white crystalline powder
Solubility Profile High in H2O (>50 mg/mL), Methanol, and DMSO

Stereoselective Synthetic Methodology

To synthesize the cis-isomer with


 diastereomeric excess (d.e.), we employ a steric approach control strategy using a bulky hydride source.
Step-by-Step Protocol

Step 1: Stereoselective Reduction

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 1-Boc-3-methyl-4-piperidone (1.0 eq) and anhydrous THF to achieve a 0.2 M concentration.

  • Thermal Control: Cool the solution to -78 °C using a dry ice/acetone bath. Strict temperature control is required to maximize facial selectivity.

  • Hydride Addition: Dropwise add L-Selectride (Lithium tri-sec-butylborohydride, 1.0 M in THF, 1.2 eq) over 30 minutes.

    • Causality: The bulky tri-sec-butylborohydride reagent cannot easily attack the carbonyl from the sterically hindered axial face (which is blocked by 1,3-diaxial interactions). It is forced to attack from the less hindered equatorial trajectory . This equatorial hydride attack pushes the resulting alkoxide oxygen into the axial position , perfectly establishing the desired cis geometry[6].

  • Quench & Workup: Quench the reaction at -78 °C with 10% aqueous H2O2 and 3N NaOH to safely oxidize the borane byproducts. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Step 2: Deprotection and Salt Formation

  • Solvation: Dissolve the crude N-Boc-cis-3-methylpiperidin-4-ol in a minimal volume of anhydrous dichloromethane (DCM).

  • Cleavage: Add 4M HCl in dioxane (5.0 eq) at 0 °C, then allow the mixture to warm to room temperature.

    • Causality: The strongly acidic environment protonates the Boc carbamate, triggering the expulsion of isobutylene gas and CO2. The secondary amine is simultaneously protonated, forming the hydrochloride salt.

  • Isolation: Stir for 2 hours until precipitation is complete. Filter the white crystalline solid, wash with cold diethyl ether to strip away non-polar organic impurities, and dry under high vacuum.

Synthesis A 1-Boc-3-methyl-4-piperidone (Starting Material) B Stereoselective Reduction (L-Selectride, THF, -78 °C) A->B Equatorial Hydride Attack C N-Boc-cis-3-methylpiperidin-4-ol (Intermediate) B->C Forces Axial OH (cis) D Boc Deprotection & Salt Formation (4M HCl in Dioxane, RT) C->D Cleavage of Boc Group E cis-3-methyl-4-hydroxypiperidine HCl (Final Product) D->E Precipitation of HCl Salt

Caption: Workflow for the stereoselective synthesis of cis-3-methyl-4-hydroxypiperidine HCl.

Analytical Validation: A Self-Validating System

A robust synthetic protocol must be self-validating. To guarantee that the L-Selectride reduction successfully yielded the cis-isomer rather than the trans-isomer, we rely on 1H NMR


-coupling analysis  of the C4 carbinol proton.

The Mechanistic Proof:

  • In the cis-isomer (equatorial methyl, axial hydroxyl), the C4 proton is forced into the equatorial position. Because it is equatorial, it lacks large trans-diaxial geometric alignment with the adjacent C3 and C5 protons. Consequently, the C4 proton signal will appear as a narrow multiplet (typically

    
     Hz) with small coupling constants (
    
    
    
    and
    
    
    Hz).
  • If the reaction had failed and yielded the trans-isomer (equatorial methyl, equatorial hydroxyl), the C4 proton would be axial . This would result in a wide multiplet featuring at least one large trans-diaxial coupling (

    
     Hz) with the axial proton at C5 [7].
    

By simply observing the peak width and coupling constants of the C4 proton in the crude NMR, the chemist obtains an absolute, internal validation of the stereochemical workflow without requiring chiral chromatography.

Applications in Medicinal Chemistry

The structural rigidity and specific vector topology of the cis-3-methyl-4-hydroxypiperidine motif have made it indispensable in recent drug discovery campaigns:

  • M4 Muscarinic Acetylcholine Receptor Modulators: Used in the development of positive allosteric modulators (PAMs) for the treatment of Alzheimer's disease and schizophrenia. The cis-geometry precisely aligns the pharmacophore within the allosteric binding pocket, augmenting the endogenous acetylcholine response [2].

  • LATS1/2 Kinase Inhibitors: In regenerative medicine, inhibiting LATS1/2 inactivates the Hippo pathway, promoting cell growth for wound healing. The cis-methyl group restricts the piperidine ring, significantly improving the cellular NanoBRET activity and qPCR fold-change induction compared to unmethylated analogs [5].

  • Microbial Efflux Pump Inhibitors: The scaffold is utilized to design molecules that block the transmembrane-protein-catalyzed extrusion of antibiotics in resistant bacteria (e.g., E. coli and S. aureus), rescuing the efficacy of legacy antimicrobial agents [4].

References

  • Christopoulos, A., et al. "6, 7-dihydro-5h-pyrrolo [3, 4-b] pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor". WIPO (PCT) Patent WO2017107087A1.
  • Poole, K., et al. "Inhibitors of cellular efflux pumps of microbes". WIPO (PCT) Patent WO2002009758A2.
  • Morris, P.J., et al. "Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine". Journal of Medicinal Chemistry, 2025. DOI: 10.1021/acs.jmedchem.5c01027. URL:[Link]

  • Ovid / Journal of Analytical Toxicology. "Characterization and Differentiation of Geometric Isomers of 3-methylfentanyl Analogs". Journal of Analytical Toxicology, Vol. 41, Issue 8. URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (3S,4R)-3-Methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (3S,4R)-3-methylpiperidin-4-ol , a chiral piperidine scaffold critical in the synthesis of next-generation bioactive small molecules.

Executive Summary

The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., Janus kinase inhibitors, GPCR ligands). (3S,4R)-3-methylpiperidin-4-ol represents a specific stereochemical challenge and opportunity. As a chiral building block, it offers a defined 3D vector for structure-activity relationship (SAR) exploration, particularly for "scaffold hopping" in drug discovery programs targeting kinases and viral proteases. This guide details its molecular properties, stereoselective synthesis, and analytical validation.

Part 1: Physicochemical Characterization

The precise stoichiometry and molecular identity are the foundation of any synthetic campaign. The following data establishes the baseline for (3S,4R)-3-methylpiperidin-4-ol.

Molecular Identity Table
PropertyValueNotes
IUPAC Name (3S,4R)-3-methylpiperidin-4-olcis-configuration relative to ring plane
CAS Number 1821751-68-1 Specific to the (3S,4R) enantiomer
Molecular Formula C₆H₁₃NO Base amine (free base)
Molecular Weight 115.176 g/mol Monoisotopic Mass: 115.0997
Stereochemistry (3S, 4R)Diastereomer: cis-3-methyl-4-hydroxy
Appearance Viscous oil or low-melting solidHygroscopic; often handled as HCl salt (MW: 151.[1]63)
pKa (Calc) ~10.8 (Piperidine NH)Basic; forms stable salts with mineral acids
Stereochemical Context

The (3S,4R) configuration denotes a cis-relationship between the methyl group at C3 and the hydroxyl group at C4.

  • Conformation: In the lowest energy chair conformation, the bulky substituents typically adopt an equatorial-equatorial or axial-equatorial orientation to minimize 1,3-diaxial interactions. For the cis-isomer, one substituent is axial and the other equatorial (e.g., Me-equatorial, OH-axial) stabilized by intramolecular H-bonding in non-polar solvents.

  • Differentiation: It is the enantiomer of (3R,4S)-3-methylpiperidin-4-ol and a diastereomer of the trans-isomers ((3R,4R) and (3S,4S)).

Part 2: Synthetic Pathways & Protocols

Achieving the specific (3S,4R) stereochemistry requires a protocol that controls both diastereoselectivity (cis vs. trans) and enantioselectivity (3S,4R vs. 3R,4S).

Retrosynthetic Strategy

The most robust route involves the reduction of N-protected-3-methylpiperidin-4-one .

  • Reagent Choice: Bulky hydride reagents (e.g., L-Selectride) favor the formation of the cis-alcohol via steric approach control, whereas small hydrides (NaBH₄) typically yield thermodynamic mixtures favoring the trans-isomer.

  • Resolution: Enzymatic resolution or chiral HPLC is used to isolate the (3S,4R) enantiomer from the racemic cis-mixture.

Experimental Protocol: Stereoselective Synthesis

Objective: Synthesis of cis-N-Boc-3-methylpiperidin-4-ol followed by chiral resolution.

Step 1: N-Protection
  • Reagents: 3-methylpiperidin-4-one HCl, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), DCM.

  • Procedure: Suspend ketone HCl salt in DCM. Add TEA (2.2 eq) at 0°C. Add Boc₂O (1.1 eq). Stir at RT for 4h.[2]

  • Workup: Wash with 1N HCl, Brine. Dry over Na₂SO₄.[2][3][4] Concentrate to yield N-Boc-3-methylpiperidin-4-one .

Step 2: Diastereoselective Reduction (Cis-Selective)
  • Reagents: N-Boc-3-methylpiperidin-4-one, L-Selectride (Lithium tri-sec-butylborohydride) 1.0M in THF.

  • Mechanism: The bulky hydride attacks the ketone from the less hindered equatorial face, forcing the resulting hydroxyl group into the axial position (relative to the methyl), favoring the cis-isomer.

  • Procedure:

    • Cool solution of ketone in anhydrous THF to -78°C .

    • Add L-Selectride (1.2 eq) dropwise over 30 mins.

    • Stir at -78°C for 2h.

    • Quench: Oxidative workup with NaOH/H₂O₂ is required to remove boron byproducts. Add 10% NaOH followed by 30% H₂O₂ carefully at 0°C.

  • Yield: >90% conversion, typically >9:1 cis:trans ratio.

Step 3: Enzymatic Kinetic Resolution (EKR)

To obtain the pure (3S,4R) enantiomer from the racemic cis-scaffold:

  • Enzyme: Candida antarctica Lipase B (CAL-B).

  • Acyl Donor: Vinyl acetate.

  • Procedure: Suspend racemic cis-alcohol in MTBE with vinyl acetate and CAL-B. The enzyme selectively acetylates one enantiomer (e.g., (3R,4S)), leaving the desired (3S,4R)-alcohol free (or vice versa, depending on enzyme specificity; screening required).

  • Purification: Separate the free alcohol from the acetate ester via silica gel chromatography.

Synthesis Workflow Diagram (Graphviz)

SynthesisProtocol Start Start: 3-Methylpiperidin-4-one HCl Step1 N-Protection (Boc2O, TEA) Yields N-Boc-Ketone Start->Step1 Step2 Stereoselective Reduction (L-Selectride, -78°C) Step1->Step2 Bulky Hydride Attack Check1 Check Diastereomeric Ratio (Target: >9:1 Cis) Step2->Check1 Step3 Enzymatic Resolution (CAL-B, Vinyl Acetate) Check1->Step3 Pass Step4 Chromatographic Separation (Silica Gel) Step3->Step4 Acetylation of (3R,4S) Step5 N-Deprotection (TFA/DCM) Optional: Salt Formation Step4->Step5 Isolate Free Alcohol Final Final Product: (3S,4R)-3-methylpiperidin-4-ol Step5->Final

Caption: Stereoselective synthesis workflow targeting the (3S,4R) isomer via ketone reduction and enzymatic resolution.

Part 3: Analytical Validation (Self-Validating System)

Trustworthiness in chemical synthesis relies on rigorous analytical proof. The following parameters serve as a "self-validating system" to confirm identity and purity.

Nuclear Magnetic Resonance (NMR) Diagnosis

The coupling constants (


) in ¹H NMR are the primary diagnostic tool for distinguishing cis vs. trans diastereomers.
  • H4 Proton Signal (Carbinol proton):

    • Trans-isomer (Diequatorial): The H4 proton is axial. It shows a large coupling constant (

      
      ) with the axial H3 and H5 protons.
      
    • Cis-isomer (Axial-Equatorial): The H4 proton is equatorial (if ring flips) or has a smaller coupling constant (

      
      ) due to the gauche relationship with H3.
      
    • Validation Criterion: For (3S,4R) [Cis], look for a narrow multiplet or doublet for the H4 proton at

      
      , contrasting with the wide triplet/quartet of the trans-isomer.
      
Mass Spectrometry & Purity
  • Method: LC-MS (ESI+).[5]

  • Expected Ion:

    
    .
    
  • Fragment: Loss of water (

    
    ) is common in alcohols, observing 
    
    
    
    .
Chiral HPLC Method

To validate enantiomeric excess (ee%):

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

  • Detection: UV at 210 nm (low absorption, derivatization with benzoyl chloride may be improved for detection).

Part 4: Application in Drug Discovery[6][7]

The (3S,4R)-3-methylpiperidin-4-ol scaffold serves as a versatile intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic drugs.

Scaffold Utility
  • JAK Inhibitors: While Tofacitinib utilizes a 3-amino-4-methylpiperidine core, the 3-methyl-4-hydroxypiperidine is a valuable "polarity-switch" analog. Converting the OH to an amine (via mesylate displacement with azide) allows access to novel stereoisomers of Tofacitinib analogs.

  • Conformational Locking: The methyl group at C3 restricts the conformational flexibility of the piperidine ring, potentially reducing the entropic penalty upon binding to a protein active site.

Functionalization Logic (Graphviz)

Applications Core (3S,4R)-3-methylpiperidin-4-ol Path1 Mesylation/Azidation Core->Path1 Path2 N-Alkylation/Acylation Core->Path2 Path3 Fluorination (DAST) Core->Path3 Prod1 3-Methyl-4-aminopiperidines (JAK Inhibitor Analogs) Path1->Prod1 Inversion of Config Prod2 GPCR Ligands (Peptidomimetics) Path2->Prod2 Prod3 3-Methyl-4-fluoropiperidines (Metabolic Stability) Path3->Prod3 Bioisostere

Caption: Divergent synthetic utility of the (3S,4R) scaffold in medicinal chemistry.

References

  • Chemical Identity & CAS Data. National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7446786 (Isomeric Analog).[6] Retrieved from [Link]

  • Stereoselective Synthesis of Piperidinols. National Institutes of Health (NIH). "A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols." Retrieved from [Link]

  • Functionalization of Piperidine Scaffolds. Wiley Online Library. "Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate."[7] Retrieved from [Link]

Sources

Stereochemical Architecture and Pharmacological Impact of cis-3-Methylpiperidin-4-ol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a privileged scaffold in modern drug discovery. The introduction of contiguous stereocenters—specifically in 3-methylpiperidin-4-ol —creates a highly defined spatial vector that dictates target binding affinity, pharmacokinetics, and metabolic stability. This molecule exists as four stereoisomers: a trans pair[(3R,4R) and (3S,4S)] and a cis pair[(3S,4R) and (3R,4S)].

This whitepaper provides an in-depth mechanistic analysis of the cis enantiomers: (3S,4R)-3-methylpiperidin-4-ol and (3R,4S)-3-methylpiperidin-4-ol . By exploring their conformational thermodynamics, pharmacological relevance, diastereoselective synthesis, and analytical differentiation, this guide serves as a self-validating framework for researchers working with complex chiral heterocycles.

Stereochemical Architecture & Conformational Dynamics

To understand the difference between the (3S,4R) and (3R,4S) isomers, one must first analyze the conformational thermodynamics of the piperidine chair.

In a cis-1,2-disubstituted-like relationship (positions 3 and 4 on the piperidine ring), one substituent must occupy an equatorial position while the other occupies an axial position. The thermodynamic equilibrium of the chair conformation is dictated by the steric bulk (A-values) of the substituents:

  • Methyl Group (C3): A-value ≈ 1.7 kcal/mol

  • Hydroxyl Group (C4): A-value ≈ 0.9 kcal/mol

The Causality of Conformation: Because the methyl group is significantly bulkier than the hydroxyl group, the piperidine ring will undergo a chair flip to minimize 1,3-diaxial interactions. The system overwhelmingly favors the conformer where the C3-methyl is equatorial and the C4-hydroxyl is axial .

The (3S,4R) and (3R,4S) isomers are non-superimposable mirror images (enantiomers) of this specific equatorial-axial conformation.

Pathway A cis-3-Methylpiperidin-4-ol (3S,4R) & (3R,4S) B Conformer A: C3-Me (Equatorial) C4-OH (Axial) A->B Ring Flip C Conformer B: C3-Me (Axial) C4-OH (Equatorial) A->C Ring Flip D Thermodynamically Favored (Minimal Steric Strain) B->D E Thermodynamically Disfavored (1,3-Diaxial Me Strain) C->E

Figure 1: Conformational equilibrium of cis-3-methylpiperidin-4-ol isomers.

Pharmacological Relevance: The Asymmetric Binding Pocket

The exact spatial orientation of the C3-methyl group is rarely a passive feature; it is usually a critical driver of target engagement.

Case Study: CCR4 Antagonists in Immuno-Oncology In the development of small-molecule antagonists for the CC chemokine receptor 4 (CCR4)—designed to inhibit regulatory T cell (Treg) trafficking into the tumor microenvironment—the stereochemistry of the piperidine core was paramount [1]. Researchers at RAPT Therapeutics discovered that appending side chains onto the C3-methyl core resulted in drastic potency shifts. Specifically, the (R,S)-diastereomer was 19-fold more potent than the (S,R)-diastereomer in inhibiting calcium flux [1].

Case Study: EGFR Mutant Inhibitors Similarly, in the synthesis of next-generation, wild-type sparing EGFR inhibitors (such as BLU-945 analogs), the (3S,4R) cis configuration of a fluorinated 3-methylpiperidin-4-ol derivative was specifically isolated to perfectly map the hydrophobic pocket of the kinase domain [2].

Why does this happen? The equatorial methyl group acts as a hydrophobic anchor, locking the piperidine ring into a specific vector within the receptor pocket. If the wrong enantiomer is used, the methyl group clashes with the receptor wall, preventing the axial hydroxyl group from forming critical hydrogen bonds with the target's backbone amides.

Synthetic Methodologies & Diastereoselective Reduction

Achieving the cis configuration requires a highly controlled diastereoselective reduction of the corresponding ketone. Standard reductions (e.g., NaBH₄) yield a difficult-to-separate mixture of cis and trans isomers [2]. To exclusively synthesize the cis racemate, steric approach control must be utilized [3].

Protocol 1: Diastereoselective Synthesis of cis-1-Benzyl-3-methylpiperidin-4-ol

This protocol utilizes L-Selectride (lithium tri-sec-butylborohydride). The massive steric bulk of the sec-butyl groups prevents the hydride from attacking the axial face of the piperidin-4-one.

  • Preparation: Dissolve 1-benzyl-3-methylpiperidin-4-one (1.0 eq, ~122 mmol) in anhydrous THF (100 mL) under an inert argon atmosphere [3].

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach -78 °C.

  • Hydride Transfer: Dropwise add a 1 M solution of L-Selectride in THF (1.5 eq).

    • Mechanistic Causality: The bulky hydride is forced to attack from the less hindered equatorial trajectory. This stereoelectronic push forces the resulting oxygen atom into the axial position. Because the adjacent C3-methyl group is thermodynamically locked in the equatorial position, the product is exclusively the cis racemate [3].

  • Quenching: After 90 minutes of stirring at -78 °C, cautiously quench the reaction with EtOH, followed by water.

  • Workup: Extract the aqueous layer with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the cis racemate.

Workflow N1 1-Benzyl-3-methyl piperidin-4-one N2 L-Selectride (-78°C) N1->N2 N3 cis-Racemate (3S,4R) / (3R,4S) N2->N3 N4 Prep-Chiral-SFC (Cellulose-3) N3->N4 N5 (3S,4R)-Isomer N4->N5 Peak 1 N6 (3R,4S)-Isomer N4->N6 Peak 2

Figure 2: Diastereoselective synthesis and chiral resolution workflow.

Chiral Resolution & Analytical Differentiation

Once the cis racemate is synthesized, the (3S,4R) and (3R,4S) enantiomers must be separated. Enzymatic kinetic resolution (using aldolases or lipases) is possible [4], but Preparative Chiral Supercritical Fluid Chromatography (SFC) is the industry standard for rapid, high-yield resolution [2].

Protocol 2: Chiral Resolution via SFC-HPLC
  • Stationary Phase: Equip the SFC system with a Phenomenex Lux 5µ Cellulose-3 column (5 x 25 cm, 5 µm) [2].

  • Mobile Phase: Utilize an isocratic mixture of CO₂ (Mobile Phase A) and Methanol containing 0.1% Diethylamine (Mobile Phase B) at a 50:50 ratio.

  • Parameters: Set the flow rate to 170 mL/min and monitor UV absorbance at 220 nm [2].

  • Isolation: Collect Peak 1 and Peak 2 separately. Evaporate the fractions to dryness to afford the enantiopure (3S,4R) and (3R,4S) isomers (ee > 99%).

Self-Validating Analytical Checkpoints

To prove that you have successfully synthesized the cis isomers rather than the trans isomers, ¹H-NMR is your primary diagnostic tool. The Karplus equation dictates that the coupling constant (


) between adjacent protons depends on their dihedral angle.

In the cis isomer, the C3-proton is axial and the C4-proton is equatorial (dihedral angle ~60°), resulting in a small


 coupling constant. In the trans isomer, both protons are axial (dihedral angle ~180°), resulting in a massive 

coupling constant.

Table 1: Analytical Differentiation of 3-Methylpiperidin-4-ol Isomers

Propertycis-Isomers ((3S,4R) & (3R,4S))trans-Isomers ((3R,4R) & (3S,4S))
Relative Stereochemistry cis (Substituents on same face)trans (Substituents on opposite faces)
Preferred Conformation Equatorial-Methyl, Axial-HydroxylEquatorial-Methyl, Equatorial-Hydroxyl
Proton Relationship (C3-H to C4-H) Axial-Equatorial (a,e)Axial-Axial (a,a)
¹H-NMR

Coupling Constant
~3 - 5 Hz (Small doublet/multiplet)~9 - 12 Hz (Large doublet/triplet)
Thermodynamic Stability High (Avoids 1,3-diaxial interactions)Highest (Both bulky groups equatorial)

By ensuring your


 coupling constant is under 5 Hz, you structurally validate the cis geometry before proceeding to chiral resolution.

References

  • Discovery of a Potent and Selective CCR4 Antagonist that Inhibits Treg Trafficking into the Tumor Microenvironment Source: RAPT Therapeutics URL:[Link]

  • Supporting Information Discovery of BLU-945, a Reversible, Potent, and Wild-Type Sparing Next-Generation EGFR Mutant Inhibitor Source: Semantic Scholar URL:[Link]

  • WO2015171722A1 - Pyrrolidine gpr40 modulators for the treatment of diseases such as diabetes Source: Google Patents URL
  • Aldolase-Catalyzed Asymmetric Synthesis of N-Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes Source: Digital CSIC URL:[Link]

Technical Whitepaper: Safety, Handling, and Synthetic Integration of (3S,4R)-3-methylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S,4R)-3-methylpiperidin-4-ol hydrochloride (CAS: 2387568-46-7) is a highly specialized chiral aliphatic heterocycle utilized extensively in modern drug discovery. As a foundational building block, it requires precise handling to maintain its structural integrity and ensure operator safety. This whitepaper provides an in-depth analysis of its physicochemical properties, toxicological mechanisms, and self-validating safety protocols. Furthermore, it outlines field-proven methodologies for incorporating this molecule into complex pharmaceutical scaffolds.

Physicochemical Profiling & Structural Causality

The utility of (3S,4R)-3-methylpiperidin-4-ol hydrochloride stems from its rigid stereochemical framework. The (3S,4R) configuration ensures a specific spatial projection of the methyl and hydroxyl groups. This stereochemical precision is critical for inducing conformational restriction when the molecule binds to target proteins, such as G-protein coupled receptors (e.g., GPR40) 1 or various kinase domains 2.

The compound is intentionally supplied as a hydrochloride salt rather than a free base. Causality: The secondary amine in its free base form is prone to oxidation and can be difficult to handle as a hygroscopic oil or low-melting solid. Salt formation with hydrochloric acid yields a stable, free-flowing crystalline powder with enhanced aqueous solubility and extended shelf-life 3.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance
CAS Number 2387568-46-7Unique identifier for the (3S,4R) HCl salt enantiomer 3.
Molecular Formula C6H14ClNORepresents the protonated piperidine core and chloride counterion 4.
Molecular Weight 151.63 g/mol Low molecular weight is ideal for fragment-based drug design (FBDD) 4.
Physical State White to off-white solidIndicates high purity and a stable crystalline lattice.

Hazard Identification & Toxicological Mechanisms

Understanding the safety profile requires analyzing the molecular interactions of the compound with biological tissues. Based on structurally analogous piperidinol hydrochlorides, the compound exhibits specific localized toxicities that dictate handling requirements 5.

Table 2: GHS Hazard Summary & Mechanistic Basis
Hazard CodeDescriptionMechanistic Causality
H302 Harmful if swallowedSystemic absorption of the bioactive piperidine core disrupts normal enzymatic pathways 6.
H315 Causes skin irritationDissolution of the HCl salt in dermal moisture creates a localized acidic microenvironment, leading to protein denaturation 5.
H319 Causes serious eye irritationThe combination of acidity (from HCl) and the nucleophilic potential of the amine rapidly damages the sensitive corneal epithelium 6.
H335 May cause respiratory irritationInhalation of fine crystalline dust leads to deposition in the upper respiratory tract, where rapid dissolution causes localized pH drops and cellular irritation 5.

Self-Validating Safety & Handling Protocols

To ensure absolute safety and reproducibility, handling procedures must be treated as self-validating systems where each step confirms the success of the previous one.

Protocol 1: Safe Handling and Spill Response

Objective: Safely contain and neutralize a solid spill of (3S,4R)-3-methylpiperidin-4-ol HCl.

  • Assessment & PPE: Don nitrile gloves, safety goggles, and an N95/P100 particulate respirator.

    • Causality: The primary risk is airborne dust inhalation (H335) and ocular exposure (H319).

  • Containment: Isolate the spill area. Do NOT use dry sweeping.

    • Causality: Dry sweeping aerosolizes the fine hydrochloride powder, exponentially increasing inhalation risks.

  • Collection: Cover the spill with a damp absorbent pad (moistened with water). Gently gather the material.

  • Neutralization & Decontamination: Wipe the surface with a mild aqueous buffer (pH 7.5 - 8.0, e.g., dilute sodium bicarbonate).

    • Causality: The mild base neutralizes residual acidic hydrochloride salts without generating excessive heat or hazardous byproducts.

  • System Validation: Swab the cleaned surface with a universal pH indicator strip.

    • Validation check: A pH reading of ~7.0 confirms the complete removal of the acidic salt residue.

  • Disposal: Seal all materials in a hazardous waste container labeled for halogenated organic/acidic waste.

SpillResponse A Spill Detected B Don PPE (Respirator, Gloves) A->B C Dampen to Prevent Dust B->C D Mechanically Collect C->D E Neutralize Area (pH 8 Buffer) D->E F Validate (pH Swab Test = 7.0) E->F G Hazardous Waste Disposal F->G

Fig 1: Self-validating spill response workflow for (3S,4R)-3-methylpiperidin-4-ol HCl.

Synthetic Utility & Experimental Workflow

In medicinal chemistry, (3S,4R)-3-methylpiperidin-4-ol HCl is frequently utilized as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions or Buchwald-Hartwig aminations to construct complex heteroaryl-piperidine scaffolds 2.

Protocol 2: Self-Validating SNAr Coupling

Objective: Couple (3S,4R)-3-methylpiperidin-4-ol HCl with a heteroaryl chloride (e.g., 2-chloropyridine).

  • Preparation: In an oven-dried flask under nitrogen, suspend (3S,4R)-3-methylpiperidin-4-ol HCl (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl counterion to liberate the nucleophilic secondary amine without competing for the electrophile.

  • Electrophile Addition: Add the heteroaryl chloride (1.1 eq).

  • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours.

    • Causality: The elevated temperature provides the necessary activation energy to overcome the aromatic stabilization during the formation of the Meisenheimer complex.

  • System Validation (In-Process): Analyze an aliquot via LC-MS.

    • Validation check: The disappearance of the starting material mass (m/z 116 for the free base) and the appearance of the product mass confirms reaction progression.

  • Workup: Cool to room temperature, quench with water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove DMF.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography.

SNArWorkflow S1 Piperidinol HCl Salt S2 Add DIPEA (Base) S1->S2 S3 Active Free Amine Liberated S2->S3 S4 Add Heteroaryl Electrophile S3->S4 S5 Heat to 90°C (SNAr) S4->S5 S6 LC-MS Validation Check S5->S6 S7 Purified Target Scaffold S6->S7

Fig 2: Step-by-step SNAr coupling workflow with integrated LC-MS validation.

References

  • PubChem - rac-(3R,4S)-3-methylpiperidin-4-ol URL: [Link]

  • Google Patents - WO2015171722A1 - Pyrrolidine gpr40 modulators for the treatment of diseases such as diabetes URL

Sources

Thermodynamic and Kinetic Solubility Profiles of 3-Methylpiperidin-4-ol Hydrochloride: A Comparative Analysis in Aqueous and Ethanolic Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of crystallization, purification, and formulation workflows for active pharmaceutical ingredient (API) intermediates requires a rigorous understanding of their solvation thermodynamics. 3-Methylpiperidin-4-ol hydrochloride (CAS: 1185293-84-8) is a highly versatile functionalized piperidine derivative utilized extensively in drug discovery[1]. Because it is synthesized and isolated as a hydrochloride salt, its solubility profile is governed by a complex interplay of ionic dissociation, hydrogen bonding, and solvent dielectric properties.

This technical guide provides an in-depth mechanistic analysis of the solubility of 3-methylpiperidin-4-ol hydrochloride in water versus ethanol, detailing the thermodynamic causality behind the data and offering a self-validating experimental protocol for empirical quantification.

Mechanistic Chemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of 3-methylpiperidin-4-ol hydrochloride, we must deconstruct its molecular architecture:

  • The Piperidine Core & Secondary Amine: The nitrogen atom in the piperidine ring is protonated in the hydrochloride salt form, yielding a

    
     cation. This ionic center is highly hydrophilic.
    
  • The 4-Hydroxyl Group (-OH): Acts as both a strong hydrogen bond donor and acceptor, facilitating solvation in protic solvents.

  • The 3-Methyl Group (-CH3): Introduces localized steric hindrance and a degree of lipophilicity. While it slightly reduces the overall hydration energy compared to unsubstituted piperidin-4-ol, it improves compatibility with semi-polar organic solvents.

  • The Chloride Counter-Ion (

    
    ):  Forms a crystalline lattice with the protonated amine.
    
The Causality of Solvation: Water vs. Ethanol

The dissolution of an amine hydrochloride salt is an endothermic process that requires overcoming the lattice energy of the crystal[2].

In Water: Water possesses a high static dielectric constant (


 at 25°C). This high polarity effectively shields the electrostatic attraction between the piperidinium cation and the chloride anion, driving near-complete ionic dissociation[3]. Furthermore, water forms robust hydrogen bond networks with both the 4-hydroxyl group and the protonated amine. Consequently, 3-methylpiperidin-4-ol hydrochloride exhibits high aqueous solubility .

In Ethanol: Ethanol is a protic solvent capable of hydrogen bonding, but it possesses a significantly lower dielectric constant (


 at 25°C). While ethanol can solvate the compound via hydrogen bonding with the -OH group and the amine, its lower polarity limits its ability to stabilize the dissociated 

and

ions. As a result, the ions tend to remain as tightly bound ion pairs in solution, which thermodynamically restricts the saturation limit[3]. Thus, the compound exhibits moderate solubility in ethanol, making ethanol an excellent candidate for co-solvent or anti-solvent crystallization strategies.

Comparative Solubility Data

The following table synthesizes the physicochemical parameters of the solvents and the estimated solubility behavior of 3-methylpiperidin-4-ol hydrochloride based on amine hydrochloride thermodynamic models.

Solvent ParameterPurified Water (

)
Absolute Ethanol (

)
Dielectric Constant (

at 25°C)
78.424.3
Hydrogen Bond Donor/Acceptor Strong / StrongModerate / Moderate
Ionic Dissociation Capacity High (Complete dissociation)Low (Ion-pairing dominates)
Estimated Solubility Range (25°C) > 100 mg/mL (Highly Soluble)10 - 50 mg/mL (Moderately Soluble)
Primary Solvation Mechanism Ion-dipole interactions & H-bondingHydrogen bonding & weak dipole interactions
Temperature Dependence High (

)
Moderate (

)

Experimental Methodology: Self-Validating Solubility Determination

To obtain precise, empirical solubility data for 3-methylpiperidin-4-ol hydrochloride, the Isothermal Shake-Flask Method coupled with HPLC-UV/LC-MS quantification is the gold standard.

As a Senior Application Scientist, I mandate the following protocol to ensure a self-validating system. Causality note: Centrifugation is explicitly chosen over filtration for phase separation. Amine salts frequently adsorb onto standard nylon or PTFE syringe filters, which artificially lowers the measured concentration and invalidates the data.

Step-by-Step Protocol
  • Saturation: Accurately weigh an excess amount of 3-methylpiperidin-4-ol hydrochloride (e.g., 500 mg) into two separate 10 mL glass vials.

  • Solvent Addition: Add 2.0 mL of HPLC-grade Water to Vial A, and 2.0 mL of Absolute Ethanol to Vial B.

  • Isothermal Equilibration: Seal the vials and place them in a thermostatic shaking water bath set to exactly 25.0 ± 0.1 °C. Agitate at 150 RPM for 24 hours. Why 24 hours? This ensures thermodynamic equilibrium is reached between the solid lattice and the solvated ions.

  • Phase Separation: Transfer the suspensions to microcentrifuge tubes and centrifuge at 10,000 x g for 15 minutes at 25°C. This forces all undissolved micro-crystals to the bottom, leaving a thermodynamically saturated supernatant.

  • Sampling & Dilution: Carefully extract 100 µL of the clear supernatant using a positive displacement pipette (to account for ethanol's lower surface tension). Dilute immediately into a known volume of mobile phase to prevent precipitation upon cooling.

  • Quantification: Analyze the diluted samples via HPLC-UV (using a hydrophilic interaction liquid chromatography - HILIC column, given the high polarity of the analyte) against a validated 5-point calibration curve.

Workflow Visualization

Workflow N1 Solid 3-Methylpiperidin-4-ol HCl (Excess) N2 Solvent Addition (Water vs. Ethanol) N1->N2 N3 Isothermal Agitation (24h, 25.0 ± 0.1 °C) N2->N3 N4 Phase Separation (10,000 x g Centrifugation) N3->N4 N5 Supernatant Sampling & Dilution N4->N5 N6 HPLC-UV / LC-MS Quantification N5->N6

Workflow of the isothermal shake-flask method for solubility determination.

Implications for Drug Development and Purification

Understanding the solubility differential between water and ethanol for 3-methylpiperidin-4-ol hydrochloride is not just an academic exercise; it directly dictates downstream processing:

  • Recrystallization Strategies: Because the compound is highly soluble in water but only moderately soluble in ethanol, a water/ethanol binary system can be utilized for anti-solvent crystallization. Dissolving the crude API intermediate in a minimal amount of warm water and slowly titrating in cold ethanol will decrease the bulk dielectric constant of the solvent mixture, forcing the pure hydrochloride salt to crystallize out of solution while leaving organic impurities dissolved in the ethanolic phase.

  • Common Ion Effect: If aqueous crystallization is required without organic solvents, the solubility of the compound in water can be artificially suppressed by adding a concentrated

    
     solution. The influx of 
    
    
    
    ions shifts the solubility equilibrium (Le Chatelier's Principle), forcing the precipitation of the amine hydrochloride salt[2].

References

  • University of Mustansiriyah. Preformulation: Solubility and Dissolution (Amine Hydrochloride Thermodynamics). Retrieved from:[Link]

  • ResearchGate. Thermodynamic modeling of aqueous systems containing amines and amine hydrochlorides. Retrieved from:[Link]

Sources

chiral piperidine building blocks for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Chiral Piperidine Building Blocks in Medicinal Chemistry: Strategic Design and Advanced Synthesis

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of optimizing hit-to-lead compounds where flat, sp2-rich aromatic rings lead to poor pharmacokinetic (PK) profiles. The integration of chiral piperidine building blocks offers a robust solution, providing a three-dimensional vector that enhances target specificity while modulating critical physicochemical properties. This technical guide provides an in-depth analysis of the rationale behind chiral piperidines and delivers field-proven, self-validating protocols for their synthesis.

The Privileged Scaffold: Strategic Rationale

Piperidines are the most ubiquitous non-aromatic heterocycles in FDA-approved small-molecule drugs. However, the transition from achiral to chiral piperidines marks a significant evolution in modern drug discovery. The introduction of a stereocenter within the piperidine ring yields several pharmacological advantages:

  • Physicochemical Modulation: Chiral centers disrupt molecular planarity, significantly lowering the melting point and improving aqueous solubility. Furthermore, strategic substitution (e.g., α-methylation) fine-tunes the lipophilicity (logD), optimizing membrane permeability.

  • Target Selectivity: The 3D conformation of chiral piperidines allows for precise alignment within target protein binding pockets, enhancing potency.

  • Toxicity Mitigation: Off-target liabilities, particularly the inhibition of the cardiac hERG potassium channel, are frequently driven by highly lipophilic, basic amines. Chiral steric bulk adjacent to the basic nitrogen sterically hinders hERG binding, improving the safety profile.

Recent FDA approvals, such as the PARP inhibitor Niraparib and the antimycobacterial Pretomanid, heavily rely on chiral piperidine cores to achieve their therapeutic efficacy[1].

DrugDesign A Achiral Piperidine Scaffold B Introduction of Chiral Center A->B C1 Enhanced Target Selectivity B->C1 C2 Improved Aqueous Solubility B->C2 C3 Reduced hERG Toxicity B->C3

Logical framework for introducing chirality into piperidine scaffolds.

Advanced Synthetic Methodologies

Historically, accessing enantiopure piperidines required tedious chiral resolution or multi-step de novo synthesis from the chiral pool. Direct asymmetric hydrogenation of simple pyridines was notoriously difficult due to the strong coordination of the basic nitrogen to the metal catalyst, which poisons the active site[2]. Today, two state-of-the-art methodologies dominate the field:

A. Rhodium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) To bypass catalyst poisoning, pyridines are first quaternized to N-benzylpyridinium salts. This activation lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating hydride attack. Utilizing a Rhodium catalyst ([Cp*RhCl2]2) and a chiral amine (e.g., (R)-1-phenylethylamine) in the presence of formic acid allows for a reductive transamination cascade, yielding highly enantioenriched piperidines without the need for high-pressure hydrogen gas[2].

B. Photoredox/Nickel Dual Catalysis for C-H Functionalization For late-stage functionalization, direct α-C-H arylation of pre-existing piperidines (such as N-Boc piperidine) is achieved via dual photoredox and transition-metal catalysis. An Iridium photocatalyst generates an α-amino radical via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET), which is subsequently captured by a Nickel-aryl complex formed via oxidative addition of an aryl halide. This cross-coupling forms a new C(sp3)-C(sp2) bond under mild, visible-light conditions[3][4].

Photoredox N1 N-Boc Piperidine + Aryl Halide N4 α-Amino Radical Generation N1->N4 HAT / SET N5 Oxidative Addition (Ni-Aryl Complex) N1->N5 Ni(0) to Ni(II) N2 Ir Photocatalyst (Visible Light) N2->N4 N3 Ni Catalyst (Cross-Coupling) N3->N5 N6 Radical Capture & Reductive Elimination N4->N6 N5->N6 N7 α-Aryl Chiral Piperidine N6->N7 C-C Bond Formation

Experimental workflow of photoredox/Ni dual-catalyzed α-arylation.

Quantitative Data: Methodological Comparison

To guide synthetic strategy, the following table summarizes the operational parameters and performance metrics of the two primary methodologies.

ParameterRh-Catalyzed ATH (Reductive Transamination)Photoredox/Ni Dual Catalysis (C-H Arylation)
Starting Material N-Benzylpyridinium saltsN-Boc or N-Cbz Piperidines
Catalyst System [Cp*RhCl2]2 (1 mol%)Ir(ppy)3 (2 mol%) + NiCl2·glyme (5 mol%)
Chiral Source (R)- or (S)-1-phenylethylamine (Chiral Pool)Chiral ligands (e.g., bioxazoline) or substrate control
Typical Yield 75% - 95%60% - 85%
Enantioselectivity (ee) > 95% eeDiastereoselective (dr up to 95:5) / Enantioselective
Reaction Conditions 40 °C, Air, Formic Acid, 22hRoom Temp, Blue LED, Argon, 16-72h
Primary Advantage Highly scalable (multi-hundred-gram scale demonstrated)Late-stage functionalization of complex API intermediates

Self-Validating Experimental Protocols

As an application scientist, I emphasize that an experimental protocol is only as good as its built-in validation. The following procedures are designed with causality in mind—explaining why each step is performed—and include Quality Control (QC) checkpoints to ensure the system is self-validating.

Protocol A: Rhodium-Catalyzed Reductive Transamination

Objective: Synthesis of enantioenriched 2-substituted piperidines from pyridinium salts[2].

Step-by-Step Methodology:

  • Substrate Activation: Dissolve the neutral 2-substituted pyridine (1.0 equiv) in dichloromethane (DCM). Add benzyl bromide (1.1 equiv) and stir at 60 °C for 12 hours.

    • Causality: Quaternization to the N-benzylpyridinium salt prevents the basic nitrogen from coordinating to and poisoning the Rhodium catalyst, while simultaneously lowering the activation energy for hydride reduction[2].

  • Reaction Assembly: In a reaction vial open to air, combine the N-benzylpyridinium salt (0.5 mmol), (R)-1-phenylethylamine (10 equiv), and [Cp*RhCl2]2 (1 mol%).

    • Causality: The massive excess of the chiral amine drives the transamination equilibrium forward. The Rh catalyst facilitates the transfer hydrogenation.

  • Solvent & Reductant Addition: Add a solvent mixture of DCM/H2O (15:1, 4.0 mL), followed dropwise by Formic Acid (HCOOH, 24 equiv).

    • Causality: Formic acid serves as a safe, scalable hydride source. The inclusion of water is critical; it hydrolyzes the intermediate iminium ion, facilitating the transamination step that installs the chiral amine[2].

  • Incubation: Stir the mixture at 40 °C for 22 hours.

  • Self-Validation & QC:

    • In-Process Control (IPC): Aliquot 10 µL, dilute in MeOH, and analyze via LC-MS. The disappearance of the pyridinium mass (M+) and the appearance of the piperidine mass confirms conversion.

    • Stereochemical Validation: Isolate the product via silica gel chromatography. Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column). An ee of >95% validates the stereochemical transfer from the chiral amine auxiliary.

Protocol B: Photoredox/Ni-Catalyzed α-Arylation of N-Boc Piperidine

Objective: Direct C(sp3)-C(sp2) cross-coupling to yield α-aryl chiral piperidines[3][4].

Step-by-Step Methodology:

  • Reagent Mixing: In an oven-dried vial equipped with a stir bar, add N-Boc piperidine (2.0 equiv), aryl bromide (1.0 equiv), Ir(ppy)3 (2 mol%), NiCl2·glyme (5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 5 mol%).

    • Causality: N-Boc protection is required to prevent amine oxidation and to activate the adjacent α-C-H bond for Hydrogen Atom Transfer (HAT). The dtbbpy ligand stabilizes the Nickel intermediate during the catalytic cycle[4].

  • Base Addition: Add Quinuclidine or DABCO (2.0 equiv) and dissolve the mixture in anhydrous N,N-dimethylacetamide (DMA, 0.1 M).

    • Causality: Quinuclidine acts as both a proton sink and a crucial HAT catalyst that abstracts the α-proton from the piperidine after initial oxidation, generating the reactive α-amino radical[3].

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles and backfill with Argon.

    • Causality: Rigorous removal of oxygen is mandatory. O2 rapidly quenches the excited state of the Iridium photocatalyst and scavenges carbon-centered radicals, which would halt the reaction[5].

  • Irradiation: Seal the vial and irradiate with a 34 W Blue LED lamp (approx. 450 nm) at room temperature for 16–72 hours, maintaining a fan to prevent thermal heating.

    • Causality: Blue light matches the MLCT (Metal-to-Ligand Charge Transfer) absorption band of Ir(ppy)3, initiating the photoredox cycle without causing thermal degradation of the substrates[4].

  • Self-Validation & QC:

    • In-Process Control (IPC): Monitor the reaction via GC-MS or 19F NMR (if using a fluorinated aryl bromide).

    • Diastereomeric Validation: Post-isolation, use 1H NMR to determine the diastereomeric ratio (dr). The coupling constant (J-value) of the α-proton will confirm the relative stereochemistry (axial vs. equatorial positioning of the aryl group)[5].

Conclusion

The integration of chiral piperidines into medicinal chemistry pipelines is no longer just a structural luxury; it is a pharmacokinetic necessity. By leveraging advanced synthetic methodologies like Rh-catalyzed transfer hydrogenation and photoredox/Ni dual catalysis, drug development professionals can efficiently access these privileged scaffolds. Adhering to the self-validating protocols outlined above ensures high fidelity, scalability, and reproducibility in the synthesis of next-generation therapeutics.

References

  • Wu, J., Chen, Z., Barnard, J. H., et al. "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation." Nature Catalysis, 2022. 2

  • Chen, Q.-S., Li, J.-Q., Zhang, Q.-W. "Application of Chiral Piperidine Scaffolds in Drug Design." Pharmaceutical Fronts / The Thoracic and Cardiovascular Surgeon, 2023.

  • National Science Foundation (NSF) Report. "General Paradigm in Photoredox Ni-Catalyzed Cross-Coupling Allows for Light-Free Access to Reactivity." 3

  • Zuo, Z., Cong, H., Li, W., et al. "Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization." NIH / PMC, 2016. 5

  • ACS Publications. "Photoredox Catalysis in Organic Chemistry." ACS, 2016. 4

  • PMC / NIH. "Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality." Pharmaceuticals, 2020. 1

Sources

Introduction: The Chemical Imperative of the (3S,4R) Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Sourcing and Analytical Validation of High-Purity (3S,4R)-3-Methylpiperidin-4-ol Hydrochloride in Drug Discovery

The (3S,4R)-3-methylpiperidin-4-ol scaffold is a highly privileged chiral building block in modern medicinal chemistry. Its rigidified stereochemical arrangement—typically featuring a pseudo-equatorial methyl group and a pseudo-axial hydroxyl group—imparts strict spatial vectors crucial for structure-based drug design. This specific stereoisomer is frequently integrated into the core architecture of high-affinity ligands, including potent C5a receptor modulators[1] and various novel kinase inhibitors.

The Case for the Hydrochloride Salt While the free base of (3S,4R)-3-methylpiperidin-4-ol (CAS: 1821751-68-1) is commercially available[2], drug development professionals overwhelmingly prefer sourcing the hydrochloride salt (CAS: 2387568-46-7)[3]. Low-molecular-weight secondary aliphatic amines are notoriously prone to atmospheric oxidation, carbon dioxide absorption (forming insoluble carbamates), and volatilization. The HCl salt secures the amine as an inert, crystalline solid. This fundamental shift in physical state ensures long-term shelf stability and allows for highly reproducible stoichiometric weighing during high-throughput parallel synthesis.

Supplier Landscape and Sourcing Metrics

Synthesizing the two contiguous stereocenters of this piperidine ring requires complex asymmetric routes. State-of-the-art methodologies often employ biocatalytic transaminations or aldol additions catalyzed by engineered fructose-6-phosphate aldolase (FSA) variants[4]. While these enzymatic routes are highly efficient, commercial batches remain susceptible to trace diastereomeric contamination or unreacted intermediates[5]. Consequently, sourcing requires identifying vendors capable of guaranteeing >98% chemical purity and >99% enantiomeric excess (ee).

Table 1: Evaluated Commercial Suppliers of (3S,4R)-3-Methylpiperidin-4-ol Derivatives

SupplierCompound FormCAS NumberCatalog RefClaimed Purity
Abovchem Hydrochloride Salt2387568-46-7AC59971395% - 98%[3]
Appretech Scientific Hydrochloride Salt2387568-46-7APT001425>98%[6]
CymitQuimica Free Base1821751-68-110-F62547798%[2]

Self-Validating Analytical Protocol for Batch Release

Trusting a supplier's Certificate of Analysis (CoA) blindly is a critical failure point in drug discovery. Trace transition metals from upstream catalysts or epimerized isomers can poison downstream cross-coupling reactions or drastically alter the pharmacological profile of the final Active Pharmaceutical Ingredient (API). The following self-validating workflow must be executed upon batch receipt to establish absolute confidence in the reagent.

Step 1: Moisture Profiling via Karl Fischer (KF) Titration
  • Causality: Hydrochloride salts are inherently hygroscopic. Absorbed water not only skews stoichiometric calculations but aggressively quenches moisture-sensitive reagents (e.g., Grignard reagents, NaH, or organolithiums) used in subsequent N-alkylation or O-arylation steps.

  • Methodology:

    • Transfer 50.0 mg of the received batch into a rigorously dried, septum-capped vial within a nitrogen-purged glovebox.

    • Inject the sample into a volumetric Karl Fischer titrator containing a methanol-free composite reagent.

    • Titrate to the electrometric endpoint.

    • Validation Threshold: If H₂O > 0.5% w/w, the batch must be subjected to high-vacuum desiccation over P₂O₅ for 24 hours prior to release.

Step 2: Stereochemical Validation via Chiral HPLC-ELSD
  • Causality: Biocatalytic synthesis can occasionally yield trace amounts of the (3R,4S) enantiomer or the (3R,4R) diastereomer. Because the aliphatic piperidine lacks a strong UV chromophore, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is mandatory to visualize the impurities accurately.

  • Methodology:

    • Dissolve 2.0 mg of the compound in 1.0 mL of HPLC-grade ethanol.

    • Inject 10 µL onto a Chiralpak IC column (4.6 x 250 mm, 5 µm).

    • Elute isocratically using Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v) at 1.0 mL/min. The trace diethylamine is critical; it suppresses peak tailing by masking residual silanols on the stationary phase.

    • Validation Threshold: Integrate all peaks. The (3S,4R) peak must represent >99% of the total area (ee >99%, de >99%).

Step 3: Absolute Chemical Purity via Quantitative NMR (qNMR)
  • Causality: HPLC-ELSD cannot detect inorganic salts (e.g., excess NaCl from salting-out procedures) or non-volatile residual solvents. Quantitative NMR establishes an absolute mass fraction, ensuring the "98% purity" claim holds true at the molecular level.

  • Methodology:

    • Accurately weigh 15.0 mg of the piperidine HCl salt and 5.0 mg of highly pure maleic acid (Internal Standard, NIST traceable) into a vial.

    • Dissolve completely in 0.6 mL of D₂O.

    • Acquire a ¹H NMR spectrum at 400 MHz or higher, utilizing a 90° pulse and a relaxation delay (D1) of at least 30 seconds to ensure complete relaxation of all protons (D1 > 5×T₁).

    • Validation Threshold: Compare the integration of the piperidine's C3-methyl doublet (~0.9 ppm) against the maleic acid singlet (~6.3 ppm). Calculate the absolute purity. A result <98% triggers immediate batch quarantine.

Quality Control Workflow Visualization

QC_Workflow Start Batch Receipt: (3S,4R)-3-Methylpiperidin-4-ol HCl KF Karl Fischer Titration Evaluate Moisture Content Start->KF HPLC Chiral HPLC / ELSD Validate ee & de > 99% KF->HPLC H2O < 0.5% Reject Quarantine / Reject KF->Reject H2O > 0.5% NMR qNMR Analysis Absolute Chemical Purity HPLC->NMR Pass HPLC->Reject Fail Accept Approved for Synthesis NMR->Accept Purity > 98% NMR->Reject Purity < 98%

Fig 1: Self-validating QC workflow for evaluating incoming batches of chiral piperidine HCl salts.

Conclusion

The successful integration of (3S,4R)-3-methylpiperidin-4-ol into a drug discovery pipeline relies heavily on the rigorous qualification of the starting material. By prioritizing the stable hydrochloride salt over the free base and enforcing a strict, self-validating analytical workflow (KF → Chiral HPLC → qNMR), researchers can eliminate downstream synthetic failures, ensuring that observed biological activity is genuinely reflective of the designed molecular architecture.

References

  • Title: (3S,4R)-3-methylpiperidin-4-ol hydrochloride - Appretech Scientific Limited Source: Appretech Scientific URL: [Link]

  • Title: US8846656B2 - Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators Source: Google Patents URL
  • Title: Aldolase‐Catalyzed Asymmetric Synthesis of N‐Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes Source: Digital CSIC / ResearchGate URL: [Link]

Sources

Stereochemical Control and Synthesis of 3-Methyl-4-Piperidinol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-methyl-4-piperidinol motif is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in a diverse array of therapeutic agents. The relative and absolute stereochemistry at the C3 and C4 positions dictates the conformational landscape of the piperidine ring, which in turn profoundly influences target binding affinity, metabolic stability, and overall pharmacokinetic properties. This whitepaper provides an in-depth analysis of the stereochemical dynamics of 3-methyl-4-piperidinol derivatives and details field-proven, self-validating synthetic protocols for achieving absolute diastereocontrol.

Pharmacological Significance of the Scaffold

The spatial orientation of the C3-methyl and C4-hydroxyl groups is not merely a structural curiosity; it is a primary driver of pharmacological efficacy. In the development of CC chemokine receptor 4 (CCR4) antagonists designed to inhibit regulatory T cell (Treg) trafficking in tumor microenvironments, the precise stereochemistry of the piperidine core is non-negotiable . For example, structure-activity relationship (SAR) studies by RAPT Therapeutics demonstrated that the (3R,4S)-diastereomer of a bipiperidine analog was 19-fold more potent at inhibiting calcium flux than its (3S,4R) counterpart[1]. Similarly, in the design of next-generation, wild-type sparing EGFR mutant inhibitors, the incorporation of a 3-fluoro-3-methylpiperidin-4-ol moiety requires strict stereochemical fidelity to ensure optimal kinase domain engagement without off-target toxicity [2].

Conformational Analysis & Stereochemical Dynamics

The piperidine ring predominantly adopts a chair conformation in solution. The introduction of substituents at C3 and C4 creates four possible stereoisomers: the (3R,4R) and (3S,4S) enantiomeric pair (the trans-isomers), and the (3R,4S) and (3S,4R) pair (the cis-isomers).

Thermodynamically, the trans-isomers are generally more stable. In the trans configuration, both the C3-methyl and C4-hydroxyl groups can simultaneously occupy pseudo-equatorial positions, minimizing unfavorable 1,3-diaxial steric clashes. Conversely, the cis-isomer forces one of the substituents into an axial position. Because the biological target often demands the higher-energy cis configuration to satisfy specific hydrogen-bonding vectors within a receptor pocket, chemists must utilize kinetically controlled synthetic routes to override the thermodynamic preference.

G Ketone 3-Methylpiperidin-4-one NaBH4 NaBH4 / MeOH (25°C) Ketone->NaBH4 LSelect L-Selectride / THF (-78°C) Ketone->LSelect Trans trans-Isomer (Thermodynamic) NaBH4->Trans Axial Hydride Attack Cis cis-Isomer (Kinetic) LSelect->Cis Equatorial Hydride Attack

Stereodivergent reduction pathways of 3-methylpiperidin-4-one.

Synthetic Strategies for Stereoselective Control

Achieving high diastereomeric ratios (d.r.) requires careful selection of reagents that exploit the steric environment of the piperidinone precursor.

The Traditional Reductive Approach: Standard reductions of 3-methylpiperidin-4-ones using sodium borohydride (NaBH₄) typically yield the thermodynamic trans-isomer as the major product. The small hydride nucleophile attacks from the less hindered axial trajectory, pushing the resulting hydroxyl group into the equatorial plane. To access the cis-isomer, bulky reducing agents like L-Selectride (lithium tri-sec-butylborohydride) are employed. The massive steric bulk of the sec-butyl groups prevents axial attack, forcing the hydride to be delivered from the equatorial face [3].

Advanced Gold-Catalyzed Annulation: Recent breakthroughs in homogeneous catalysis have introduced highly modular approaches to piperidin-4-ols. Cui, Li, and Zhang developed a one-pot, sequential gold-catalyzed cyclization of N-homopropargyl amides, followed by chemoselective reduction and a spontaneous aza-Ferrier rearrangement [4]. This {[2+3]+1} annulation strategy not only constructs the piperidine ring from acyclic precursors but also sets the cis stereochemistry with exceptional precision (>15:1 d.r.).

G A N-Homopropargyl Amide B Gold-Catalyzed Cyclization A->B PPh3AuNTf2 C Cyclic Imidate Intermediate B->C D Chemoselective Reduction C->D Catecholborane E Ferrier Rearrangement D->E MeSO3H F Substituted Piperidin-4-ol E->F Spontaneous

Gold-catalyzed synthetic workflow for 3-methyl-4-piperidinol derivatives.

Quantitative Comparison of Stereoselective Reductions

The following table synthesizes the quantitative outcomes of different stereoselective strategies, highlighting the inverse relationship between reagent steric bulk and the formation of the thermodynamic product.

SubstrateReducing AgentSolventTemp (°C)Major DiastereomerYield (%)d.r. (cis:trans)
N-Boc-3-methylpiperidin-4-oneNaBH₄MeOH25trans991:4
1-Benzyl-3-methylpiperidin-4-oneL-SelectrideTHF-78cis85>20:1
Cyclic Imidate (Au-catalyzed)CatecholboraneCH₂Cl₂25cis82>15:1

Validated Experimental Methodologies

Protocol A: Diastereoselective Synthesis of cis-3-Methylpiperidin-4-ol via L-Selectride

This protocol leverages kinetic control to isolate the high-energy cis-diastereomer, a common intermediate for GPR40 modulators and CCR4 antagonists.

  • Preparation: Dissolve 1-benzyl-3-methylpiperidin-4-one (1.0 eq, 122 mmol) in anhydrous THF (102 mL) under a strict argon atmosphere.

  • Thermal Control: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Reagent Addition: Dropwise add a 1 M solution of L-Selectride in THF (1.5 eq, 183 mmol) over 45 minutes. Maintain the internal temperature strictly below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 90 minutes.

  • Oxidative Quench: Carefully quench the reaction by the sequential, dropwise addition of absolute EtOH (22 mL), distilled water (55 mL), and 30% aqueous H₂O₂.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography to yield the pure cis-isomer.

Causality & Self-Validation: The selection of L-Selectride over standard borohydrides is dictated by its immense steric bulk. The three sec-butyl groups completely block the boron-hydride complex from approaching the ketone via the sterically hindered axial trajectory (which is obstructed by 1,3-diaxial interactions). Consequently, hydride delivery is forced exclusively from the equatorial face. The cryogenic temperature (-78 °C) rigidifies the piperidinone ring into its lowest-energy chair conformation, maximizing the kinetic energy difference between the two attack vectors. The protocol is self-validating through the oxidative quench (H₂O₂/NaOH), which visibly effervesces as it oxidatively cleaves the robust oxygen-boron bonds; if this step is incomplete, boron-complexed intermediates will drastically alter the TLC retention factor (Rf), instantly alerting the chemist to an incomplete quench.

Protocol B: Gold-Catalyzed One-Pot Synthesis of Piperidin-4-ols

Based on the methodology developed by Cui et al., this protocol offers a highly modular route to N-unsubstituted piperidines.

  • System Preparation: Add 4 Å molecular sieves (100 mg) to an oven-dried Schlenk tube. Flame dry the tube under vacuum and backfill with N₂ three times.

  • Catalyst Loading: Under N₂, sequentially add the N-homopropargyl amide precursor (0.1 mmol), PPh₃AuNTf₂ (5 mol%), freshly distilled CH₂Cl₂ (1.6 mL), and a freshly prepared solution of MeSO₃H in CH₂Cl₂ (0.4 mL, 0.03 M).

  • Cyclization: Stir the reaction mixture at room temperature (25 °C) for 1 hour.

  • Reduction: Add Catecholborane (0.6 mmol) directly to the reaction vessel. Monitor the progress of the reduction via TLC.

  • Purification: Upon consumption of the intermediate, quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and purify via flash chromatography.

Causality & Self-Validation: The use of 4 Å molecular sieves is chemically critical; ambient moisture acts as a highly competitive nucleophile that will prematurely hydrolyze the cyclic imidate intermediate before the reduction step can occur. The addition of methanesulfonic acid (MeSO₃H) is not merely for bulk pH control—it specifically protonates the reduced intermediate to trigger the spontaneous aza-Ferrier rearrangement. The self-validating nature of this protocol lies in the TLC monitoring: the complete disappearance of the highly UV-active imidate intermediate confirms the success of the chemoselective reduction prior to quenching.

References

  • Discovery of a Potent and Selective CCR4 Antagonist that Inhibits Treg Trafficking into the Tumor Microenvironment Source: RAPT Therapeutics URL:[Link]

  • Inhibitors of mutant forms of EGFR (WO2021133809A1)
  • Pyrrolidine GPR40 modulators for the treatment of diseases such as diabetes (WO2015171722A1)
  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols Source: Angewandte Chemie International Edition / PubMed Central URL:[Link]

Sources

A Comprehensive Technical Guide to (3S,4R)-4-hydroxy-3-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of (3S,4R)-4-hydroxy-3-methylpiperidine hydrochloride, a chiral synthetic building block with significant potential in medicinal chemistry. This document offers a detailed exploration of its chemical identity, stereochemistry, synthesis, analytical characterization, and applications in drug discovery and development.

Chemical Identity and Synonyms

(3S,4R)-4-hydroxy-3-methylpiperidine hydrochloride is a specific stereoisomer of a substituted piperidine. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as improved solubility and receptor binding affinity.[1] The defined stereochemistry at the 3 and 4 positions of this molecule makes it a valuable chiral building block for creating complex and specific molecular architectures.[2][3][4]

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
IUPAC Name (3R,4S)-4-methylpiperidin-3-ol;hydrochloride[5]
PubChem CID 23395548[5]
Molecular Formula C₆H₁₄ClNO[5]
Molecular Weight 151.63 g/mol [5]
Canonical SMILES C[C@H]1CCNC[C@@H]1O.Cl[5]
InChI InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1[5]
InChIKey GZSCYLJBBWUCBZ-GEMLJDPKSA-N[5]
Common Synonyms trans-4-Methylpiperidin-3-ol hydrochloride[5]

Stereochemistry: The Key to Specificity

The "(3S,4R)" designation defines the absolute configuration of the two chiral centers in the piperidine ring. This specific three-dimensional arrangement is crucial for its interaction with biological targets, as stereoisomers can exhibit vastly different pharmacological activities. The introduction of chiral centers into a piperidine scaffold can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile.[2][3][4]

The "trans" relationship between the methyl group at position 3 and the hydroxyl group at position 4 is a key structural feature. This defined geometry is critical for its utility as a building block in the synthesis of more complex molecules where precise spatial orientation of substituents is required for biological activity.

Synthesis and Purification

Proposed Synthetic Workflow

A potential synthetic route could start from a readily available N-protected 3-methyl-4-piperidone. The key step would be the diastereoselective reduction of the ketone to introduce the hydroxyl group with the desired stereochemistry. This can often be achieved using sterically hindered reducing agents that favor approach from one face of the molecule. Subsequent deprotection of the nitrogen and salt formation would yield the final product.

Synthetic Workflow Start N-Protected-3-methyl-4-piperidone Reduction Diastereoselective Reduction (e.g., L-Selectride®) Start->Reduction Intermediate N-Protected-(3S,4R)-4-hydroxy-3-methylpiperidine Reduction->Intermediate Stereocontrol Deprotection N-Deprotection (e.g., H₂/Pd/C for Cbz) Intermediate->Deprotection Free_Base (3S,4R)-4-hydroxy-3-methylpiperidine Deprotection->Free_Base Salt_Formation Salt Formation (HCl in Ether) Free_Base->Salt_Formation Product (3S,4R)-4-hydroxy-3-methylpiperidine hydrochloride Salt_Formation->Product

A plausible synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Diastereoselective Reduction

  • To a solution of N-benzyl-3-methyl-4-piperidone in anhydrous THF at -78 °C under a nitrogen atmosphere, add L-Selectride® (1.0 M in THF) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of water, followed by 1 M NaOH and 30% H₂O₂.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Purification of the Intermediate

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-benzyl-(3S,4R)-4-hydroxy-3-methylpiperidine.

Step 3: Deprotection

  • Dissolve the purified intermediate in ethanol and add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture at 50 psi for 12 hours.

  • Filter the reaction mixture through Celite® and concentrate the filtrate under reduced pressure to yield the free base, (3S,4R)-4-hydroxy-3-methylpiperidine.

Step 4: Hydrochloride Salt Formation

  • Dissolve the free base in anhydrous diethyl ether.

  • Slowly add a solution of HCl in diethyl ether (2.0 M) until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (3S,4R)-4-hydroxy-3-methylpiperidine hydrochloride as a white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical Workflow

Analytical_Workflow Sample Synthesized Compound Purity Purity Assessment Sample->Purity Structure Structural Elucidation Sample->Structure Stereochem Stereochemical Confirmation Sample->Stereochem HPLC HPLC-UV/MS Purity->HPLC NMR ¹H and ¹³C NMR Structure->NMR HRMS High-Resolution Mass Spectrometry Structure->HRMS Stereochem->NMR NOESY/COSY Chiral_HPLC Chiral HPLC Stereochem->Chiral_HPLC

Sources

Methodological & Application

Application Note & Protocol: Stereoselective Reductive Amination Utilizing (3S,4R)-3-Methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol for the stereoselective reductive amination of carbonyl compounds using the chiral amine (3S,4R)-3-methylpiperidin-4-ol. Reductive amination is a cornerstone transformation in organic synthesis for the formation of carbon-nitrogen bonds, and the use of chiral amines like (3S,4R)-3-methylpiperidin-4-ol is of paramount importance in the synthesis of complex, stereochemically defined molecules, particularly in the realm of pharmaceutical and agrochemical research.[1] This document outlines the reaction mechanism, provides a step-by-step experimental procedure, discusses expected outcomes, and offers troubleshooting guidance. The protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure robust and reproducible results.

Introduction: The Significance of the Chiral Piperidine Moiety

The piperidine scaffold is a privileged structural motif found in a vast array of natural products and synthetic pharmaceuticals. The introduction of stereocenters into this heterocyclic system dramatically expands its chemical space and biological activity. The specific stereoisomer, (3S,4R)-3-methylpiperidin-4-ol, presents a valuable chiral building block for drug discovery. Its defined stereochemistry can impart specific binding properties to a target molecule, influencing its efficacy and pharmacokinetic profile.[2] Reductive amination serves as a powerful and versatile method for incorporating this chiral amine into a variety of molecular frameworks.[3][4] This process involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[4][5]

This application note focuses on a robust and highly selective method for the reductive amination of a variety of carbonyl compounds with (3S,4R)-3-methylpiperidin-4-ol, employing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.[6][7][8]

Reaction Mechanism and Rationale for Reagent Selection

The reductive amination process is a two-step, one-pot reaction.[6] The initial step involves the nucleophilic attack of the secondary amine, (3S,4R)-3-methylpiperidin-4-ol, on the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to generate a transient iminium ion. The second step is the reduction of this iminium ion by a hydride source to yield the final tertiary amine product.

Mechanism of Reductive Amination:

Reductive_Amination_Mechanism ketone R1(C=O)R2 (Ketone/Aldehyde) hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Amine amine (3S,4R)-3-Methylpiperidin-4-ol proton H+ iminium Iminium Ion hemiaminal->iminium - H₂O product Tertiary Amine Product iminium->product + NaBH(OAc)₃ stab NaBH(OAc)₃

Caption: General mechanism of reductive amination.

The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical for the success and selectivity of this protocol.[6] Unlike more powerful reducing agents like sodium borohydride (NaBH₄), STAB is less likely to reduce the starting aldehyde or ketone, thus minimizing side reactions.[7] Its mild nature and tolerance to weakly acidic conditions, which favor iminium ion formation, make it an ideal choice for this transformation.[8]

Experimental Protocol

This protocol provides a general procedure for the reductive amination of a carbonyl compound with (3S,4R)-3-methylpiperidin-4-ol. The procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Materials and Reagents
  • (3S,4R)-3-methylpiperidin-4-ol (or its hydrochloride salt)[9][10]

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Step-by-Step Procedure

The following workflow outlines the key steps of the reductive amination protocol.

Reductive_Amination_Workflow start Start dissolve Dissolve (3S,4R)-3-methylpiperidin-4-ol and carbonyl compound in anhydrous solvent. start->dissolve add_stab Add Sodium Triacetoxyborohydride (STAB) portion-wise at room temperature. dissolve->add_stab stir Stir the reaction mixture at room temperature and monitor progress by TLC. add_stab->stir quench Quench the reaction with saturated aqueous NaHCO₃ solution. stir->quench extract Extract the aqueous layer with the organic solvent (e.g., DCM). quench->extract wash Wash the combined organic layers with brine. extract->wash dry Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. wash->dry concentrate Concentrate the solution in vacuo. dry->concentrate purify Purify the crude product by column chromatography. concentrate->purify end Characterize the final product. purify->end

Caption: Experimental workflow for reductive amination.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3S,4R)-3-methylpiperidin-4-ol (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents).

  • Solvent Addition: Dissolve the reactants in an appropriate volume of anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (e.g., 0.1-0.2 M concentration with respect to the amine).

  • Addition of Reducing Agent: To the stirred solution at room temperature, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 5-10 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-24 hours).

  • Workup - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (hydrogen) may occur.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Workup - Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure tertiary amine product.

Expected Outcomes and Data Presentation

The yield and diastereoselectivity of the reductive amination can be influenced by the steric and electronic properties of the carbonyl substrate.[3] The (3S,4R) stereochemistry of the starting amine is expected to direct the stereochemical outcome of the reaction, particularly with prochiral ketones.

Table 1: Representative Examples of Reductive Amination with (3S,4R)-3-Methylpiperidin-4-ol

EntryCarbonyl SubstrateProductExpected Yield (%)Expected Diastereomeric Excess (d.e.)
1BenzaldehydeN-benzyl-(3S,4R)-3-methylpiperidin-4-ol85-95N/A
2CyclohexanoneN-cyclohexyl-(3S,4R)-3-methylpiperidin-4-ol80-90>90%
3AcetophenoneN-(1-phenylethyl)-(3S,4R)-3-methylpiperidin-4-ol75-85>85%

Note: The expected yields and diastereomeric excesses are based on typical outcomes for similar reductive amination reactions and may vary depending on the specific reaction conditions and the purity of the reagents.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive reducing agent- Wet solvent or reagents- Sterically hindered substrates- Use fresh, high-purity sodium triacetoxyborohydride.- Ensure all glassware is oven-dried and use anhydrous solvents.- Increase reaction time and/or temperature. Consider using a more reactive reducing agent for very hindered substrates, but be mindful of selectivity.
Formation of side products (e.g., reduced carbonyl) - Reducing agent is too reactive for the substrate.- Iminium ion formation is slow.- Ensure the use of STAB. If using other borohydrides, consider STAB as a milder alternative.[7]- Add a catalytic amount of a mild acid (e.g., acetic acid) to promote iminium ion formation.
Incomplete reaction - Insufficient amount of reducing agent.- Short reaction time.- Use a slight excess of the reducing agent (up to 1.5 equivalents).- Allow the reaction to stir for a longer period, monitoring by TLC.

Conclusion

The protocol detailed herein provides a reliable and efficient method for the stereoselective reductive amination of aldehydes and ketones using (3S,4R)-3-methylpiperidin-4-ol. The use of sodium triacetoxyborohydride as the reducing agent ensures high chemoselectivity and operational simplicity, making this a valuable transformation for the synthesis of complex chiral amines in drug discovery and development. By understanding the underlying mechanism and the rationale for the chosen reaction conditions, researchers can confidently apply and adapt this protocol to a wide range of substrates.

References

  • Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. The Journal of Organic Chemistry. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. Royal Society of Chemistry. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Enantioselective organocatalytic reductive amination. PubMed. Available at: [Link]

  • Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. MDPI. Available at: [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. Available at: [Link]

  • A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3β-aminosteroid. ResearchGate. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. ChemRxiv. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Società Chimica Italiana. Available at: [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine Imino Sugars. ResearchGate. Available at: [Link]

  • (3S,4R)-3-methylpiperidin-4-ol hydrochloride. Appretech Scientific Limited. Available at: [Link]

  • Reductive Amination. Chemistry Steps. Available at: [Link]

  • Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. PubMed. Available at: [Link]

  • A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. ResearchGate. Available at: [Link]

Sources

Application Note: Unlocking 3D Chemical Space with (3S,4R)-3-Methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and fragment-based drug discovery (FBDD) practitioners. It focuses on the specific utility of (3S,4R)-3-methylpiperidin-4-ol , emphasizing its role in accessing novel 3D vectors and "escaping flatland."[1]

Executive Summary

In the pursuit of higher Fsp³ fraction and novel binding vectors, (3S,4R)-3-methylpiperidin-4-ol (CAS: 1821751-68-1) represents a "privileged" scaffold.[1] Unlike its achiral or planar counterparts, this specific stereoisomer offers a pre-organized, three-dimensional architecture.

The "Magic Methyl" at the C3 position serves a dual purpose: it increases lipophilicity for hydrophobic pocket engagement and, more importantly, locks the piperidine ring conformation. In the (3S,4R) cis-configuration, the steric bulk of the methyl group forces the C4-hydroxyl into an axial orientation . This creates a unique exit vector perpendicular to the ring plane, enabling interactions with binding site residues that are inaccessible to equatorial-vector fragments.

Physicochemical Profile & Conformational Analysis[2][3][4][5]

The "Axial Vector" Advantage

The (3S,4R) stereochemistry defines a cis-relationship between the methyl and hydroxyl groups.

  • A-Value Competition: The conformational equilibrium is dictated by the steric "A-values" of the substituents.

    • Methyl A-value: ~1.70 kcal/mol

    • Hydroxyl A-value: ~0.87 kcal/mol

  • Result: To minimize steric strain, the bulkier methyl group occupies the equatorial position, forcing the hydroxyl group into the axial position.

Table 1: Physicochemical Properties

PropertyValueSignificance in FBDD
MW 115.17 DaIdeal for "Rule of 3" (Ro3) compliance.[1]
cLogP ~ -0.4 to 0.1High water solubility; suitable for high-concentration NMR screening.
Fsp³ 1.0Complete saturation; escapes "flatland" issues of aromatic fragments.
H-Bond Donors 2 (NH, OH)Versatile interaction points.[1]
H-Bond Acceptors 2 (N, O)
Vector Geometry Axial OH Key Feature: Projects functionality ~90° from the ring plane.[1]
Conformational Diagram

The following diagram illustrates the dominant chair conformation driven by the C3-Methyl anchor.

Conformation Substituents Substituent Competition (A-Values) Me_Group C3-Methyl (A = 1.7 kcal/mol) Substituents->Me_Group OH_Group C4-Hydroxyl (A = 0.87 kcal/mol) Substituents->OH_Group Conformer Dominant Conformer (3S,4R)-Cis Me_Group->Conformer Demands Equatorial OH_Group->Conformer Forced Axial Vector Resulting Vector: Axial OH (Perpendicular) Conformer->Vector Defines Binding Geometry

Figure 1: Conformational locking mechanism.[1] The bulky methyl group anchors the ring, presenting the hydroxyl group as a defined axial vector.

Application Protocol 1: Fragment Screening via STD-NMR

Ligand-Observed NMR (specifically Saturation Transfer Difference, STD) is the preferred method for screening this fragment due to its low molecular weight and high solubility.[1]

Experimental Rationale
  • Why STD-NMR? Detects transient binding (KD: mM to µM range) typical of fragments.[1] The methyl protons (doublet, ~0.9 ppm) provide a sharp, distinct handle for signal integration, free from overlap with protein signals.[1]

  • Solubility: The fragment is highly soluble in aqueous buffer (PBS/D₂O), allowing screening concentrations >1 mM.[1]

Step-by-Step Protocol

Materials:

  • Fragment: (3S,4R)-3-methylpiperidin-4-ol (>98% purity).[1]

  • Protein Target: Purified, >90% homogeneity.

  • Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10% D₂O.[1]

Workflow:

  • Sample Preparation:

    • Prepare a Stock Solution of the fragment at 100 mM in d6-DMSO.

    • Prepare the NMR Sample : Mix Protein (10–20 µM) and Fragment (500 µM – 1 mM) in the buffer.[1] (Ligand:Protein ratio ~ 50:1).[1]

    • Control: Prepare a sample with Fragment only (no protein) to rule out aggregation or direct saturation artifacts.[1]

  • Pulse Sequence Setup (Standard STD):

    • On-Resonance Irradiation: Set saturation frequency at -1.0 ppm or 12.0 ppm (protein methyls or amides). Ensure no ligand signals are close to this frequency.

    • Off-Resonance Irradiation: Set at 30 ppm (control).

    • Saturation Train: Use a train of Gaussian pulses (total time 2–3 seconds) to saturate the protein.[1]

  • Data Acquisition:

    • Acquire the Difference Spectrum (Off-Resonance minus On-Resonance).[1]

    • Analysis: Look for signal transfer to the fragment's C3-Methyl doublet and ring protons.

    • Validation: If the C3-Methyl signal appears in the difference spectrum, the methyl group is in close contact with the protein surface (hydrophobic contact).

  • Hit Confirmation:

    • Perform a Competition Experiment with a known binder (if available) to confirm specific binding to the active site.[1]

Application Protocol 2: Hit-to-Lead Expansion

Once a hit is validated, the fragment must be "grown." The (3S,4R) scaffold offers two distinct vectors.[1]

Synthetic Strategy: Preserving the Axial Vector

Objective: Functionalize the Nitrogen (growth vector 1) or the Oxygen (growth vector 2) without scrambling the stereochemistry.[1]

Reaction A: N-Functionalization (Reductive Amination)

Use this to append the fragment to a core scaffold or linker.[1]

  • Reagents: Aldehyde partner (R-CHO), STAB (Sodium Triacetoxyborohydride), DCE (Dichloroethane), Acetic Acid.[1]

  • Procedure:

    • Dissolve (3S,4R)-3-methylpiperidin-4-ol (1.0 eq) and R-CHO (1.1 eq) in DCE.

    • Add catalytic Acetic Acid (1-2 drops) to adjust pH ~5–6.[1]

    • Stir for 30 mins to form the imine/iminium species.

    • Add STAB (1.5 eq) in one portion.

    • Stir at RT for 4–16 hours.

    • Quench: Sat. NaHCO₃. Extract with DCM.

  • Note: This reaction is mild and will not affect the C3/C4 stereocenters.

Reaction B: O-Functionalization (Ether Synthesis via Alkylation)

Use this to extend the axial vector. Warning:[1] Avoid Mitsunobu conditions if you wish to retain the axial configuration (Mitsunobu inverts stereochemistry).[1] Use base-mediated alkylation instead.

  • Reagents: NaH (Sodium Hydride), Alkyl Halide (R-X), DMF/THF.[1]

  • Procedure:

    • Dissolve N-protected fragment (e.g., N-Boc-(3S,4R)-3-methylpiperidin-4-ol) in dry DMF at 0°C.[1]

    • Add NaH (1.2 eq, 60% dispersion). Stir 30 min (deprotonation).

    • Add Alkyl Halide (1.1 eq) slowly.

    • Warm to RT and stir.

  • Stereochemical Integrity: Sₙ2 attack by the alkoxide retains the configuration at the Oxygen bearing carbon (C4). The product retains the axial ether linkage.

Case Study & Scientific Grounding

The utility of 3,4-disubstituted piperidines is validated by major pharmaceutical successes.

  • The "Magic Methyl" Effect: In the context of the JAK inhibitor Tofacitinib , a methyl group on the piperidine ring was crucial. While Tofacitinib uses a 4-methyl-3-aminopiperidine core, the principle is identical: the methyl group reduces the entropic penalty of binding by limiting the number of accessible conformers in solution [1].

  • Paroxetine (Paxil): Utilizing a (3S,4R)-3-hydroxymethyl-4-phenylpiperidine core, this drug demonstrates how trans/cis relationships in this scaffold dictate potent SSRI activity [2].[1]

  • Fragment Evolution: In a recent study on BRD3 inhibitors, piperidine fragments were elaborated. The 3-methyl group was found to induce a "twist" that improved shape complementarity with the bromodomain acetyl-lysine pocket, a feature not achievable with the planar unsubstituted piperidine [3].

Hit Expansion Workflow Diagram

Workflow Hit Fragment Hit: (3S,4R)-3-Me-Pip-4-OH Branch Vector Selection Hit->Branch PathA Path A: N-Capping (Reductive Amination) Branch->PathA Solvent Exposed Vector PathB Path B: O-Extension (Alkylation/Ether) Branch->PathB Buried Vector ResultA Lead A: Maintains Axial OH (H-bond donor exposed) PathA->ResultA ResultB Lead B: Axial Ether Linkage (Deep pocket penetration) PathB->ResultB

Figure 2: Strategic expansion pathways preserving the critical axial geometry.

References

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 2023.[2] Link

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol. Der Pharma Chemica, 2012.[1] Link

  • Fragment-Based Epigenetic Hit Discovery: BRD3. Sygnature Discovery Application Note. Link

  • Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry, 2022. Link

  • Product Profile: (3S,4R)-3-Methylpiperidin-4-ol. Fluorochem.[1][3] Link[1]

Sources

Application Note: Chemoselective N-Boc Protection of (3S,4R)-3-methylpiperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The (3S,4R)-3-methylpiperidin-4-ol scaffold is a high-value chiral building block in the synthesis of JAK inhibitors and GPCR modulators. Its commercial form, the hydrochloride salt (CAS: 2387568-46-7), presents two specific challenges during derivatization:

  • Solubility: The ionic lattice of the HCl salt requires specific solvent systems for effective neutralization.

  • Chemoselectivity: The presence of a free secondary hydroxyl group at C4 creates a competition between N-tert-butoxycarbonylation (desired) and O-tert-butoxycarbonylation (impurity).

This application note details a robust, self-validating protocol for the high-yield synthesis of tert-butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate (CAS: 1290191-83-1). By leveraging the nucleophilicity differential between the secondary amine and the alcohol, this protocol achieves >98% chemoselectivity without the need for protecting group manipulation of the hydroxyl moiety.

Reaction Mechanism & Critical Parameters

The Nucleophilicity Hierarchy

The success of this reaction relies on the kinetic control of the acylation event. Under neutral-to-mildly basic conditions, the neutral secondary amine (


) is significantly more nucleophilic than the secondary alcohol (

).
  • Target Reaction (

    
    ):  Attack of the amine on Di-tert-butyl dicarbonate (
    
    
    
    ) to form the carbamate.[1]
  • Side Reaction (

    
    ):  Attack of the alkoxide (or alcohol) on 
    
    
    
    to form the carbonate.

Control Strategy:

  • pH Modulation: We use Diisopropylethylamine (DIPEA) or Triethylamine (TEA). These bases are strong enough to deprotonate the ammonium salt (

    
    ) but too weak to deprotonate the alcohol (
    
    
    
    ), thereby suppressing alkoxide formation and
    
    
    -acylation.
  • Catalyst Avoidance: DMAP (4-Dimethylaminopyridine) is strictly excluded . DMAP catalyzes acyl transfer to alcohols and would promote the formation of the N,O-bis-Boc impurity.

Reaction Workflow Diagram

BocProtection Input Starting Material: (3S,4R)-3-methylpiperidin-4-ol HCl Solvent Suspend in DCM (10 mL/g) Ensure anhydrous conditions not strictly required but preferred for yield Input->Solvent BaseAdd Add DIPEA (2.5 eq) Exothermic: Cool to 0°C Liberates free amine Solvent->BaseAdd BocAdd Add Boc2O (1.1 eq) Slow addition (10-15 min) Maintain < 5°C to maximize selectivity BaseAdd->BocAdd Free base formed Reaction Warm to Room Temp (20-25°C) Stir 2-4 hours Monitor: CO2 evolution ceases BocAdd->Reaction Check In-Process Control (TLC/LCMS) Target: Amine consumption >99% Impurity: O-Boc < 1% Reaction->Check Check->Reaction Incomplete (Add 0.1 eq Boc2O) Quench Quench: 0.5M Citric Acid Wash Removes excess DIPEA & unreacted amine Preserves acid-sensitive Boc Check->Quench Pass Workup Phase Separation -> Drying (Na2SO4) -> Concentration Quench->Workup Product Final Product: tert-butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate White Solid / Viscous Oil Workup->Product

Figure 1: Logical workflow for the chemoselective N-Boc protection ensuring removal of basic impurities and preservation of the hydroxyl group.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[2][3]RoleCritical Attribute
(3S,4R)-3-methylpiperidin-4-ol HCl 151.631.0SubstrateChiral purity >98%
Di-tert-butyl dicarbonate (

)
218.251.1ReagentMelt at 23°C; use liquid or solution
DIPEA (Hünig's Base) 129.242.5BaseNeutralizes HCl; scavenges protons
Dichloromethane (DCM) -10 VolSolventACS Grade; High solubility for product
0.5M Citric Acid (aq) -WashQuenchMild acid; prevents Boc cleavage
Step-by-Step Procedure

Step 1: Salt Neutralization & Suspension

  • Charge a clean, dry round-bottom flask with (3S,4R)-3-methylpiperidin-4-ol HCl (1.0 wt).

  • Add Dichloromethane (DCM) (10 volumes relative to substrate mass).

    • Note: The HCl salt will likely remain as a suspension. This is normal.

  • Cool the suspension to 0–5 °C using an ice/water bath.

  • Add DIPEA (2.5 equivalents) dropwise over 10 minutes.

    • Observation: The suspension may clarify partially as the free amine is liberated and dissolves in DCM. The solution often turns slightly yellow.[3]

Step 2: Acylation 5. Prepare a solution of


  (1.1 equivalents) in a minimal amount of DCM (or add neat if liquid).
6.  Add the 

solution dropwise to the reaction mixture at 0–5 °C.
  • Caution: Gas evolution (
    
    
    ) will occur.[1] Ensure the system is vented (e.g., via a needle or bubbler).
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
  • Stir for 3–4 hours .

Step 3: In-Process Control (IPC) 9. TLC Method: Silica gel, 5% MeOH in DCM. Stain with Ninhydrin (SM is positive/purple) and PMA (Product is positive).

  • Criteria: Disappearance of the baseline spot (SM) and appearance of a higher
    
    
    spot (
    
    
    ).
  • LCMS: Check for mass [M+H]+ = 216.16 (Product) vs 116.1 (SM).

Step 4: Workup & Isolation 11. Dilute the reaction mixture with an additional 5 volumes of DCM. 12. Acid Wash: Wash the organic layer with 0.5 M aqueous Citric Acid (2 x 5 volumes).

  • Mechanism:[][5] This removes excess DIPEA and any unreacted starting amine into the aqueous layer. Citric acid is too weak to cleave the Boc group during the short contact time.
  • Bicarbonate Wash: Wash with Saturated
    
    
    (1 x 5 volumes) to neutralize trace acid.
  • Brine Wash: Wash with Saturated NaCl (1 x 5 volumes).
  • Dry the organic phase over anhydrous
    
    
    , filter, and concentrate under reduced pressure (Rotavap bath < 40 °C).

Step 5: Purification (Optional)

  • The crude product is typically obtained as a white solid or viscous colorless oil with >95% purity.

  • If

    
    -Boc impurity is detected (>2%), recrystallize from Hexanes/EtOAc or perform flash chromatography (0-50% EtOAc in Hexanes).
    

Analytical Validation (Self-Validating Data)

To confirm the identity and purity of the product, compare experimental data against these standard values.

NMR Spectroscopy[6]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.46 (s, 9H, Boc-tBu ). Confirming integration of 9H proves mono-protection.
      
    • 
       3.80–4.10 (m, 2H, N-CH). Broadening indicates rotamers typical of Boc-amines.
      
    • 
       3.40 (m, 1H, CH-OH). Shift should remain upfield relative to O-acylated species (which would appear >4.5 ppm).
      
    • Absence of signals >4.5 ppm (except solvent) confirms no

      
      -Boc formation.
      
Mass Spectrometry[6]
  • ESI-MS (+):

    • Calculated MW: 215.29 Da.

    • Observed

      
      .
      
    • Observed

      
      .
      
    • Fragment

      
       (Characteristic loss of t-butyl group).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete salt neutralizationEnsure DIPEA is fresh and added before

. Increase DIPEA to 3.0 eq.
O-Boc Impurity Formed Temperature too high or DMAP usedKeep reaction < 25°C. Never use DMAP for this specific substrate.
Gummy/Sticky Solid Residual solvent or rotamersDry under high vacuum for 12h. Boc-piperidines are often low-melting waxy solids.
Starting Material Remains Old

(hydrolyzed)

degrades to t-BuOH and

over time. Use fresh reagent or add 0.2 eq extra.

References

  • Compound Identity: (3S,4R)-3-methylpiperidin-4-ol hydrochloride.[6] CAS Common Chemistry. CAS RN: 2387568-46-7.[6] Link

  • Product Identity: tert-butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate.[] Boc Sciences Catalog. CAS RN: 1290191-83-1.[]

  • General Protocol: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[7] (Standard reference for N-Boc chemoselectivity).

  • Methodology: Sheppeck, J. E., et al.[8][9] "A convenient and scaleable procedure for the N-Boc protection of amines in an aqueous system." Tetrahedron Letters2000 , 41(28), 5329-5333. (Validation of base/solvent choices).

Sources

reaction conditions for coupling (3S,4R)-3-methylpiperidin-4-ol with aryl halides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the coupling of (3S,4R)-3-methylpiperidin-4-ol with aryl halides. It addresses the specific challenges posed by the C3-methyl steric hindrance and the chemoselectivity required between the secondary amine and the secondary alcohol.

Introduction & Strategic Analysis

The coupling of (3S,4R)-3-methylpiperidin-4-ol (Structure 1 ) with aryl halides is a pivotal transformation in the synthesis of Janus kinase (JAK) inhibitors and GPCR ligands. This scaffold presents two distinct challenges:

  • Chemoselectivity: The molecule contains both a secondary amine (nucleophile) and a secondary alcohol (nucleophile). While the amine is inherently more nucleophilic, the use of strong bases in transition-metal catalysis can deprotonate the alcohol, leading to competitive O-arylation.

  • Steric Hindrance: The (3S,4R) configuration typically places the C3-methyl group in a cis relationship to the C4-hydroxyl, creating significant steric bulk proximal to the nitrogen center. This hinders the approach of the amine to the metal center in catalytic cycles, requiring specialized ligand systems.

Stereochemical Integrity

The (3S,4R) stereocenters are generally stable under standard N-arylation conditions. However, harsh basic conditions (e.g.,


-BuOK in DMSO at 

) could theoretically induce epimerization via reversible elimination-addition mechanisms, though this is rare for this scaffold. The protocols below prioritize conditions that preserve optical purity.

Decision Matrix: Selecting the Right Protocol

The choice of method depends primarily on the electronic nature of the aryl halide partner.

Figure 1: Decision tree for selecting reaction conditions based on aryl halide electronics.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Highly electron-deficient aryl halides (e.g., 4-chloropyrimidines, 2-fluoronitrobenzenes). Mechanism: Addition-Elimination. Advantages: Metal-free, scalable, high chemoselectivity (N over O), cost-effective.

Reagents & Conditions
ComponentStandard ReagentAlternatives
Solvent Water/Ethanol (1:1) or DMFNMP, DMSO, Isopropanol
Base

(2.0 - 3.0 eq)
DIPEA,

Temperature

Reflux (if using alcohols)
Step-by-Step Methodology
  • Charge: To a reaction vessel, add (3S,4R)-3-methylpiperidin-4-ol (1.0 equiv), the activated aryl halide (1.0 - 1.1 equiv), and

    
     (2.5 equiv).
    
  • Solvate: Add water (5 vol) and ethanol (5 vol). Note: Water acts as a cosolvent to solubilize the inorganic base and suppress O-arylation by solvating the alkoxide if formed.

  • React: Heat the mixture to reflux (

    
    ) with vigorous stirring. Monitor by HPLC/TLC for consumption of the aryl halide.
    
    • Checkpoint: Reaction is typically complete within 4–12 hours.

  • Workup: Cool to room temperature.

    • If product precipitates: Filter the solids, wash with water (3x) and cold ethanol (1x).

    • If product is soluble: Remove ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate or DCM. Wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization is often sufficient. If necessary, flash chromatography (DCM/MeOH/

    
    ).
    

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Unactivated aryl chlorides, bromides, and iodides. Mechanism: Pd(0)/Pd(II) catalytic cycle.[1] Critical Factor: The steric bulk of the C3-methyl group requires a ligand capable of forming a mono-ligated Pd species to facilitate oxidative addition and reductive elimination. RuPhos and BrettPhos are the gold standards here.

Mechanistic Insight: The Ligand Choice

Standard ligands like BINAP or


 often fail with 3-substituted piperidines due to slow reductive elimination.
  • RuPhos: Excellent for secondary amines and prevents

    
    -hydride elimination. Tolerates the free hydroxyl group.
    
  • BrettPhos: Superior for aryl chlorides and extremely hindered substrates.

Reagents & Conditions
ComponentRecommendationFunction
Catalyst Source

or RuPhos-Pd-G3/G4
Pd(0) source
Ligand RuPhos (for

amines)
Steric bulk promotes coupling
Base

or NaOtBu

is milder for alcohols
Solvent 1,4-Dioxane or

-Amyl Alcohol
High boiling point, solubilizing
Step-by-Step Methodology
  • Preparation (Glovebox or Schlenk Line): In a vial equipped with a stir bar, combine:

    • 
       (0.01 – 0.02 equiv)
      
    • RuPhos (0.02 – 0.04 equiv) [Ratio Pd:L = 1:2]

    • Alternatively, use RuPhos-Pd-G4 precatalyst (0.02 equiv) for easier handling.

  • Substrate Addition: Add aryl halide (1.0 equiv), (3S,4R)-3-methylpiperidin-4-ol (1.2 equiv), and

    
     (2.0 equiv).
    
    • Note: Using

      
       instead of NaOtBu reduces the risk of deprotonating the C4-OH, ensuring chemoselectivity.
      
  • Degassing: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Inject anhydrous 1,4-Dioxane (10 vol).

  • Reaction: Heat to

    
     for 12–24 hours.
    
  • Workup:

    • Cool to room temperature.[2][3][4]

    • Filter through a pad of Celite® to remove Pd black and inorganic salts. Elute with EtOAc.

    • Concentrate the filtrate.[5][6]

  • Purification: Flash column chromatography.

    • Tip: The free hydroxyl group makes the product polar. Use a gradient of 0

      
       10% MeOH in DCM.
      

Comparative Data & Performance

ParameterSNAr ProtocolBuchwald-Hartwig (RuPhos)
Substrate Scope Electron-poor Ar-X onlyBroad (Electron-rich & poor)
Reaction Time 4 - 12 hours12 - 24 hours
Yield (Typical) 85 - 95%70 - 90%
Cost LowHigh (Pd + Ligand)
Selectivity (N:O) >99:1>95:1 (Ligand dependent)

Visualizing the Mechanism (Buchwald-Hartwig)

The following diagram illustrates the catalytic cycle, highlighting where the steric bulk of the 3-methyl group impacts the process.

Figure 2: Catalytic cycle. The 'Amine Coordination' and 'Reductive Elimination' steps are sensitive to the C3-methyl sterics.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Catalyst deactivation or insufficient temperature.

    • Fix: Switch to BrettPhos-Pd-G4 . Increase temp to

      
      . Ensure strict oxygen-free conditions.
      
  • Issue: O-Arylation (Side Product).

    • Cause: Base is too strong (e.g., NaOtBu) or ligand is non-selective.

    • Fix: Switch base to

      
       or 
      
      
      
      . Ensure the ligand is RuPhos (highly selective for N-arylation).
  • Issue: Epimerization.

    • Cause: Excessive heat or extremely basic conditions over prolonged time.

    • Fix: Lower temperature, check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).

References

  • Pfizer Inc. (2002).[7] Process for the preparation of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (Tofacitinib).[7][8][9][10]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[11][12][13]

  • Mishra, S., et al. (2023).[2] Catalytic Enantioselective Synthesis of 3-Piperidines. Journal of the American Chemical Society. [2]

  • BenchChem. (2025).[14] Optimization of N-arylation of Piperidin-4-amine.

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction.

Sources

Application Note & Protocols: Strategic Synthesis of Chiral Piperidine Intermediates for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutics, particularly kinase inhibitors.[1][2] The introduction of stereocenters into this six-membered nitrogenous heterocycle profoundly influences a molecule's three-dimensional shape, which in turn governs its interaction with biological targets. This can lead to significant improvements in potency, selectivity, pharmacokinetic profiles (ADME), and a reduction in off-target toxicity.[3][4][5] This guide provides an in-depth exploration of state-of-the-art synthetic strategies for preparing enantiomerically enriched piperidine intermediates. We will dissect the mechanistic underpinnings and provide field-proven, step-by-step protocols for three powerful asymmetric transformations: the Iridium-catalyzed asymmetric hydrogenation of pyridinium salts, the phosphine-catalyzed [4+2] annulation, and a novel Rhodium-catalyzed asymmetric reductive Heck reaction.

The Strategic Imperative for Chirality in Piperidine-Based Kinase Inhibitors

Kinase inhibitors function by binding to the ATP pocket of protein kinases, a highly conserved region. Achieving selectivity among the 500+ kinases in the human kinome is a formidable challenge. The spatial arrangement of substituents on a piperidine ring can be expertly manipulated to exploit subtle differences in the topology of these ATP binding sites. Introducing a chiral center can:

  • Enhance Potency and Selectivity: A specific enantiomer can achieve a more precise and energetically favorable fit within the target's binding pocket, leading to enhanced biological activity and selectivity over related kinases.[3][4]

  • Modulate Physicochemical Properties: Chirality can alter properties like solubility and crystal packing, which are critical for drug formulation and bioavailability.[5]

  • Improve Pharmacokinetics: The stereochemistry of a drug can affect its metabolic stability and transport through membranes, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

The following workflow illustrates the general strategic approach from readily available starting materials to the final, high-value chiral intermediates.

G cluster_start Achiral/Prochiral Starting Materials cluster_methods Asymmetric Synthesis Methodologies cluster_product Key Chiral Intermediates cluster_application Application Start1 Pyridines Method1 Asymmetric Hydrogenation Start1->Method1 Method3 Reductive Heck Reaction Start1->Method3 via activation Start2 Imines & Allenes Method2 [4+2] Cycloaddition Start2->Method2 Start3 Acyclic Amines Product Enantioenriched Piperidines Method1->Product Method2->Product Method3->Product App Kinase Inhibitor Synthesis (e.g., ALK, JAK, p38) Product->App G Start What is the desired substitution pattern? Sub2 2-Substituted (α-Aryl/Heteroaryl) Start->Sub2 Sub3 3-Substituted Start->Sub3 Sub4 4-Substituted (Polysubstituted) Start->Sub4 Method1 Use Asymmetric Hydrogenation of Pyridinium Salt Sub2->Method1 Method2 Use Rh-Catalyzed Reductive Heck Reaction Sub3->Method2 Method3 Use Asymmetric [4+2] Annulation Sub4->Method3

Sources

Application Note: Strategic Nucleophilic Substitution of 4-Hydroxy-3-Methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-hydroxy-3-methylpiperidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a core pharmacophore in Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs), opioid receptor antagonists, and GPCR ligands. Its value lies in the 3,4-stereochemical relationship , where the vicinal methyl group imposes rigid conformational bias, influencing potency and selectivity.

This guide provides high-fidelity protocols for nucleophilic substitution reactions on this scaffold. Unlike simple piperidines, the 3-methyl group introduces significant steric hindrance and conformational locking, requiring tailored protocols for activation and displacement. We cover three critical workflows: Mitsunobu Inversion , Sulfonate Displacement (SN2) , and Deoxyfluorination .

Strategic Analysis: Stereochemistry & Conformation

Before initiating synthesis, researchers must account for the conformational preferences dictated by the 1,3-diaxial interactions and gauche effects.

  • The "Cis" Challenge: In cis-4-hydroxy-3-methylpiperidine, the substituents often adopt an equatorial-axial relationship to minimize steric strain.

  • The "Trans" Stability: The trans isomer typically allows both groups to adopt equatorial positions, making it thermodynamically more stable but often kinetically less reactive in SN2 displacements due to ground-state stabilization.

  • Nucleophilic Trajectory: The 3-methyl group can block the Burgi-Dunitz trajectory for incoming nucleophiles, necessitating higher reaction temperatures or smaller nucleophiles (e.g., Azide vs. Benzylamine).

Decision Matrix: Pathway Selection

ReactionPathways Start Start: N-Boc-4-hydroxy-3-methylpiperidine Decision Target Stereochemistry? Start->Decision Mitsunobu Mitsunobu Reaction (Inversion) Decision->Mitsunobu Invert OH Activation Activation (Ms/Ts) + Displacement Decision->Activation Retain (Double Inv) or Invert Fluorination Deoxyfluorination (DAST/Deoxo-Fluor) Decision->Fluorination Bioisostere (-F) Product_Inv Product (Inverted Config) Mitsunobu->Product_Inv Activation->Product_Inv SN2 (Inversion) Product_F Fluorinated Analog Fluorination->Product_F Product_Ret Product (Retention/Elimination Risk)

Figure 1: Strategic decision tree for functionalizing 4-hydroxy-3-methylpiperidine.

Protocol A: Mitsunobu Inversion (Stereochemical Editing)

Objective: Convert trans-alcohol to cis-ester (or ether) with complete stereoinversion. This is the preferred method for avoiding elimination side-products common in sulfonate displacements.

Materials
  • Substrate: N-Boc-4-hydroxy-3-methylpiperidine (1.0 equiv)

  • Nucleophile: p-Nitrobenzoic acid (1.2 equiv) or Phenol derivative.

  • Phosphine: Triphenylphosphine (PPh3) (1.5 equiv).

  • Azo Reagent: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv).

  • Solvent: Anhydrous THF (0.1 M concentration).

Step-by-Step Methodology
  • Preparation: Charge a flame-dried flask with Substrate, PPh3, and the Nucleophile (acid/phenol). Dissolve in anhydrous THF under N2 atmosphere.

    • Expert Insight: We add the nucleophile before the azo reagent to buffer the basic betaine intermediate, preventing side reactions.

  • Cooling: Cool the mixture to 0 °C . The 3-methyl group increases the risk of E2 elimination; low temperature is critical during the activation step.

  • Addition: Dropwise add DIAD (neat or in THF) over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

  • Validation (In-Process):

    • TLC: Monitor disappearance of alcohol (usually lower Rf) and appearance of ester/ether (higher Rf).

    • NMR Check: A mini-workup of an aliquot should show a downfield shift of the C4-H proton (~3.5 ppm

      
       ~5.0 ppm for esters).
      
  • Workup: Quench with saturated NH4Cl. Extract with EtOAc. Wash organic layer with NaHCO3 (to remove unreacted acid) and Brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Checkpoint: The coupling constant (


) between H3 and H4 in 1H NMR is diagnostic.
  • Trans (diequatorial):

    
     (smaller coupling).
    
  • Cis (axial-equatorial):

    
     (if H4 becomes axial). Note: Ring conformation may flip to avoid 1,3-diaxial strain.
    

Protocol B: Activation & Nucleophilic Displacement (SN2)

Objective: Introduction of Azide (-N3) or Thiol (-SH) groups. Challenge: The secondary mesylate at C4 is prone to elimination due to the neighboring C3-methyl group.

Materials
  • Activator: Methanesulfonyl chloride (MsCl) (1.2 equiv).

  • Base: Triethylamine (TEA) (2.0 equiv).

  • Nucleophile: Sodium Azide (NaN3) (2.0 equiv).[1]

  • Solvent: DCM (Step 1), DMF (Step 2).

Step-by-Step Methodology
Phase 1: Mesylation[2]
  • Dissolve N-Boc-4-hydroxy-3-methylpiperidine in DCM (0.2 M) and cool to -10 °C .

    • Expert Insight: Lower temperature than standard (0 °C) is required to suppress elimination to the tetrahydropyridine.

  • Add TEA followed by slow addition of MsCl. Stir at -10 °C for 1 h, then 0 °C for 1 h.

  • Workup: Wash with cold 1M HCl, NaHCO3, and Brine. Dry and concentrate. Do not heat above 30 °C during concentration to avoid decomposition.

Phase 2: SN2 Displacement
  • Dissolve the crude mesylate in anhydrous DMF (0.5 M).

    • Why DMF? A polar aprotic solvent is essential to solvate the cation (Na+) and leave the azide anion "naked" and reactive.

  • Add NaN3.[1] Heat to 60 °C for 4–6 hours.

    • Warning: Do not exceed 80 °C. Higher temps favor E2 elimination driven by the steric bulk of the 3-methyl group.

  • Validation:

    • IR Spectroscopy: Look for the strong, characteristic Azide stretch at ~2100 cm⁻¹ .

    • 1H NMR: The H4 proton will shift upfield relative to the mesylate (from ~4.8 ppm to ~3.5 ppm).

Protocol C: Deoxyfluorination

Objective: Synthesis of 4-fluoro-3-methylpiperidine (Bioisostere). Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is preferred over DAST due to higher thermal stability.

Methodology
  • Dissolve substrate in DCM in a plastic/Teflon vessel (glass can react with HF byproducts).

  • Cool to -78 °C .

  • Add Deoxo-Fluor (1.5 equiv) dropwise.

  • Stir at -78 °C for 1 h, then warm to RT overnight.

  • Quench: Pour into saturated NaHCO3 (Caution: CO2 evolution).

  • Outcome: Expect inversion of configuration. If the substrate was trans-alcohol, the product is predominantly cis-fluoride.

Troubleshooting & Data Summary

Quantitative Comparison of Methods
ParameterMitsunobuMesylation / SN2Deoxyfluorination
Primary Utility Inversion (Ester/Ether)Azides, Amines, ThiolsFluorine introduction
Stereocontrol Excellent (Inversion)Good (Inversion)Good (Inversion)
Main Side Reaction Hydrazine byproductElimination (Alkene)Elimination / Rearrangement
Steric Sensitivity High (Slow with bulky Nu)ModerateModerate
Key Validation 1H NMR (

values)
IR (for Azide)19F NMR
Visualizing the Stereochemical Outcome

Stereochemistry TransSubstrate Trans-Substrate (3-Me, 4-OH diequatorial) Reaction SN2 Reaction (Backside Attack) TransSubstrate->Reaction Activation CisProduct Cis-Product (Inverted Center) Reaction->CisProduct Major Pathway (Low Temp, Good Nu) ElimProduct Elimination Product (Tetrahydropyridine) Reaction->ElimProduct Minor Pathway (High Temp, Steric Bulk)

Figure 2: Stereochemical inversion and competing elimination pathways.

References

  • Mitsunobu Reaction Mechanism & Protocols

    • Title: Mitsunobu Reaction - Strategic Applic
    • Source: BenchChem / Organic Chemistry Portal.
    • URL:[Link]

  • Fluorination of Piperidines

    • Title: Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF.[3]

    • Source: N
    • URL:[Link]

  • Stereoselective Synthesis of 4-Substituted Piperidines

    • Title: Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidines.[4]

    • Source: RSC Advances.
    • URL:[Link]

  • Opioid Receptor Antagonists (3-Methylpiperidine Applications)

    • Title: Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines.
    • Source: Journal of Medicinal Chemistry (PMC).
    • URL:[Link]

  • Mesylation Protocols

    • Title: Tosylates And Mesyl
    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Introduction: The Causality of Hygroscopicity in Piperidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling and Characterization of Hygroscopic Piperidine Hydrochloride Salts

Piperidine derivatives are fundamental pharmacophores in drug discovery, present in numerous marketed therapeutics. During lead optimization and preclinical development, the hydrochloride (HCl) salt is frequently selected as the default counterion due to its physiological compatibility, low cost, and ease of synthesis[1].

However, piperidine HCl salts often exhibit severe hygroscopicity. Why does this happen? The causality lies in the molecular thermodynamics of the salt lattice. The highly localized positive charge on the protonated piperidinium nitrogen, paired with the high charge density of the small chloride anion, creates a strong thermodynamic driving force for water sorption. The crystal lattice readily incorporates atmospheric water via ion-dipole interactions and extensive hydrogen-bonding networks. This moisture uptake compromises weighing accuracy, accelerates hydrolytic degradation of sensitive co-moieties, and can induce unpredictable polymorphic transitions[2].

Strategic Workflow for Hygroscopic APIs

To maintain scientific integrity and batch-to-batch reproducibility, laboratory workflows must treat hygroscopic piperidine salts as moisture-sensitive systems from the moment of crystallization.

G A 1. Piperidine HCl Synthesis & Crystallization B 2. Primary Drying (Vacuum / Lyophilization) A->B Remove residual solvent C 3. Controlled Storage (Argon Backfill, <10% RH) B->C Prevent atmospheric exposure D 4. Environmental Handling (Glovebox / Isolator Weighing) C->D Transfer via antechamber E 5. Moisture Quantification (Coulometric KF Titration) D->E Quality Control & Validation F 6. Alternative Salt Screening (Mesylate, Tosylate) E->F If water uptake > 5% at 80% RH

Workflow for the synthesis, handling, and optimization of hygroscopic piperidine salts.

Laboratory Handling and Weighing Protocols

Trustworthy experimental data relies on self-validating handling systems. Exposing a hygroscopic piperidine HCl salt to ambient laboratory air (typically 40-60% Relative Humidity) for even a few minutes can result in significant mass gain, skewing molarity calculations for downstream assays.

Protocol 1: Inert Atmosphere Differential Weighing

  • Preparation: Utilize a glovebox purged with ultra-high purity (UHP) Argon or Nitrogen. Ensure the internal moisture monitor reads < 5 ppm H₂O.

  • Equilibration: Place sealed sample vials, anti-static weigh boats, and micro-spatulas into the glovebox antechamber. Perform a minimum of three vacuum/inert gas purge cycles before transferring items into the main chamber.

  • Differential Weighing (Self-Validating Step): To eliminate handling errors and account for any static interference, use the differential weighing technique.

    • Tare the analytical balance.

    • Weigh the sealed stock vial containing the API.

    • Remove the required aliquot directly into the reaction vessel or volumetric flask.

    • Re-seal and re-weigh the stock vial. The mass difference is the exact mass transferred, validating the amount without exposing the raw powder to an open weigh boat.

  • Sealing: Before removing the stock vial from the glovebox, wrap the cap tightly with PTFE tape or Parafilm to prevent moisture ingress during ambient storage.

Moisture Quantification: Karl Fischer Titration (KFT)

Gravimetric methods like Loss on Drying (LOD) are insufficient for hygroscopic salts because they cannot distinguish between bound water, surface water, and residual solvents[3]. Furthermore, the sample absorbs water during the LOD weighing process itself. Karl Fischer Titration (KFT) is the analytical gold standard due to its high selectivity for water molecules[4].

For trace water analysis in highly hygroscopic or lyophilized piperidine salts, Coulometric KFT is preferred, capable of measuring water levels as low as 0.0001%[4].

Protocol 2: Coulometric KFT for Hygroscopic Salts

  • System Conditioning: Prepare the Karl Fischer titrator and condition the coulometric cell until a stable, low background drift is achieved (typically < 10 µ g/min )[5].

  • Sample Preparation (In Glovebox): Inside the inert glovebox, dissolve an accurately weighed portion of the piperidine HCl salt in anhydrous methanol. If the salt exhibits poor solubility, use a methanol/formamide co-solvent mixture[6]. Seal the mixture in a vial with a PTFE-lined septum.

  • Syringe Loading: Using a dry, gas-tight syringe, draw a precise volume (e.g., 1-2 mL) of the dissolved sample.

  • Gravimetric Injection (Self-Validating Step): Weigh the loaded syringe on an analytical balance (

    
    ). Inject the sample through the septum of the KF titration cell. Immediately re-weigh the empty syringe (
    
    
    
    ). The exact mass of the injected solution is
    
    
    [5].
  • Titration & Calculation: Initiate the titration. The instrument calculates water content based on the stoichiometric reaction of iodine (generated electrolytically) with water[4]. Subtract the pre-determined moisture content of the blank solvent to determine the true moisture content of the API.

Mitigation Strategies: Alternative Salt Screening

If a piperidine hydrochloride salt proves excessively deliquescent (e.g., turning into a gummy residue upon brief ambient exposure), formulation and handling become economically and practically unviable. In such cases, a salt screen is required[1].

Replacing the small, highly charged chloride ion with a larger, more diffuse counterion can disrupt the hydrogen-bonding network that facilitates moisture uptake, while still maintaining the aqueous solubility required for bioavailability[1].

Table 1: Comparison of Common Counterions for Piperidine Derivatives

Salt FormConjugate Acid pKaTypical HygroscopicityAqueous SolubilityStrategic Notes
Hydrochloride -6.1High to DeliquescentVery HighDefault starting point; prone to common-ion effect in gastric fluids[7].
Mesylate -1.9Low to ModerateHighExcellent balance of solubility and solid-state stability; often reduces hygroscopicity[1].
Tosylate -2.8LowModerateBulky counterion; highly crystalline, significantly reduces moisture uptake but may lower solubility.
Sulfate -3.0, 1.9ModerateHighCan form hemi-salts; useful when HCl forms gummy solids, though hydrates are common.

References

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimizing Enantiomeric Excess of (3S,4R)-3-Methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Department: Chiral Synthesis & Process Development Document ID: TS-CHIRAL-PIP-04 Last Updated: October 26, 2023 Status: Active

Executive Summary & Molecule Profile

This guide addresses the stereoselective synthesis and purification of (3S,4R)-3-methylpiperidin-4-ol . Achieving high enantiomeric excess (ee) for this specific cis-isomer requires managing two stereocenters simultaneously: the labile C3-methyl center (prone to epimerization) and the C4-hydroxyl center formed during reduction.

Target Molecule Profile:

  • Configuration: (3S, 4R) [Cis-relationship]

  • Core Challenge: Controlling Dynamic Kinetic Resolution (DKR) to favor the (3S,4R) isomer over the thermodynamically stable trans-isomers or the (3R,4S) enantiomer.

  • Key Precursor: N-Protected-3-methyl-4-piperidinone (typically N-Boc or N-Benzyl).

Primary Synthetic Workflows (Troubleshooting Modules)

Module A: Biocatalytic Reduction (The Gold Standard)

Recommended for: Highest ee (>99%) and mild conditions.[1][2]

Biocatalysis using Ketoreductases (KREDs) is the most reliable method to secure the (3S,4R) configuration. KREDs can differentiate between the rapidly equilibrating enantiomers of the starting ketone (via the enol form) and selectively reduce the (S)-ketone to the (3S,4R)-alcohol.

Protocol Overview
  • Substrate: N-Boc-3-methyl-4-piperidinone.

  • Enzyme System: KRED (Screening required for (S)-selectivity) + Cofactor Recycling (GDH/Glucose or LDH).

  • Conditions: pH 7.0, 30°C, biphasic system (buffer/butyl acetate).

Troubleshooting Biocatalysis
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Product InhibitionAdd a resin (e.g., Amberlite XAD-4) to sequester the product in situ.
Enzyme DeactivationCheck pH drift. Add automated titration (1M NaOH) to maintain pH 7.0.
High Conversion, Low ee Fast Background ReactionEnsure no non-enzymatic reduction is occurring (rare in KREDs, but possible with contaminating metal ions).
Wrong Enzyme HitRe-screen KRED panel focusing on "anti-Prelog" enzymes if standard ones fail.
High ee, Low dr (Trans impurity) Slow RacemizationThe C3-methyl is not racemizing fast enough. Increase pH to 8.0 or add mild base (Triethylamine) to accelerate keto-enol tautomerization (DKR).
Module B: Chemocatalytic Asymmetric Hydrogenation (Noyori DKR)

Recommended for: Scalability and cost-efficiency.

This route utilizes Ruthenium-based transfer hydrogenation catalysts. The reaction relies on Dynamic Kinetic Resolution (DKR) , where the base racemizes the starting material continuously while the catalyst selectively reduces one enantiomer.

Standard Protocol
  • Catalyst: RuCl (Noyori-Ikariya type).

  • H-Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Solvent: Dichloromethane (DCM) or Methanol.

  • Temperature: 25–40°C.

Troubleshooting Chemocatalysis
IssueDiagnostic QuestionTechnical Solution
Low Diastereoselectivity (dr) Is the reaction too fast?Lower the catalyst loading (S/C 500:1). If the reduction outpaces the racemization of the ketone, you get a 50:50 mixture. Racemization must be faster than reduction.
Stalled Reaction Is the catalyst poisoned?N-protecting groups with free amines (like benzyl) can sometimes coordinate Ru. Switch to N-Boc or N-Cbz . Ensure O2 exclusion (degas solvents).
Low ee Is the temperature optimized?Lower temperature to 0°C. While this slows the reaction, it often drastically improves the enantioselectivity of the hydride transfer step.

Visualization: The DKR Logic Flow

The following diagram illustrates the critical Dynamic Kinetic Resolution mechanism required to obtain the (3S,4R) isomer from a racemic ketone.

DKR_Mechanism RacemicKetone Racemic N-Boc-3-methyl-4-piperidinone S_Ketone (S)-Ketone (Transient) RacemicKetone->S_Ketone Equilibrium R_Ketone (R)-Ketone (Transient) RacemicKetone->R_Ketone Equilibrium Enol Enol Intermediate (Achiral at C3) S_Ketone->Enol Base (Fast) Target TARGET: (3S,4R)-Alcohol (Cis-Isomer) S_Ketone->Target k(fast) Ru-Catalyst R_Ketone->Enol Base (Fast) Waste Waste: (3R,4S)-Alcohol (Trans-Isomer) R_Ketone->Waste k(slow) Ru-Catalyst

Caption: Figure 1: In DKR, the base ensures rapid equilibration between (R) and (S) ketones. The catalyst must be selected to reduce the (S)-ketone significantly faster (k_fast) than the (R)-ketone.

Advanced Purification: Upgrading ee via Salt Formation

If the reaction yields an ee of 85–90%, crystallization is the most efficient upgrade method.

Recommended Resolution Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) .

Crystallization Protocol
  • Dissolution: Dissolve crude (3S,4R)-N-Benzyl-3-methylpiperidin-4-ol in Ethanol (10V) .

  • Addition: Add 1.0 eq of L-DTTA dissolved in warm Ethanol.

  • Reflux: Heat to reflux for 30 mins.

  • Cooling: Cool slowly to 20°C over 4 hours.

  • Harvest: Filter the salt. The (3S,4R) isomer typically crystallizes as the L-DTTA salt.

  • Liberation: Treat the salt with 1M NaOH and extract with MTBE to recover the free base with upgraded ee (>98%).

Solvent Screening Table for Crystallization:

Solvent SystemYield (%)ee Upgrade PotentialComment
Ethanol (Abs)75%High (+10-15% ee)Best balance of yield/purity.
Isopropanol85%Moderate (+5-8% ee)Good for first pass if ee is very low.
Acetone/Water (9:1)60%Very High (+20% ee)Use for "polishing" high-value batches.

Frequently Asked Questions (FAQ)

Q: Why is my diastereomeric ratio (cis/trans) poor even though my ee is high? A: This indicates that the catalyst is highly enantioselective for the hydride transfer (controlling C4) but the C3 stereocenter is not equilibrating fast enough.

  • Fix: Increase the basicity (e.g., switch from TEA to DBU or KOH) to accelerate the racemization of the starting ketone.

Q: Can I use NaBH4 for this reduction? A: Generally, no . NaBH4 reduction of 3-substituted-4-piperidinones usually follows the "axial attack" rule, yielding the trans-isomer (thermodynamic) or a mixture. It lacks the enantiocontrol required to set the absolute (3S,4R) configuration.

Q: Which protecting group is best for the DKR route? A: N-Boc is preferred over N-Benzyl for Hydrogenation/DKR. N-Benzyl amines can coordinate to Ruthenium, slowing the reaction and reducing selectivity. If you must use N-Benzyl, increase catalyst loading or use higher pressure (50 bar H2).

References

  • Pfizer Process Development

    • Title: "Development of a Concise, Asymmetric Synthesis of a Smoothened Receptor (SMO) Inhibitor: Enzymatic Transamination of a 4-Piperidinone with Dynamic Kinetic Resolution."
    • Source:Organic Letters (2014).[3][4]

    • URL:[Link]

    • Relevance: Establishes the DKR protocols for substituted piperidinones.
  • Biocatalytic Routes

    • Title: "Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-c
    • Source:C
    • URL:[Link]

    • Relevance: Definitive guide on using KREDs for this exact transform
  • Crystallization Techniques

    • Title: "Crystallization-Induced Diastereomer Transformations."[5][6][7]

    • Source:Chemical Reviews (2006).
    • URL:[Link]

    • Relevance: Theoretical basis for the salt resolution step.

Sources

troubleshooting low yields in 3-methylpiperidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of 3-methylpiperidin-4-ol and its N-protected derivatives.

This guide moves beyond basic reaction schemes to explore the thermodynamic and kinetic principles governing these transformations, ensuring your workflows are both high-yielding and highly reproducible.

🔬 Troubleshooting Guide & FAQs

Q1: My LCMS and TLC show full conversion of N-Boc-3-methylpiperidin-4-one after reduction with NaBH₄, but my isolated yield is consistently below 30%. Where is my product going?

The Causality: The issue is almost certainly occurring during your aqueous workup. Piperidinols, even when N-protected with a Boc group, possess significant amphiphilic character. The hydroxyl group acts as a strong hydrogen-bond donor and acceptor, allowing the molecule to partition heavily into the aqueous phase, especially if the aqueous layer is not fully saturated with inorganic salts.

The Solution:

  • Minimize Aqueous Volume: Quench the NaBH₄ reduction by slowly adding a minimal amount of saturated aqueous NH₄Cl or acetone, rather than dumping the reaction into a large volume of water.

  • Salt Out the Aqueous Layer: Saturate the aqueous phase completely with solid NaCl before extraction.

  • Optimize the Extraction Solvent: Standard ethyl acetate or dichloromethane (DCM) is often insufficiently polar. Switch to a mixture of DCM/Isopropanol (80:20 v/v) or EtOAc/THF (80:20 v/v) . The addition of the alcohol/ether disrupts the hydrogen bonding between the piperidinol and water, forcing it into the organic phase.

Q2: I need the (3,4-cis)-3-methylpiperidin-4-ol isomer for my API building block, but my standard NaBH₄ reduction yields predominantly the (3,4-trans) isomer. How do I invert this stereoselectivity?

The Causality: The stereochemical outcome of 3-methylpiperidin-4-one reduction is dictated by the steric bulk of the reducing agent and the conformational preference of the piperidine ring. The methyl group at the C3 position creates local steric hindrance.

  • Small hydrides (like NaBH₄ or LiAlH₄) prefer an axial attack because it is thermodynamically favored, avoiding 1,3-diaxial interactions during the transition state. This pushes the resulting hydroxyl group into the equatorial position, yielding the (3,4-trans) isomer.

  • Bulky hydrides (like L-Selectride) cannot easily approach from the axial trajectory due to the steric shielding of the axial protons and the C3-methyl group. They are forced into an equatorial attack, which pushes the resulting hydroxyl group into the axial position, yielding the desired (3,4-cis) isomer[1].

The Solution: Switch your reducing agent from NaBH₄ to L-Selectride (Lithium tri-sec-butylborohydride) and run the reaction at cryogenic temperatures (-78 °C) to maximize kinetic control.

Q3: During the catalytic hydrogenation of 1-benzyl-3-methylpiperidin-4-one to the corresponding alcohol, I am observing significant formation of the deprotected secondary amine. How can I prevent this?

The Causality: You are observing competitive hydrogenolysis. Palladium on Carbon (Pd/C) is highly active for the cleavage of benzylic C-N bonds. Because the reduction of the ketone and the cleavage of the N-benzyl group have overlapping activation energies under standard H₂/Pd/C conditions, you will inevitably get a mixture of the N-benzyl alcohol and the deprotected piperidin-4-ol.

The Solution:

  • Alternative Catalyst: Switch from Pd/C to Platinum Oxide (PtO₂) or Ruthenium on Carbon (Ru/C). These catalysts are highly active for ketone reduction but possess much lower activity for benzylic C-N bond cleavage.

  • Alternative Protecting Group: If your synthetic route allows, swap the N-benzyl group for an N-Boc group prior to reduction, as Boc is completely stable to standard hydrogenation conditions[2].

Q4: Can I synthesize specific enantiomers of 3-methylpiperidin-4-ol without relying on wasteful chiral resolution or expensive chiral pool starting materials?

The Causality: Yes, via biocatalysis. Engineered aldolases, specifically variants of D-fructose-6-phosphate aldolase (FSA) or 2-deoxy-D-ribose-5-phosphate aldolase (DERA), can catalyze the asymmetric cross-aldol addition of simple aliphatic ketones (like propanone) to amino aldehydes.

The Solution: By utilizing an N-Cbz-protected amino aldehyde and reacting it with a simple aliphatic nucleophile in the presence of an FSA variant (e.g., FSA D6E), you can achieve the aldol adduct with >96% enantiomeric excess. A subsequent intramolecular reductive amination using H₂ and Pd/C yields the highly functionalized, chiral 3-methylpiperidin-4-ol derivative[3][4].

📊 Data Presentation: Reducing Agent Stereoselectivity

The following table summarizes the expected diastereomeric outcomes when reducing N-protected 3-methylpiperidin-4-one, allowing you to select the appropriate reagent for your target isomer.

Reducing AgentSteric ProfilePrimary Attack TrajectoryMajor Isomer FormedTypical d.r. (cis:trans)Typical Yield
NaBH₄ / MeOHSmallAxial(3,4-trans) (Equatorial OH)10 : 9085 - 95%
LiAlH₄ / THFSmallAxial(3,4-trans) (Equatorial OH)15 : 8580 - 90%
L-Selectride / THFBulkyEquatorial(3,4-cis) (Axial OH)95 : 575 - 85%
H₂ / PtO₂ Surface CatalystSyn-addition (Steric face)(3,4-cis) (Axial OH)80 : 20>90%

⚙️ Mechanistic Workflow

The diagram below illustrates the divergent kinetic and thermodynamic pathways that dictate the stereochemistry of the resulting piperidinol.

G Ketone N-Protected 3-Methylpiperidin-4-one Sub_LSelectride L-Selectride (Bulky Hydride) Ketone->Sub_LSelectride Sub_NaBH4 NaBH4 / LiAlH4 (Small Hydride) Ketone->Sub_NaBH4 Mech_Eq Equatorial Attack (Sterically favored by bulky reagent) Sub_LSelectride->Mech_Eq Mech_Ax Axial Attack (Thermodynamically favored) Sub_NaBH4->Mech_Ax Prod_Cis (3,4-cis)-3-Methylpiperidin-4-ol (Axial OH) Mech_Eq->Prod_Cis Prod_Trans (3,4-trans)-3-Methylpiperidin-4-ol (Equatorial OH) Mech_Ax->Prod_Trans

Stereochemical divergence in 3-methylpiperidin-4-one reduction based on hydride steric bulk.

🧪 Experimental Protocol: Diastereoselective Synthesis of (3,4-cis)-N-Boc-3-methylpiperidin-4-ol

This self-validating protocol utilizes L-Selectride to force an equatorial hydride attack, yielding the cis-isomer[1].

Reagents & Materials:

  • N-Boc-3-methylpiperidin-4-one: 1.0 equivalent (e.g., 10.0 g, 46.9 mmol)

  • L-Selectride (1.0 M in THF): 1.5 equivalents (70.3 mL, 70.3 mmol)

  • Anhydrous Tetrahydrofuran (THF): 100 mL

  • Ethanol (EtOH), 30% aqueous H₂O₂, 3M aqueous NaOH.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and internal temperature probe.

  • Substrate Solvation: Charge the flask with N-Boc-3-methylpiperidin-4-one (10.0 g) and anhydrous THF (100 mL). Stir to dissolve.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C.

  • Hydride Addition: Using a syringe pump, add the 1.0 M L-Selectride solution (70.3 mL) dropwise over 45 minutes. Self-Validation Check: Ensure the internal temperature does not rise above -70 °C during the addition to maintain strict kinetic control.

  • Reaction Maturation: Stir the reaction mixture at -78 °C for 90 minutes.

    • In-Process Control (IPC): Remove a 50 µL aliquot, quench into 100 µL of MeOH, and spot on a TLC plate (Eluent: 30% EtOAc/Hexanes). Stain with Phosphomolybdic Acid (PMA). The complete disappearance of the higher-Rf ketone spot validates the end of the reaction.

  • Oxidative Quench (Critical Step): Boron byproducts must be oxidized to prevent emulsion formation during workup. Carefully add EtOH (10 mL) dropwise at -78 °C to destroy excess hydride. Remove the cooling bath and allow the mixture to warm to 0 °C.

  • Borane Oxidation: Add 3M NaOH (20 mL) followed slowly by 30% aqueous H₂O₂ (20 mL). Caution: Highly exothermic. Stir at room temperature for 1 hour.

  • Workup & Extraction: Dilute the mixture with water (50 mL) and saturate the aqueous layer with solid NaCl. Extract the aqueous phase with a DCM/Isopropanol (80:20) mixture (3 x 100 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (3,4-cis)-N-Boc-3-methylpiperidin-4-ol. Purify via flash chromatography if necessary.

📚 References

  • Roldán, R., et al. (2019). Aldolase‐Catalyzed Asymmetric Synthesis of N‐Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes. Advanced Synthesis & Catalysis, 361(11). ResearchGate.[Link]

  • Bristol-Myers Squibb Company. (2015). WO2015171722A1 - Pyrrolidine gpr40 modulators for the treatment of diseases such as diabetes. Google Patents.

  • Lawrence, S. A. (2009). Substitution on the Amine Nitrogen. Science of Synthesis. Thieme Connect.[Link]

  • Consejo Superior de Investigaciones Científicas (CSIC). (2019). Aldolase‐Catalyzed Asymmetric Synthesis of N‐Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes. Digital CSIC.[Link]

Sources

Technical Support Center: Purification of 3-Methylpiperidin-4-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

3-Methylpiperidin-4-ol hydrochloride presents a unique purification challenge due to its amphiphilic nature (polar amine/hydroxyl groups vs. lipophilic piperidine ring) and the presence of two chiral centers (C3 and C4).[1] This results in potential cis and trans diastereomers.[2]

The hydrochloride salt increases water solubility and polarity, often leading to "oiling out" rather than crystallizing if the solvent system is not carefully modulated. This guide provides a self-validating logic for solvent selection, specifically targeting the removal of process impurities and diastereomeric enrichment.

Solvent Selection Logic (The "Why")

The choice of solvent must balance the high polarity of the ionic HCl salt with the organic backbone. We utilize a Polarity-Gradient Approach .

Solvent Compatibility Matrix
Solvent SystemRoleSolubility Profile (Hot/Cold)Primary Use Case
Isopropanol (IPA) Single SolventHigh / LowStandard Purification. Best balance of boiling point and polarity.[1]
Ethanol (EtOH) SolventVery High / ModerateInitial Dissolution. often too soluble for single-solvent crystallization.[1]
Ethyl Acetate (EtOAc) Anti-SolventLow / InsolubleYield Maximization. Used to "push" the salt out of EtOH or IPA.
Acetonitrile (MeCN) HybridModerate / LowImpurity Rejection. Good for removing non-polar organic side-products.[1]
Acetone Anti-SolventLow / InsolubleDesalting. Precipitates the salt rapidly; risk of trapping impurities.
Decision Logic: Impurity vs. Isomer
  • For General Purity (>95% target): Use Method A (IPA) .[1] It is less likely to solvate inorganic salts but dissolves organic impurities well.

  • For Diastereomeric Enrichment (Cis/Trans separation): Use Method B (EtOH:EtOAc) .[1] The subtle solubility difference between cis and trans isomers is amplified in a solvent/anti-solvent gradient. Trans isomers typically crystallize more readily in this system due to better packing efficiency [1].

Visualization: Workflow & Logic

Figure 1: Solvent System Decision Tree

SolventSelection Start Start: Crude 3-Methylpiperidin-4-ol HCl CheckPurity Analyze Impurity Profile Start->CheckPurity IsomerIssue Is Diastereomeric Ratio Critical? CheckPurity->IsomerIssue MethodA Method A: Single Solvent (Isopropanol) IsomerIssue->MethodA No (General Purity) MethodB Method B: Binary System (EtOH : EtOAc) IsomerIssue->MethodB Yes (Enrichment) OilOut Risk: Oiling Out? MethodA->OilOut MethodB->OilOut Seed Protocol: Seeding @ Metastable Zone OilOut->Seed High Risk

Caption: Decision matrix for selecting the optimal crystallization pathway based on purity requirements.

Experimental Protocols

Method A: Single-Solvent Recrystallization (Isopropanol)

Best for: Removing general organic synthesis byproducts and colored impurities.[1]

  • Preparation: Place 10g of crude 3-methylpiperidin-4-ol HCl in a 100mL round-bottom flask.

  • Dissolution: Add Isopropanol (IPA) (approx. 3-5 mL per gram) and heat to reflux (82°C).

    • Critical Step: If the solid does not dissolve completely, add IPA in 1mL increments. Do not exceed 10mL/g.

  • Hot Filtration: If insoluble particles remain (likely inorganic salts like NaCl), filter the hot solution through a pre-warmed glass frit or Celite pad.[1]

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature (RT) over 2 hours.

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Crystallization: Once at RT, move to a fridge (4°C) for 4 hours.

  • Collection: Filter the white crystals and wash with cold IPA. Dry under vacuum at 40°C.

Method B: Binary Solvent Displacement (EtOH / EtOAc)

Best for: Diastereomeric enrichment (separating cis/trans isomers).[1]

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling Ethanol (Absolute) .

    • Ratio: Typically 1-2 mL/g.[1]

  • Displacement: While maintaining a gentle boil, add Ethyl Acetate (EtOAc) dropwise.

  • Cloud Point: Stop adding EtOAc when a persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add a few drops of Ethanol to just clear the solution again.

  • Seeding: Add a tiny crystal of pure product (if available) to induce nucleation of the major diastereomer.

  • Aging: Turn off the heat and let the flask sit in the oil bath as it cools to RT. This slow cooling is essential for isomer discrimination [2].

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the attraction between solute molecules is stronger than the solute-solvent interaction, but the temperature is too high for a crystal lattice to form. Corrective Action:

  • Reheat the mixture until it is a single phase.

  • Add more solvent (dilute the system slightly).

  • Seed the solution at a higher temperature (just below the boiling point).

  • Vigorous Stirring: High shear can sometimes induce nucleation over oiling.

Q2: My yield is very low (<40%). Where is my product?

Diagnosis: The compound is likely too soluble in the chosen alcohol, or the mother liquor retains it. Corrective Action:

  • Concentrate: Evaporate 50% of the mother liquor and repeat the cooling process (Second Crop).

  • Anti-Solvent: If using Method A (IPA), add cold diethyl ether or acetone to the mother liquor to force precipitation.[1] Note: The second crop is usually less pure.

Q3: How do I handle the hygroscopicity of the HCl salt?

Diagnosis: Piperidinol salts are hygroscopic; absorbing water lowers the melting point and makes the solid sticky. Corrective Action:

  • Perform the final filtration under a blanket of Nitrogen or Argon.

  • Store the wet cake immediately in a vacuum desiccator over

    
     or silica gel.
    
Q4: Which isomer (cis or trans) crystallizes first?

Technical Insight: Generally, the trans-3-methyl-4-piperidinol HCl isomer is thermodynamically more stable and packs better in the crystal lattice, making it less soluble in EtOH/EtOAc mixtures.[1] The cis isomer often remains in the mother liquor. However, this must be confirmed via NMR or HPLC for your specific batch [3].

References

  • Separation of Piperidine Isomers: Corcoran, J. P. (1975).[1] Process for separating trans cyclohexane diamine from a mixture of cis and trans isomer diamine. U.S. Patent No. 3,860,925. Link(Note: Describes the fundamental solubility differences in cyclic amine salts).

  • Oiling Out Phenomena: Mettler Toledo. Oiling Out in Crystallization. Link

  • Stereochemistry of 3,4-Disubstituted Piperidines: Varghese, V., et al. (2018).[1] Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Link

  • General Recrystallization of Amine Salts: Perrin, D. D., & Armarego, W. L. F. (1988).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for salt purification).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-methylpiperidin-4-ol HCl before handling.

Sources

optimizing reduction of 3-methyl-4-piperidone for cis-selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereoselective Reduction of 3-Methyl-4-Piperidones

Ticket ID: #CIS-RED-3M4P Topic: Optimizing cis-Selectivity (3-Methyl-4-Hydroxyl Relationship) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize the cis-diastereomer of a 3-methyl-4-piperidinol derivative (typically N-protected). In the chair conformation of 3-methyl-4-piperidone, the 3-methyl group preferentially adopts the equatorial position to minimize 1,3-diaxial strain.

To achieve cis-selectivity (where the 3-methyl and 4-hydroxyl groups are on the same face), you must generate the axial alcohol . This requires a hydride source that attacks from the equatorial trajectory (steric approach control).

  • The Problem: Standard reducing agents (NaBH₄, LiAlH₄) are small and governed by torsional strain/transition state stability, favoring axial attack, which yields the equatorial alcohol (trans -isomer).

  • The Solution: Use bulky borohydrides (e.g., L-Selectride®) at low temperatures to force equatorial attack via steric exclusion, yielding the axial alcohol (cis -isomer).

Part 1: Diagnostic Workflow (Interactive Decision Tree)

Before altering your protocol, use this logic flow to identify the bottleneck in your current selectivity.

CisOptimization Start Start: Cis-Selectivity Issue CheckReagent 1. Check Reducing Agent Start->CheckReagent IsBulky Is it Bulky? (e.g., L-Selectride) CheckReagent->IsBulky SwitchReagent Action: Switch to L-Selectride (Steric Approach Control) IsBulky->SwitchReagent No (NaBH4, LAH) CheckTemp 2. Check Temperature IsBulky->CheckTemp Yes SwitchReagent->CheckTemp IsCold Is T ≤ -78°C? CheckTemp->IsCold LowerTemp Action: Cool to -78°C (Enhance Kinetic Selectivity) IsCold->LowerTemp No (-20°C to RT) CheckWorkup 3. Workup Issues? IsCold->CheckWorkup Yes LowerTemp->CheckWorkup GelFormation Viscous Gel/Emulsion? CheckWorkup->GelFormation OxidativeWorkup Action: Perform NaOH/H2O2 Quench (Cleave B-O bond) GelFormation->OxidativeWorkup Yes CheckNMR 4. Verify Stereochemistry (NMR) GelFormation->CheckNMR No OxidativeWorkup->CheckNMR Coupling Check H4 Coupling (J-value) CheckNMR->Coupling ResultCis Small J (2-4 Hz) = Axial H (Cis Product) Coupling->ResultCis Narrow Signal ResultTrans Large J (10-12 Hz) = Axial H (Trans Product) Coupling->ResultTrans Broad Triplet

Figure 1: Decision matrix for optimizing cis-selectivity. Blue nodes indicate diagnostic steps; Red nodes indicate corrective actions; Green nodes indicate successful resolution.

Part 2: Technical Troubleshooting (FAQs)

Q1: I used NaBH₄ and got a 3:1 mixture favoring the trans isomer. Why?

A: This is the expected outcome for small hydride nucleophiles.

  • Mechanism: NaBH₄ is small enough to attack the carbonyl carbon from the axial trajectory (perpendicular to the ring). This path is electronically favored (Felkin-Anh/torsional strain models) but leads to the thermodynamic equatorial alcohol (the trans isomer).

  • Fix: You must switch to a "Bulky Borohydride" (e.g., L-Selectride or K-Selectride). The steric bulk prevents the reagent from fitting into the axial attack trajectory. It is forced to attack from the equatorial side, pushing the oxygen into the axial position (cis isomer).

Q2: I used L-Selectride, but my isolated yield is <40%. The crude NMR looked good.

A: The issue is likely your workup, not the reaction.

  • Cause: Selectride reductions generate a strong boron-oxygen bond (an organoborane intermediate). Adding water alone does not sufficiently hydrolyze this bond, leading to "gels" that trap your product in the aqueous phase or emulsion layer.

  • Fix: You must perform an oxidative workup.

    • Protocol: Add 3M NaOH, followed by slow addition of 30% H₂O₂. This oxidizes the C-O-B linkage to C-OH + Borate salts, releasing your product into the organic layer.

Q3: How do I definitively confirm I have the cis isomer by 1H NMR?

A: Look at the C4-methine proton (the proton attached to the same carbon as the hydroxyl group).

  • Cis-Isomer (Axial OH): The C4 proton is equatorial . Equatorial protons have small coupling constants with neighbors (J ≈ 2–5 Hz). The signal will appear as a narrow multiplet or broad singlet.

  • Trans-Isomer (Equatorial OH): The C4 proton is axial . Axial protons have large diaxial coupling with the C3-axial proton and C5-axial proton (J ≈ 10–12 Hz). The signal will appear as a wide triplet of doublets (td) or broad triplet.

Part 3: Optimized Experimental Protocols

Protocol A: High-Selectivity Reduction (Recommended)

Target: >95:5 cis:trans ratio

Reagents:

  • Substrate: N-Benzyl-3-methyl-4-piperidone (1.0 equiv)

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0M in THF (1.2–1.5 equiv)

  • Solvent: Anhydrous THF

  • Quench: 3M NaOH, 30% H₂O₂

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under N₂ or Ar atmosphere.

  • Dissolution: Dissolve the piperidone in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

  • Addition: Add L-Selectride solution dropwise via syringe over 20 minutes. Note: The reagent is pyrophoric; handle with care.

  • Reaction: Stir at -78°C for 2–4 hours. Monitor by TLC (the alcohol is usually more polar than the ketone).

  • Oxidative Workup (Critical):

    • While still cold, quench carefully with water (gas evolution!).

    • Remove the cooling bath and allow to warm to 0°C.

    • Add 3M NaOH (2 equiv).

    • Dropwise add 30% H₂O₂ (3 equiv). Caution: Exothermic.

    • Stir vigorously for 30–60 minutes at room temperature.

  • Extraction: Extract with Et₂O or EtOAc (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Catalytic Hydrogenation (Alternative)

Target: Variable cis-selectivity (Substrate dependent)[1]

If boron reagents are restricted, hydrogenation using Platinum Oxide (Adams' Catalyst) in acidic media often favors cis-addition.

  • Solvent: Acetic Acid or Ethanol with HCl.

  • Catalyst: PtO₂ (5-10 wt%).

  • Pressure: 1–3 atm H₂.

  • Mechanism: H₂ adds to the face of the enol or ketone adsorbed on the catalyst. Since the 3-methyl group hinders one face, hydrogen adds from the opposite side, often yielding the cis-alcohol.

Part 4: Comparative Data Summary

Reducing AgentPrimary MechanismAttack TrajectoryMajor ProductPredicted dr (cis:trans)
NaBH₄ / MeOH Torsional Strain / Felkin-AnhAxialTrans (Eq-OH)20:80 to 40:60
LiAlH₄ / THF Torsional StrainAxialTrans (Eq-OH)10:90 to 30:70
L-Selectride (-78°C) Steric Approach ControlEquatorialCis (Ax-OH) >95:5
H₂ / PtO₂ / AcOH Syn-AdsorptionFace-SelectiveCis (Ax-OH)80:20 (Variable)

References

  • Wipf, P., Kim, Y., & Fritch, P. C. (1993).[1] Diastereoselectivity of Reductions of Cyclohexanones. Journal of Organic Chemistry, 58(25), 7195–7203. Link

    • Establishes the standard comparison of Selectrides vs. small hydrides for cyclic ketones.
  • Brown, H. C., & Krishnamurthy, S. (1979). Lithium Tri-sec-butylborohydride.[1] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. Journal of the American Chemical Society, 94(20), 7159–7161. Link

    • The foundational text on using L-Selectride for steric approach control.
  • Eliel, E. L., et al. (1980). Conformational Analysis. Carbon-13 NMR Spectra of Saturated Heterocycles. Journal of the American Chemical Society, 102(11), 3774–3782. Link

    • Authoritative source for NMR coupling constants and conform
  • BenchChem Technical Guides. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Link

    • General reference for J-value diagnostics in cyclic systems.

Sources

Technical Support Center: Chiral Separation of (3S,4R) and (3R,4S) Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chiral Chromatography Support Hub. Operator: Senior Application Scientist (Ph.D.) Case ID: 3S4R-Enantio-Sep

This guide addresses the specific challenge of separating the (3S,4R) and (3R,4S) enantiomeric pair. While these molecules possess two chiral centers, they are non-superimposable mirror images (enantiomers) and therefore require a Chiral Stationary Phase (CSP) for separation.[1][2][3] Standard achiral C18 columns will not separate them.

Module 1: Method Development Strategy

Q: I have a racemic mixture of (3S,4R) and (3R,4S). Where do I start my screening?

A: For compounds with multiple chiral centers, conformational rigidity is often higher, which can actually aid chiral recognition. However, you must select the correct "selector" environment.

The Golden Rule: Start with Immobilized Polysaccharide CSPs (e.g., Daicel CHIRALPAK® IA, IB, IC, ID, IG).

  • Why? Unlike traditional "coated" phases (OD, AD), immobilized phases allow you to use "non-standard" solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc) [1]. These solvents induce different conformational shapes in the polymer selector, often unlocking selectivity that simple Alkane/Alcohol mixtures cannot achieve.

Protocol: The "Immobilized" Screening Gradient

  • Column: CHIRALPAK® IG or IB-N (3 µm or 5 µm).

  • Mobile Phase A: n-Heptane (or n-Hexane).

  • Mobile Phase B: Ethanol (EtOH) or Isopropanol (IPA).

  • Gradient: 5% B to 50% B over 20 minutes.

  • Flow: 1.0 mL/min (for 4.6mm ID).

  • Temp: 25°C.

If no separation occurs, switch to "Forbidden Solvents" (Only on Immobilized Columns):

  • Mobile Phase: n-Heptane / DCM / EtOH (e.g., 50:50:2).

  • Mechanism:[4] DCM swells the polymer slightly, changing the "pocket" size available for your (3S,4R) analyte to fit into [1].

Visual: Method Development Decision Tree

ChiralScreening Start Start: (3S,4R)/(3R,4S) Mix Solubility Check Solubility: Is it soluble in Alcohol? Start->Solubility ScreenNP Screen 1: Normal Phase Heptane/EtOH & Heptane/IPA Solubility->ScreenNP Result1 Resolution (Rs) > 1.5? ScreenNP->Result1 Success Validation & Scale-up Result1->Success Yes Immobilized Switch to Immobilized CSP (IA, IC, IG, ID) Result1->Immobilized No (Partial/None) ExoticSolvent Screen 'Extended' Solvents: 1. Heptane/DCM 2. Heptane/THF 3. Heptane/EtOAc Immobilized->ExoticSolvent CheckMode Switch Mode: Polar Organic (100% MeOH) or Reversed Phase ExoticSolvent->CheckMode Still No Sep

Caption: Step-by-step screening logic prioritizing immobilized phases for maximum solvent selectivity.

Module 2: Troubleshooting Resolution ( )

Q: I see two peaks, but they are overlapping (


). How do I get baseline separation? 

A: When you have partial separation of enantiomers, you are thermodynamically close. Do not change the column yet. Tweak the Temperature and Mobile Phase Strength .

1. The Temperature Effect (Thermodynamics)

Chiral recognition is governed by the Van 't Hoff equation:



  • Action: Lower the temperature (e.g., from 25°C to 10°C or 5°C).

  • Why? Enantioseparation is typically enthalpy-driven (

    
    ). Lowering T increases the retention factor (
    
    
    
    ) and usually increases selectivity (
    
    
    ) because the "fit" into the chiral pocket becomes more energetically favorable and rigid [2, 5].
  • Warning: Lower T increases viscosity (higher backpressure). Ensure your flow rate is adjusted.

2. Solvent Strength & Type
  • Decrease Polarity: If using Heptane/EtOH 80:20, move to 90:10. Lowering the % of the polar modifier increases retention, giving the CSP more time to interact with the enantiomers.

  • Change Modifier: Switch from Ethanol to Isopropanol (IPA) . IPA is bulkier and forms different hydrogen bonding networks, often improving resolution for bulky chiral centers [1].

Module 3: Peak Shape & Additives (The "Ugly Peak" Problem)

Q: My peaks are tailing severely. Is my column dead?

A: Likely not. Tailing in chiral chromatography is usually due to secondary non-enantioselective interactions (e.g., silanols on the silica surface interacting with amines). You need Additives .

Protocol: Additive Selection Matrix Refer to the table below to select the correct modifier based on your compound's functional groups [3, 4].

Compound NatureFunctional GroupRequired AdditiveConcentration
Basic Primary/Secondary AminesDEA (Diethylamine) or TEA (Triethylamine)0.1% in Mobile Phase
Acidic Carboxylic AcidsTFA (Trifluoroacetic Acid) or Acetic Acid0.1% in Mobile Phase
Amphoteric Amino Acids / ZwitterionsTFA + TEA (Simultaneous)0.1% Each
Neutral Alcohols / EstersNone usually requiredN/A
  • Critical Note: Never use strongly basic additives (pH > 9) on silica-based columns unless they are specifically "hybrid" or high-pH stable. Standard DEA at 0.1% is safe for Daicel columns [4].

  • Memory Effect: Once a column is used with an additive (especially basic ones), it can be difficult to wash out. Dedicate specific columns to Basic or Acidic methods if possible.

Visual: Troubleshooting Logic Flow

PeakTroubleshooting Issue Observed Issue Tailing Peak Tailing (As > 1.2) Issue->Tailing Fronting Peak Fronting (As < 0.9) Issue->Fronting Broad Broad Peaks (Low N) Issue->Broad Sol_Tailing Add 0.1% DEA (Basic) or 0.1% TFA (Acidic) Tailing->Sol_Tailing Sol_Fronting Sample Solubility Issue or Column Overload. Reduce Inj Volume. Fronting->Sol_Fronting Sol_Broad Improve Mass Transfer: 1. Increase Temp 2. Lower Flow Rate Broad->Sol_Broad

Caption: Diagnostic flow for correcting peak shape anomalies.

Module 4: The "Four-Isomer" Trap (Diastereomers)

Q: I see three or four peaks. I thought I only had (3S,4R) and (3R,4S)?

A: If your synthesis is not 100% diastereoselective, you likely have the diastereomers (3S,4S) and (3R,4R) present as impurities.

  • (3S,4R) vs (3R,4S): Enantiomers. Hard to separate (Requires CSP).

  • (3S,4R) vs (3S,4S): Diastereomers. Chemically distinct.[5] Often separable on Achiral columns (C18, Silica).

Strategy:

  • Check Purity on C18: Run your sample on a standard C18 column first. If you see two peaks, you have diastereomers. Collect the peak corresponding to your target pair.

  • Transfer to Chiral: Inject the purified diastereomer pair onto the Chiral Column.

  • Coupled Columns: If you must separate all 4 in one run, couple an Achiral column (e.g., C18) in series with a Chiral column (e.g., CHIRALPAK IB). The C18 separates the diastereomers, and the Chiral column resolves the enantiomers of each [6].

References
  • Daicel Chiral Technologies.[6][7] (n.d.). Instruction Manual for CHIRALPAK® ID Columns. Retrieved from [Link]

  • Chromatography Forum. (2017).[8] Additives for Chiral Chromatography. Retrieved from [Link]

  • Daicel Chiral Technologies.[6] (2021).[7][9] Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Temperature Effect on Enantiomeric Separation. Retrieved from [Link]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Coupling Constants for cis-3-Methylpiperidin-4-ol Conformation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore. The specific stereochemical arrangement of substituents on the piperidine ring dictates receptor binding affinity and metabolic stability. For 3,4-disubstituted piperidines, distinguishing between cis and trans diastereomers—and identifying the bioactive chair conformation—is a critical checkpoint in early-phase drug discovery.

The Challenge: cis-3-Methylpiperidin-4-ol exists in a dynamic equilibrium between two chair conformers. Standard 1D NMR interpretation often fails if the analyst relies solely on chemical shift, ignoring the subtle diagnostic power of vicinal coupling constants (


).

The Solution: This guide provides a definitive protocol for using


 coupling constants to:
  • Unambiguously distinguish cis from trans isomers.[1]

  • Determine the dominant solution-state conformer of the cis isomer.

  • Validate assignments using solvent-dependent perturbations.

Part 1: Structural & Conformational Theory

To interpret the NMR data, we must first define the geometric landscape. The "cis" relationship in 3-methylpiperidin-4-ol implies that the methyl group at C3 and the hydroxyl group at C4 reside on the same side of the ring plane.

However, the piperidine ring is not static. It undergoes ring inversion (chair-flip), creating an equilibrium between two distinct conformers.

The Conformational Equilibrium (DOT Visualization)

The following diagram illustrates the equilibrium between Conformer A (Methyl-Equatorial) and Conformer B (Methyl-Axial).

PiperidineConformation cluster_legend Thermodynamic Drivers ConfA Conformer A (Preferred) Me: Equatorial | OH: Axial Strain: ~0.9 kcal/mol (OH ax) ConfB Conformer B (Minor) Me: Axial | OH: Equatorial Strain: ~1.7 kcal/mol (Me ax) ConfA->ConfB Ring Flip (Less Favorable) ConfB->ConfA Ring Flip (More Favorable) Text1 A-Value (Me) ≈ 1.7 kcal/mol Text2 A-Value (OH) ≈ 0.9 kcal/mol Text3 Result: Conformer A is populated >80%

Figure 1: Conformational equilibrium of cis-3-methylpiperidin-4-ol. Steric analysis (A-values) predicts Conformer A is thermodynamically favored because placing the larger methyl group axially (Conformer B) incurs a higher energetic penalty than placing the hydroxyl group axially.

Part 2: Comparative Analysis of Coupling Constants

The primary tool for assignment is the Karplus Equation , which correlates the dihedral angle (


) between vicinal protons to the magnitude of the coupling constant (

).[1]
Distinguishing cis vs. trans Isomers

The most direct differentiator is the coupling between the proton at C3 (H3) and the proton at C4 (H4).

Featurecis -Isomer (Target)trans -Isomer (Alternative)Mechanistic Basis
H3/H4 Relationship Gauche (

or

)
Anti-periplanar (

)
Dihedral angle geometry
Dihedral Angle (

)
~60°~180°Ring geometry

Value
2.0 – 5.0 Hz 9.0 – 11.5 Hz Karplus curve
H4 Signal Width NarrowerBroadSum of couplings (

)

Diagnostic Rule: If


 Hz, you have isolated the trans isomer (or a twisted boat), NOT the cis isomer.
Identifying the Dominant cis Conformer

Once the cis stereochemistry is confirmed (small


), you must determine if the molecule sits in Conformer A  or Conformer B . We look at H4  and its relationship to the methylene protons at C5 (

and

).[2]
Conformer A (Me-Equatorial / OH-Axial) - The Major Form
  • Geometry: H4 is Equatorial .

  • Couplings:

    • 
       (eq-ax): Small (~2-5 Hz).
      
    • 
       (eq-eq): Small (~2-5 Hz).
      
    • 
       (ax-eq): Small (~2-5 Hz).
      
  • Observed Signal: H4 appears as a narrow multiplet (typically a broad singlet or narrow quartet-like peak) with a total width at half-height (

    
    ) of < 12 Hz.
    
Conformer B (Me-Axial / OH-Equatorial) - The Minor Form
  • Geometry: H4 is Axial .

  • Couplings:

    • 
       (ax-ax): Large (~10-12 Hz) .
      
    • 
       (ax-eq): Small (~2-5 Hz).
      
    • 
       (eq-ax): Small (~2-5 Hz).
      
  • Observed Signal: H4 appears as a td (triplet of doublets) or broad multiplet dominated by the large 10-12 Hz splitting from H5ax.

Part 3: Experimental Protocol (Self-Validating System)

To ensure high-fidelity data, follow this step-by-step protocol. This workflow includes a "Solvent Titration" step to validate hydrogen bonding effects, which can occasionally override steric preferences in non-polar solvents.

Step 1: Sample Preparation[1][4]
  • Primary Solvent: Dissolve 5-10 mg of compound in 0.6 mL CDCl₃ (Chloroform-d).

    • Why: CDCl₃ is non-polar and allows intramolecular Hydrogen bonds (if any) to persist, stabilizing specific conformers.

  • Secondary Solvent (Validation): Prepare a second tube in DMSO-d₆ or D₂O (if salt).

    • Why: These solvents disrupt intramolecular H-bonds. If the coupling constants change significantly between CDCl₃ and DMSO, the conformation is H-bond dependent.

Step 2: Acquisition Parameters
  • Frequency: Minimum 400 MHz (600 MHz preferred for resolving H3/H4 overlap).

  • Pulse Sequence: Standard 1D proton (

    
    ).
    
  • Scans: 16-64 scans to ensure clear observation of "roofing" effects or small satellite peaks.

  • Decoupling (Optional but Recommended): If H3 and H4 overlap with methyl signals, run a 1D TOCSY or Homonuclear Decoupling experiment irradiating the C3-Methyl doublet to simplify the H3 multiplet.

Step 3: Data Analysis Workflow (Decision Tree)

Use the following logic flow to assign your spectrum.

NMR_Workflow Start Analyze H4 Multiplet CheckJ34 Measure J(3,4) (Coupling to H3) Start->CheckJ34 IsTrans J > 9 Hz TRANS Isomer CheckJ34->IsTrans Large Splitting IsCis J < 5 Hz CIS Isomer CheckJ34->IsCis Small Splitting AnalyzeWidth Analyze Total Width of H4 Signal IsCis->AnalyzeWidth ConfA Narrow Multiplet (No large couplings) CONCLUSION: Conformer A (Me-eq, OH-ax) AnalyzeWidth->ConfA Narrow (W < 15Hz) ConfB Wide Multiplet (Contains ~11Hz coupling to H5ax) CONCLUSION: Conformer B (Me-ax, OH-eq) AnalyzeWidth->ConfB Wide (W > 20Hz)

Figure 2: Logic flow for stereochemical assignment. Note that for the cis-isomer, the distinction between conformers relies on the width of the H4 signal (couplings to H5), not the coupling to H3.

Part 4: Advanced Considerations & Troubleshooting

The "Boiling" Effect (Averaging)

At room temperature, if the energy barrier between Conformer A and B is low, you may see a weighted average spectrum.

  • Observation:

    
     values are intermediate (e.g., 
    
    
    
    is 6-7 Hz instead of 2 or 11).
  • Resolution: Perform Variable Temperature (VT) NMR. Cooling the sample to -40°C or -60°C will slow the ring flip, resolving the spectrum into two distinct sets of signals for Conformer A and B (likely in an 80:20 or 90:10 ratio).

Intramolecular Hydrogen Bonding

While steric A-values favor Conformer A (Me-eq), intramolecular hydrogen bonding can stabilize Conformer B if the geometry allows.

  • Note: In 4-piperidinols, direct OH···N bonding is geometrically difficult in the chair form (distance > 3 Å). However, if the Nitrogen is substituted with a group that offers an acceptor/donor, or if the ring adopts a twist-boat, H-bonding becomes relevant.

  • Check: If your spectrum in CDCl₃ shows Conformer B (Wide H4), but DMSO shows Conformer A (Narrow H4), the "unusual" conformation B is being held by an H-bond that DMSO disrupts.

Protonation State

If your sample is a hydrochloride salt:

  • The Nitrogen is quaternary (

    
    ).
    
  • Inversion at Nitrogen is blocked.

  • The Hydrogen on Nitrogen becomes an axial/equatorial substituent with its own A-value.

  • Impact: This often increases the preference for the bulky group to be equatorial, further locking the system into Conformer A.

References

  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and conformational analysis). [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Protocol source for decoupling and NOE experiments). [Link]

  • Reich, H. J. (2024). NMR Spectroscopy: Proton Coupling Constants. University of Wisconsin-Madison. (Authoritative database on J-values in cyclic systems). [Link]

Sources

Technical Guide: Distinguishing (3S,4R) from (3R,4S) Isomers via Chiral HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of (3S,4R) and (3R,4S) isomers represents a classic enantiomeric challenge. Unlike diastereomers (e.g., 3S,4R vs. 3S,4S), which possess different physical properties and can often be separated on achiral C18 phases, the (3S,4R)/(3R,4S) pair are non-superimposable mirror images. In an achiral environment, their physicochemical properties—including retention time on standard silica or C18 columns—are identical.

This guide details the strategy for resolving these enantiomers using Chiral High-Performance Liquid Chromatography (HPLC). It compares the performance of Coated versus Immobilized polysaccharide chiral stationary phases (CSPs) and establishes a self-validating workflow for absolute configuration assignment.

The Core Challenge: Separation vs. Identification

A critical distinction must be made immediately: Chiral HPLC separates enantiomers, but it does not inherently identify them.

When you inject a racemate of (3S,4R) and (3R,4S) onto a chiral column, you will ideally observe two distinct peaks. However, the detector (UV/Vis) cannot tell you that "Peak 1 is (3S,4R)." It only indicates that "Peak 1 interacts less strongly with the stationary phase than Peak 2."

The "Black Box" Problem
  • Scenario: You achieve a resolution (

    
    ) of 2.5.
    
  • The Gap: Without a reference standard or a chiroptical detector (CD/OR), you cannot assign the absolute configuration to the retention time.

  • The Solution: This guide incorporates Online Circular Dichroism (CD) or Reference Standard Spiking as mandatory steps in the protocol.

Comparative Analysis: Coated vs. Immobilized CSPs

The industry standard for separating small molecules with aromatic and polar functional groups (typical of 3,4-substituted systems) relies on polysaccharide derivatives.

The Contenders
  • Coated Polysaccharides (e.g., AD-H, OD-H): The "Gold Standard" for selectivity. The selector is physically coated onto silica.[1]

  • Immobilized Polysaccharides (e.g., IA, IC, ID): The "Robust Alternative." The selector is chemically bonded to silica.

Performance Comparison Table
FeatureCoated CSPs (e.g., Amylose/Cellulose tris-3,5-DMPC)Immobilized CSPs (e.g., Amylose/Cellulose tris-3,5-DMPC bonded)Impact on (3S,4R)/(3R,4S) Analysis
Selectivity (

)
High. The supramolecular structure is rigid, often providing superior chiral recognition.Moderate to High. Immobilization can slightly alter the polymer conformation, occasionally reducing

.
Start with Coated (AD/OD) for difficult separations.
Solvent Compatibility Restricted. Cannot use "forbidden" solvents (THF, DCM, Chloroform, Ethyl Acetate) or the phase strips off.Universal. Compatible with THF, DCM, MtBE, and Ethyl Acetate.Immobilized phases allow "non-standard" mobile phases to manipulate elution order.
Robustness Fragile. A single injection of 100% DCM destroys the column.High. Can withstand aggressive solvent switching and column washing.Immobilized is preferred for scale-up or dirty samples.
Elution Order Fixed for a given mobile phase.Can sometimes be reversed by changing the mobile phase (e.g., from Hexane/IPA to DCM/MeOH).Critical: Immobilized phases offer a chance to flip peak order if the minor impurity elutes second (undesirable).

Recommendation: For initial screening of (3S,4R)/(3R,4S) isomers, start with Coated CSPs (AD-H or OD-H) using standard Normal Phase solvents. If resolution fails or solubility is poor, switch to Immobilized phases to access extended solvent ranges (e.g., THF).

Mechanism of Action

To separate (3S,4R) from (3R,4S), the CSP must form a transient diastereomeric complex with the analytes. This follows the Three-Point Interaction Model .

Visualization: The Chiral Recognition Mechanism

The following diagram illustrates how the chiral selector (CSP) discriminates between the two enantiomers based on steric fit and hydrogen bonding.

ChiralMechanism cluster_Isomers Analytes (Enantiomers) CSP Chiral Stationary Phase (e.g., Amylose derivative) Interaction Transient Diastereomeric Complex CSP->Interaction H-Bonding Pi-Pi Stacking Steric Inclusion R_Isomer (3S,4R)-Isomer 'Good Fit' R_Isomer->Interaction Strong Affinity (Retained Longer) S_Isomer (3R,4S)-Isomer 'Poor Fit' S_Isomer->Interaction Weak Affinity (Elutes Faster) Separation Chromatographic Resolution Interaction->Separation

Caption: The "Hand-in-Glove" mechanism. The (3S,4R) isomer forms a tighter complex with the CSP due to favorable steric alignment, resulting in longer retention compared to the (3R,4S) isomer.

Experimental Protocol: The "4-Column" Screening Strategy

Do not guess. Use a systematic screening approach to ensure method robustness.

Reagents Required[2][3][4][5]
  • Solvents: n-Hexane (Hex), 2-Propanol (IPA), Ethanol (EtOH) (HPLC Grade).

  • Additives: Diethylamine (DEA) for basic analytes; Trifluoroacetic acid (TFA) for acidic analytes.

  • Columns: Chiralpak AD-H, Chiralcel OD-H, Chiralpak IA, Chiralpak IC (all 4.6 x 150mm or 250mm, 5µm).[2]

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve the racemate (mixture of 3S,4R and 3R,4S) in the mobile phase (e.g., Hex/EtOH 90:10).

    • Concentration: 0.5 – 1.0 mg/mL.

    • CRITICAL: If the sample is a salt, neutralize it or ensure the mobile phase contains the appropriate additive (0.1% DEA or TFA).

  • Primary Screen (Isocratic):

    • Mobile Phase A: Hexane / IPA (90:10) + 0.1% Additive.[2]

    • Mobile Phase B: Hexane / EtOH (90:10) + 0.1% Additive.[2]

    • Run both mobile phases on all 4 columns (AD, OD, IA, IC).

    • Flow Rate: 1.0 mL/min.[3] Temp: 25°C.

  • Optimization:

    • Select the column/solvent combination giving the highest

      
       (selectivity).
      
    • Adjust solvent strength (e.g., change from 10% IPA to 5% IPA) to achieve

      
       (retention factor) between 2 and 10.
      
  • Absolute Configuration Assignment (The "Truth" Step):

    • Method A (Reference Standard): Inject a pure authentic standard of (3S,4R). Match the retention time.

    • Method B (Chiral Detector): Use an inline CD detector.[4] If (3S,4R) is known to have a positive Cotton effect at 254nm, assign the peak with the positive signal to that isomer.

Method Development Logic Diagram

MethodDev Start Start: Racemic Mixture (3S,4R) + (3R,4S) Screen Screening Phase Columns: AD, OD, IA, IC Solvents: Hex/IPA & Hex/EtOH Start->Screen Decision Separation Achieved? Screen->Decision Optimize Optimize Resolution Adjust % Solvent, Temp, Flow Decision->Optimize Yes (Partial/Full Sep) Fail Switch Mode Try Reversed Phase or Polar Organic Mode Decision->Fail No Separation Identify Identity Assignment 1. Spiking Pure Std 2. Online CD/OR Detection Optimize->Identify Fail->Screen New Conditions Final Final Method (e.g., Chiralpak AD-H, 90:10 Hex/IPA) Identify->Final

Caption: Systematic workflow for developing a chiral method. Note that identification is a distinct step from separation.

Data Analysis & Reporting

When publishing or reporting your method, you must provide the system suitability parameters to prove the method is reliable.

Key Formulas
  • Selectivity (

    
    ): 
    
    
    
    • Target:

      
       for robust methods.
      
  • Resolution (

    
    ): 
    
    
    
    • Target:

      
       (Baseline separation).
      
Example Data Presentation
ParameterValueNotes
Column Chiralpak AD-H (250 x 4.6 mm)Coated Amylose derivative
Mobile Phase n-Hexane / IPA / DEA (90 : 10 : 0.1)Normal Phase
Flow Rate 1.0 mL/min
Peak 1 (

)
6.4 minAssigned as (3R,4S) via Ref Std
Peak 2 (

)
8.2 minAssigned as (3S,4R) via Ref Std

1.35Excellent selectivity

3.2Baseline resolved

Troubleshooting Common Issues

  • Peak Tailing: Usually caused by secondary interactions with residual silanols on the silica support.

    • Fix: Add 0.1% Diethylamine (for amines) or Trifluoroacetic acid (for acids) to the mobile phase.

  • Broad Peaks: Poor mass transfer or solubility issues.

    • Fix: Increase temperature to 35-40°C (improves mass transfer) or switch to Ethanol (lower viscosity than IPA).

  • No Retention (

    
     elution):  Solvent is too strong.
    
    • Fix: Reduce alcohol content (e.g., go from 10% to 2% IPA).

References

  • Agilent Technologies. (2022). Agilent Chiral Chromatograph Training Guide: Creating a Method. Purdue University. [Link]

  • Daicel Chiral Technologies. (2021).[5] Instruction Manual for Chiralpak® IB Columns.[Link]

  • LCGC International. (2020). Detection of Chiral Drugs Using HPLC with CD Detection.[6][4][Link]

  • Daicel Chiral Technologies. (2021).[5] SFC Screening Strategy – Coated Polysaccharides.[5][Link]

Sources

Unlocking Piperidine Stereochemistry: A Comparative Guide to NOE NMR Analysis of 3-Methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Substituted piperidines, such as 3-methylpiperidin-4-ol, are ubiquitous structural motifs in modern pharmacophores, heavily featured in the development of [1] and[2]. The biological activity of these molecules is intrinsically linked to their 3D conformation. While the piperidine ring predominantly adopts a chair conformation, the relative stereochemistry (cis vs. trans) and the resulting axial/equatorial positioning of the C3-methyl and C4-hydroxyl groups dictate the molecule's spatial vector and receptor binding affinity[2].

Nuclear Overhauser Effect (NOE) NMR spectroscopy is the definitive analytical technique for elucidating these through-space (< 5 Å) internuclear distances in solution[3]. This guide critically compares NOE methodologies and provides a self-validating experimental workflow for assigning the ring conformation of 3-methylpiperidin-4-ol.

Methodological Comparison: 1D NOESY vs. 2D NOESY vs. 2D ROESY

For small molecules like 3-methylpiperidin-4-ol (MW ≈ 115 Da), the choice of NOE experiment is dictated by the molecular correlation time (


). Because small molecules tumble rapidly in solution, their NOE enhancements are positive, whereas large molecules (MW > 1500 Da) exhibit negative NOEs[4]. Mid-sized molecules (MW 700–1200 Da) often fall into the "zero-crossing" region where NOESY signals vanish, necessitating the use of [3].

However, for a 115 Da molecule, standard NOESY is highly effective. The table below compares the three primary techniques for this specific application[3][4][5][6].

Table 1: Comparison of NOE NMR Techniques for Small Molecule Conformational Analysis
Feature1D Selective NOESY (DPFGSE)2D NOESY2D ROESY
Primary Use Case Targeted distance measurement for specific proton pairs.Complete spatial mapping of the entire molecule.Mid-sized molecules (MW 700-1200) or when NOESY fails.
Experiment Time ~2 to 10 minutes per irradiated peak.1 to 12 hours depending on resolution/concentration.2 to 12 hours.
Signal-to-Noise Extremely high; ideal for weak enhancements (< 2%).Moderate; requires high concentration or long acquisition.Lower than NOESY; prone to TOCSY artifacts.
Data Interpretation Straightforward; direct integration of 1D peaks.Complex; requires 2D cross-peak volume integration.Complex; differentiates exchange (EXSY) from ROE by phase.
Suitability for 3-Methylpiperidin-4-ol Optimal for resolving specific 1,3-diaxial interactions.Excellent if sample is concentrated and time permits.Suboptimal due to small MW and potential artifacts.

Causality in Experimental Design: The 3-Methylpiperidin-4-ol System

Why choose 1D NOESY over 2D NOESY for this molecule? In 3-methylpiperidin-4-ol, the critical diagnostic signals are the protons at C3 (H3) and C4 (H4), along with their 1,3-diaxial relationships (e.g., H3 to H5). 1D NOESY allows the user to selectively invert the H3 or H4 proton and observe the transient NOE buildup on spatially adjacent protons[6].

The causality of the stereochemical assignment relies on the geometry of the piperidine chair:

  • Trans-isomer (equatorial-equatorial): If the C3-methyl and C4-OH are both equatorial, the protons H3 and H4 are both axial. Irradiating the axial H3 will yield a strong NOE to the axial H5 (a classic 1,3-diaxial interaction, ~2.5 Å) and a moderate NOE to the axial H4 (vicinal diaxial, ~2.8 Å)[7].

  • Cis-isomer (axial-equatorial): If the C3-methyl is axial and C4-OH is equatorial, H3 is equatorial and H4 is axial. Irradiating the equatorial H3 will show strong NOEs to the adjacent equatorial/axial protons but will fundamentally lack the signature 1,3-diaxial NOE to H5(ax).

Self-Validating Experimental Protocol: 1D NOESY

To ensure scientific integrity, the following protocol incorporates internal validation steps to prevent misinterpretation of artifacts (such as subtraction errors or J-coupling anomalies)[8].

Step 1: Sample Preparation & Degassing Prepare a 10–50 mM solution of 3-methylpiperidin-4-ol in CDCl3 or D2O. Causality Check: You must degas the sample using three freeze-pump-thaw cycles. Dissolved paramagnetic oxygen provides an alternative relaxation pathway (T1), which severely quenches the NOE signal[8].

Step 2: Base Spectrum & Resonance Assignment Acquire a standard 1H NMR and a 2D HSQC spectrum. You must unambiguously assign the chemical shifts of H3, H4, and the C3-methyl protons before proceeding[7].

Step 3: Selective Excitation Setup Select the target resonance (e.g., H4). Ensure this peak is isolated (no spectral overlap within ± 20 Hz) to prevent accidental co-irradiation of scalar-coupled spins, which would introduce unwanted TOCSY artifacts[8].

Step 4: Mixing Time (


) Optimization 
For a small molecule (~115 Da), the NOE buildup is relatively slow. Set the mixing time to approximately 

of the target proton (typically 400–800 ms for small molecules).

Step 5: Acquisition & Phase Cycling Run the 1D DPFGSE-NOESY sequence. Self-Validation Check: The irradiated peak (H4) must be phased strictly negative, while the resulting NOE enhanced peaks (e.g., H3, H5) will appear positive. If all peaks are the same phase, you are likely observing chemical exchange (EXSY), not an NOE[6].

Step 6: Reference-Free Integration Integrate the NOE peaks relative to the inverted peak. For exact distance calculations, use isolated geminal protons (e.g., H2ax and H2eq, fixed at ~1.75 Å) as an internal distance reference to calibrate the


 distance relationship[9].

Experimental Workflow Visualization

NOE_Workflow N1 Sample Prep & Degassing (Freeze-Pump-Thaw) N2 1H & HSQC NMR (Resonance Assignment) N1->N2 N3 Select Target Proton (e.g., H3 or H4) N2->N3 N4 1D NOESY Acquisition (Optimize Mixing Time) N3->N4 N5 Data Processing (Phase: Irradiated -ve, NOE +ve) N4->N5 N6 Distance Mapping (r^-6 Integration) N5->N6 N7 Conformation Assigned (Chair: Cis vs Trans) N6->N7

Step-by-step logical workflow for NOE NMR conformational analysis of small molecules.

References

  • [7] Title: Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction | Source: nih.gov | URL:[Link]

  • [5] Title: NOE Experiments on the Bruker | Source: uba.ar | URL:[Link]

  • [9] Title: Reference-free NOE NMR analysis | Source: researchgate.net | URL:[Link]

  • [3] Title: 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack) | Source: indiana.edu | URL:[Link]

  • [4] Title: NOE Experiments on the Bruker 400 and 500 | Source: columbia.edu | URL:[Link]

  • [6] Title: 1D NOESY made easy | Source: uchicago.edu | URL:[Link]

  • [1] Title: Discovery of a Potent and Selective CCR4 Antagonist that Inhibits Treg Trafficking into the Tumor Microenvironment | Source: rapt.com | URL:[Link]

  • [8] Title: Guide to NOE Experiments | Source: anu.edu.au | URL:[Link]

  • [2] Title: Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine | Source: nih.gov | URL:[Link]

Sources

A Guide to the Structural Elucidation of (3S,4R)-3-methylpiperidin-4-ol HCl: A Comparative Crystallographic Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. X-ray crystallography remains the definitive method for elucidating the precise atomic arrangement within a crystalline solid, providing unequivocal proof of stereochemistry, conformation, and intermolecular interactions. This guide provides a comparative framework for understanding the crystallographic analysis of (3S,4R)-3-methylpiperidin-4-ol HCl and related piperidine derivatives, alongside detailed experimental protocols for their structural validation.

The piperidine scaffold is a ubiquitous structural motif in a vast number of natural products and pharmaceuticals.[1] The specific stereochemical configuration of substituents on the piperidine ring is often critical to a compound's biological activity, making X-ray crystallography an indispensable tool in drug discovery and development. The precise spatial relationship between the methyl group at the 3-position and the hydroxyl group at the 4-position in (3S,4R)-3-methylpiperidin-4-ol HCl dictates its interaction with biological targets. While the specific crystallographic data for (3S,4R)-3-methylpiperidin-4-ol HCl is not publicly available as of this guide's publication, this document will serve as a comprehensive resource on how such a structure would be determined and how it compares to structurally related compounds.

The Imperative of Crystallographic Validation

In the context of drug development, confirming the absolute stereochemistry of a chiral molecule like (3S,4R)-3-methylpiperidin-4-ol HCl is not merely an academic exercise. Different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. X-ray crystallography provides a direct visualization of the molecule's three-dimensional structure, leaving no ambiguity about the relative and absolute configuration of its chiral centers. This certainty is crucial for intellectual property protection, regulatory submissions, and understanding structure-activity relationships (SAR).

A Comparative Look at Piperidine Derivatives

To understand the potential solid-state structure of (3S,4R)-3-methylpiperidin-4-ol HCl, it is instructive to examine the crystallographic data of related piperidine derivatives. The conformation of the piperidine ring, typically a chair form, and the orientation of its substituents are influenced by both intramolecular and intermolecular forces, including hydrogen bonding.

CompoundCrystal SystemSpace GroupKey Conformational FeaturesReference
(3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chlorideOrthorhombicP2₁2₁2₁The piperidinium ring adopts a chair conformation with the hydroxymethyl and 4-fluorophenyl groups in equatorial positions. The structure exhibits charge-assisted N⁺-H···Cl⁻ and O-H···Cl⁻ hydrogen bonds.[2]
1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromideTriclinicP-1The piperidine ring is present in the structure.[3]
N'-(1-benzylpiperidin-4-yl)acetohydrazideMonoclinicCcThe asymmetric unit contains four crystallographically unique molecules, each with a very similar conformation. The piperidine ring conformation is a key feature.[1]

This comparative data highlights that substituted piperidines commonly adopt a chair conformation.[2] The specific substituents and the presence of counter-ions, such as chloride, play a crucial role in the crystal packing through hydrogen bonding networks.[2] For (3S,4R)-3-methylpiperidin-4-ol HCl, one would anticipate a chair conformation with the methyl and hydroxyl groups in specific axial or equatorial positions, influenced by steric and electronic factors. The hydrochloride salt would likely feature hydrogen bonding between the protonated piperidine nitrogen, the hydroxyl group, and the chloride anion.

Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure of a novel compound like (3S,4R)-3-methylpiperidin-4-ol HCl follows a well-established, multi-step workflow.

X-ray_Crystallography_Workflow Experimental Workflow for Single-Crystal X-ray Crystallography cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_deposition Data Dissemination Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization High Purity Sample Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Reduction Data Reduction & Correction Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation CIF_Generation Generation of CIF File Validation->CIF_Generation Database_Deposition Deposition to CSD CIF_Generation->Database_Deposition

Caption: A flowchart illustrating the key stages of X-ray crystallography.

Step-by-Step Experimental Protocol
  • Synthesis and Purification: The initial step involves the chemical synthesis of (3S,4R)-3-methylpiperidin-4-ol HCl. Following synthesis, the compound must be purified to a high degree, typically greater than 98%, as impurities can inhibit crystallization. Techniques such as recrystallization or chromatography are commonly employed.

  • Single Crystal Growth: This is often the most challenging step. The goal is to grow single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension). Common methods include:

    • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the formation of crystals.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent into the compound's solution reduces its solubility and promotes crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

  • Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) on the X-ray diffractometer to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while bombarding it with a focused beam of X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Data Reduction and Structure Solution: The raw diffraction data is processed to correct for experimental factors and to obtain a list of reflection intensities. The corrected data is then used to solve the "phase problem" and generate an initial electron density map of the unit cell. Computer programs utilizing direct methods or Patterson functions are used for this purpose.

  • Structure Refinement: The initial model of the structure is refined against the experimental data. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Structure Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final structure provides precise information on the molecular geometry, conformation, and intermolecular interactions.

  • Crystallographic Information File (CIF) Generation: The final results of the crystal structure determination are compiled into a standard text file format known as a Crystallographic Information File (CIF). The CIF contains all the necessary information to reproduce the crystal structure, including unit cell parameters, atomic coordinates, and experimental details. This file is typically deposited in a public database such as the Cambridge Structural Database (CSD).[4]

Logical Relationships in Crystallographic Analysis

The successful determination of a crystal structure relies on a logical progression of steps, where the quality of the outcome of each step is dependent on the previous one.

Logical_Relationships Logical Dependencies in Crystallographic Analysis A High Purity Compound B High Quality Single Crystal A->B enables C High-Resolution Diffraction Data B->C yields D Accurate Crystal Structure C->D allows for

Caption: The logical progression from a pure compound to an accurate crystal structure.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • Hughes, D. L. (2011). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. NIH Public Access, 23(1), 103–111.
  • Saify, Z. S., et al. (2014). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Journal of the Chemical Society of Pakistan, 36(6), 1145-1150.
  • Appretech Scientific Limited. (n.d.). (3S,4R)-3-methylpiperidin-4-ol hydrochloride. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2021).
  • Mohammed, I., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molbank, 2023(3), M1682.
  • Appretech Scientific Limited. (n.d.). (3S,4S)-3-Methylpiperidin-4-OL hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). trans-4-Methylpiperidin-3-ol hydrochloride. Retrieved from [Link]

  • Oswald, I. D. H., et al. (2008). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 64(Pt 4), 485–491.
  • Stuart, C. D., et al. (2023).
  • Nirmala, M., et al. (2008). (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o869.

Sources

Chiralpak AD-H vs. OD-H: Strategic Separation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polysaccharide Verdict

For the enantioseparation of piperidine derivatives—a pharmacophore ubiquitous in CNS and antihistamine drugs—Chiralpak AD-H (Amylose) frequently demonstrates superior recognition capabilities compared to Chiralpak OD-H (Cellulose) , particularly for bulky or conformationally flexible analogs like piperidine-2,6-diones.

While Chiralpak OD-H remains the industry "workhorse" for general screening, experimental data suggests that the helical cavity of the amylose backbone (AD-H) provides a more discriminatory inclusion complex for the piperidine chair conformation than the rigid, sheet-like structure of cellulose (OD-H). However, OD-H often succeeds where AD-H fails due to steric exclusion, making the two columns complementary rather than mutually exclusive.

Recommendation: Initiate screening with Chiralpak AD-H using a Hexane/Alcohol mobile phase with a basic additive (0.1% DEA). If resolution (


) is 

, switch to OD-H immediately.

Mechanistic Comparison: The "Groove" vs. The "Trench"

To predict separation success, one must understand how the piperidine ring interacts with the chiral selector. Both columns utilize tris(3,5-dimethylphenylcarbamate) derivatives, but the polymer backbone dictates the 3D architecture.

Chiralpak AD-H (Amylose Backbone)
  • Architecture: Left-handed

    
     helical polymer chains.
    
  • Binding Mode: The helix creates deep, defined grooves and cavities .

  • Piperidine Interaction: The piperidine ring, often existing in a bulky chair conformation, fits "into" these amylose cavities. This inclusion mechanism allows for multiple points of contact (H-bonding with carbamate groups +

    
    -
    
    
    
    interactions), leading to higher selectivity (
    
    
    ) for flexible heterocycles.
Chiralpak OD-H (Cellulose Backbone)
  • Architecture: Linear, rigid chains forming layered "sheets" or "trenches."

  • Binding Mode: Relies more on steric fit and surface interactions (intercalation).

  • Piperidine Interaction: If the piperidine derivative is too bulky or lacks aromatic "flatness," it may not intercalate well into the cellulose layers, leading to poor retention or broad peaks. However, for rigid, planar piperidine analogs, OD-H can provide superior separation.

Visualization: Mechanism of Action

ChiralMechanism cluster_AD Chiralpak AD-H (Amylose) cluster_OD Chiralpak OD-H (Cellulose) Piperidine Piperidine Analyte (Chair Conformation) AD_Struct Helical Cavity Structure Piperidine->AD_Struct OD_Struct Linear/Sheet Structure Piperidine->OD_Struct AD_Mech Inclusion Complex (Analyte fits INSIDE) AD_Struct->AD_Mech AD_Result High Selectivity for Flexible/Bulky Rings AD_Mech->AD_Result OD_Mech Surface Intercalation (Analyte fits BETWEEN layers) OD_Struct->OD_Mech OD_Result High Selectivity for Rigid/Planar Rings OD_Mech->OD_Result

Figure 1: Mechanistic divergence between Amylose (Inclusion) and Cellulose (Intercalation) selectors.

Comparative Performance Data

The following data summarizes separation trends for piperidine-based pharmacophores. Note the distinct advantage of the Amylose backbone (AD/IA) for the dione class.

Compound ClassColumnMobile PhaseSelectivity (

)
Resolution (

)
Verdict
Piperidine-2,6-diones (e.g., Aminoglutethimide)AD-H / IA Hex/THF (90:10)1.15 – 1.401.00 – 5.33 Superior. Amylose resolves 6/6 analogs baseline.
OD-H / IBHex/THF (90:10)1.05 – 1.100.33 – 0.67Inferior. Partial separation only.
2-Piperidinemethanol AD-H Hex/IPA/DEA (80:20:0.[1]1)> 1.2> 2.0Recommended. Excellent peak shape with DEA.
Sulfoxide Piperidines MixedHex/EtOH (80:20)VariesVariesSplit. Some analogs prefer OD-H; screening required.
Benzylpiperidines AD-H SFC (CO2/MeOH)High> 3.0Superior. Standard screening hit.

Data synthesized from Ali et al. (Talanta, 2006) and BenchChem application notes [1, 2]. Note: Chiralpak IA/IB are immobilized versions of AD/OD; selectivity trends generally hold for the coated AD-H/OD-H versions.

Experimental Protocol: The Self-Validating Screen

Do not rely on luck. Use this systematic protocol to guarantee method robustness. The inclusion of a basic additive is non-negotiable for piperidines to prevent interaction with residual silanols.

Reagents
  • Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Ethanol (EtOH).

  • Additive: Diethylamine (DEA) or Triethylamine (TEA). Crucial: Use fresh, high-purity amines.

Step 1: The "Golden Standard" Condition

Start here. This condition resolves ~60% of piperidine derivatives.

  • Column: Chiralpak AD-H (

    
     mm, 5 µm)[1][2][3]
    
  • Mobile Phase: n-Hexane / 2-Propanol / DEA (90 : 10 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min[4][5][6][7]

  • Temp: 25°C

Step 2: Optimization Logic (If Step 1 Fails)

Follow this logic flow to troubleshoot resolution issues.

MethodDev Start Start: AD-H Hex/IPA/DEA (90:10:0.1) Check Check Rs Start->Check Success Rs > 2.0 VALIDATE Check->Success Good Sep Partial 0.5 < Rs < 1.5 Optimize AD-H Check->Partial Partial Fail No Sep (Rs = 0) Check->Fail Co-elution Opt1 Switch Modifier Hex/EtOH/DEA Partial->Opt1 Change Selectivity Opt2 Lower Temp (10-15°C) Partial->Opt2 Increase Retention Switch Switch to OD-H Hex/IPA/DEA Fail->Switch Change Mechanism Switch->Check Re-evaluate

Figure 2: Decision tree for piperidine chiral method development.

Step 3: Troubleshooting Tailing

Piperidines are basic.[2] If peaks tail (


):
  • Increase Additive: Bump DEA from 0.1% to 0.2%.

  • Switch Additive: Try 0.1% Isopropylamine (stronger base, often better for secondary amines).

  • Temperature: Lowering temperature to 10°C often sharpens peaks by reducing mass transfer kinetics, though it increases pressure.

References

  • Ali, I., et al. (2006).[4] Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013-1017.[4][7]

  • BenchChem Application Note. (2025). Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol.

  • Wang, F., et al. (2004). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation. Journal of Chromatography A.

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H.

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of (3S,4R)-3-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous characterization of chiral building blocks is a cornerstone of robust chemical synthesis and drug discovery. (3S,4R)-3-methylpiperidin-4-ol, a valuable chiral piperidine derivative, presents a unique set of analytical challenges and opportunities. This guide provides an in-depth comparison of analytical techniques for the comprehensive characterization of this compound, moving beyond a simple listing of methods to explain the "why" behind the "how." Our focus is on establishing a self-validating analytical workflow that ensures identity, purity, and stereochemical integrity.

The Analytical Imperative for (3S,4R)-3-methylpiperidin-4-ol

(3S,4R)-3-methylpiperidin-4-ol possesses two stereocenters, giving rise to four possible stereoisomers. In the context of pharmaceutical development, each stereoisomer can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to confirm the absolute and relative stereochemistry, in addition to chemical purity, is paramount. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC) for this purpose.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique is dictated by the information sought. For (3S,4R)-3-methylpiperidin-4-ol, a multi-pronged approach is essential for a complete analytical picture.

Analytical Technique Primary Application Strengths Limitations
NMR Spectroscopy Structural Elucidation, Purity AssessmentProvides detailed information on molecular structure, including stereochemistry. Quantitative for purity assessment.Relatively low sensitivity compared to MS. May not resolve enantiomers without chiral resolving agents.
Mass Spectrometry Molecular Weight Confirmation, Impurity IdentificationHigh sensitivity. Provides accurate mass measurements. Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.Provides limited information on stereochemistry.
Chiral HPLC Enantiomeric Purity, Chiral SeparationThe gold standard for separating and quantifying enantiomers and diastereomers.Requires method development. The analyte may require derivatization for detection.
FTIR Spectroscopy Functional Group IdentificationProvides information on the presence of key functional groups (e.g., O-H, N-H).Limited structural information. Not suitable for quantitative analysis or stereochemical determination.

Experimental Protocols and Expected Data

Structural Verification and Purity by NMR Spectroscopy

NMR spectroscopy is the most powerful technique for the primary structural elucidation of (3S,4R)-3-methylpiperidin-4-ol.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of (3S,4R)-3-methylpiperidin-4-ol in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Include 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in proton and carbon assignments.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to confirm the connectivity and stereochemical relationship of the protons. The relative cis or trans configuration of the methyl and hydroxyl groups can often be inferred from the coupling constants between the protons on C3 and C4.

Expected ¹H NMR Data (in CDCl₃): Based on analogous piperidine structures, the following proton signals are anticipated:

  • A broad singlet for the N-H proton.

  • A multiplet for the C4-H proton adjacent to the hydroxyl group.

  • Multiplets for the piperidine ring protons.

  • A doublet for the C3-methyl protons.

Expected ¹³C NMR Data (in CDCl₃): The spectrum is expected to show six distinct carbon signals corresponding to the piperidine ring carbons and the methyl group.

Molecular Weight Confirmation by Mass Spectrometry

Mass spectrometry is employed to confirm the molecular weight of the compound and to identify any potential impurities.

Experimental Protocol: GC-MS

Given the volatility of (3S,4R)-3-methylpiperidin-4-ol, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent such as methanol or dichloromethane.

  • GC Separation: Inject the sample onto a GC equipped with a non-polar capillary column (e.g., HP-5MS). Use a temperature program that allows for the separation of the analyte from any impurities.

  • MS Detection: Analyze the eluting compounds using a mass spectrometer in electron ionization (EI) mode.

Expected Mass Spectrum: The EI mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 115.1, corresponding to the molecular weight of the compound (C₆H₁₃NO).[1] Common fragmentation patterns for piperidines may also be observed.

Enantiomeric Purity by Chiral HPLC

Chiral HPLC is indispensable for determining the enantiomeric excess of (3S,4R)-3-methylpiperidin-4-ol. Since the molecule lacks a strong chromophore, derivatization or the use of a universal detector is necessary.

Experimental Protocol: Pre-column Derivatization and Chiral HPLC

  • Derivatization: React (3S,4R)-3-methylpiperidin-4-ol with a chromophoric derivatizing agent, such as p-toluenesulfonyl chloride, in the presence of a base. This introduces a UV-active group, facilitating detection.

  • Chromatographic System: Use an HPLC system with a chiral stationary phase (CSP). Polysaccharide-based columns, such as Chiralcel® OD-H or Chiralpak® AD-H, are often effective for separating enantiomers of small molecules.[2][3]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape for basic compounds.[3]

  • Detection: Monitor the elution of the derivatized enantiomers using a UV detector at a wavelength appropriate for the introduced chromophore.

Expected Chromatogram: A successful chiral separation will show two well-resolved peaks corresponding to the two enantiomers of the derivatized product. The enantiomeric excess can be calculated from the peak areas.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the characterization process.

analytical_workflow cluster_synthesis Synthesis & Initial Purification cluster_characterization Analytical Characterization cluster_results Data Interpretation start (3S,4R)-3-methylpiperidin-4-ol NMR NMR Spectroscopy (¹H, ¹³C, 2D) start->NMR MS Mass Spectrometry (GC-MS) start->MS HPLC Chiral HPLC start->HPLC Structure Structural Confirmation NMR->Structure Purity Chemical Purity NMR->Purity MS->Structure MS->Purity Enantiopurity Enantiomeric Excess HPLC->Enantiopurity chiral_hplc_workflow Analyte (3S,4R)-3-methylpiperidin-4-ol Derivatization Pre-column Derivatization (e.g., with p-toluenesulfonyl chloride) Analyte->Derivatization Injection Injection onto Chiral Column Derivatization->Injection Separation Chromatographic Separation (Chiral Stationary Phase) Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification of Enantiomers Detection->Quantification

Caption: Detailed workflow for the chiral HPLC analysis of (3S,4R)-3-methylpiperidin-4-ol.

Conclusion

The comprehensive analytical characterization of (3S,4R)-3-methylpiperidin-4-ol requires a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the foundational structural information, mass spectrometry confirms the molecular identity and helps in impurity profiling. Chiral HPLC stands as the definitive method for establishing enantiomeric purity. By following the detailed protocols and understanding the expected outcomes outlined in this guide, researchers can confidently and accurately characterize this important chiral building block, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

  • Boston University Center for Molecular Discovery. Chiral Analytical HPLC. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Appretech Scientific Limited. (3S,4R)-3-methylpiperidin-4-ol hydrochloride. [Link]

  • Phenomenex. The Chiral Notebook. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Cenmed Enterprises. (3R,4S)-3-methylpiperidin-4-ol (C007B-480755). [Link]

  • ChiralTek. Chiral Columns. [Link]

  • MassBank. Organic compounds. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of an Active Pharmaceutical Ingredient (API) like paroxetine is paramount to its safety and efficacy.[1][2] Impurities can arise from various stages, including synthesis, formulation, and storage.[1] This guide provides an in-depth comparison of analytical methodologies for identifying and controlling impurities in paroxetine, with a specific focus on those originating from the key synthetic intermediate, 3-methylpiperidin-4-ol.

The synthesis of paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a multi-step process where rigorous control is essential to minimize side reactions and the formation of process-related impurities.[3] One of the critical building blocks in many synthetic routes is 3-methylpiperidin-4-ol. The reactivity of this intermediate and its potential contaminants can lead to a range of structurally similar impurities that may be carried through to the final drug substance. Understanding the formation pathways and having robust analytical methods to detect and quantify these impurities is a regulatory expectation and a scientific necessity.

The Genesis of Impurities from 3-Methylpiperidin-4-ol

The core structure of paroxetine is a 3,4-disubstituted piperidine.[3][4] In synthetic pathways utilizing 3-methylpiperidin-4-ol, this starting material is elaborated to introduce the 4-fluorophenyl group and the sesamol ether moiety. However, side reactions or impurities within the starting material itself can lead to several known paroxetine impurities.

Table 1: Key Paroxetine Impurities and Their Potential Origins

Impurity Name/IdentifierPotential Origin
N-Methyl ParoxetineIncomplete N-demethylation of a methylated intermediate derived from 3-methylpiperidin-4-ol.[3]
(3S, 4R)-4-(4-Fluorophenyl)-piperidine-3-methanolUnreacted intermediate or a degradation product from the cleavage of the ether linkage.[2][3]
Desfluoro ParoxetineReductive cleavage of the carbon-fluorine bond during synthesis.[3][5]
Dimeric ImpuritiesPotential side reactions involving formaldehyde equivalents or radical reactions.[3][5]
Paroxetine Related Compound F & GSpecific impurities mentioned in the USP that may arise from the synthetic route.[6]

Comparative Analysis of Detection Methodologies

The choice of analytical technique is critical for the effective separation and quantification of paroxetine from its closely related impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique, often coupled with mass spectrometry (MS) for enhanced sensitivity and structural elucidation.[7][8][9]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely used method for routine quality control of paroxetine.[7][8] The key to a successful separation lies in the optimization of chromatographic conditions to achieve adequate resolution between the main paroxetine peak and the peaks of its impurities.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is a common choice due to its hydrophobicity, which provides good retention for the relatively non-polar paroxetine molecule.[3][7]

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile) is often employed.[3][7] The buffer controls the pH, which influences the ionization state of the amine in paroxetine and its impurities, thereby affecting their retention and peak shape.

  • Detection Wavelength: UV detection is typically performed at a wavelength where paroxetine and its chromophoric impurities exhibit significant absorbance, often around 220 nm or 295 nm.[3][6][7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For impurities present at very low levels or for the identification of unknown impurities, LC-MS and LC-MS/MS are the preferred methods due to their high sensitivity and specificity.[8][10][11][12][13]

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for paroxetine and its related compounds as it is a soft ionization technique suitable for polar molecules.[10][12][13]

  • Mass Analyzer: A tandem mass spectrometer (MS/MS) allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and its impurities.[10][13] This provides exceptional selectivity and reduces background noise.

Table 2: Performance Comparison of Analytical Techniques

ParameterHPLC-UVLC-MS/MS
Sensitivity Lower (µg/mL range)[7]Higher (ng/mL to pg/mL range)[11][13]
Selectivity Moderate, relies on chromatographic separation.Very high, based on both retention time and mass-to-charge ratio.[10]
Identification Based on retention time comparison with reference standards.Provides molecular weight and structural information from fragmentation patterns.
Application Routine quality control, assay, and known impurity quantification.[7]Trace level impurity analysis, identification of unknown impurities, and bioanalytical studies.[10][11][12]

Experimental Protocols

A self-validating system is crucial for trustworthy results. This involves system suitability tests before analysis and method validation according to ICH guidelines.

Protocol 1: HPLC-UV Method for Paroxetine Impurity Profiling

This protocol outlines a general procedure for the analysis of paroxetine and its related compounds.

1. Preparation of Solutions:

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 4.5.
  • Mobile Phase B: Acetonitrile.
  • Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.
  • Standard Solution: Prepare a stock solution of USP Paroxetine Hydrochloride RS and individual impurity reference standards in the diluent. Create working standards by serial dilution.
  • Sample Solution: Accurately weigh and dissolve the paroxetine API or powdered tablets in the diluent to a final concentration of approximately 1 mg/mL.[6]

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3][7]
  • Flow Rate: 1.0 mL/min.[3][7]
  • Column Temperature: 30 °C.
  • Detection: UV at 295 nm.[6]
  • Injection Volume: 10 µL.
  • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 70 | 30 | | 25 | 40 | 60 | | 30 | 40 | 60 | | 35 | 70 | 30 | | 40 | 70 | 30 |

3. System Suitability:

  • Inject a system suitability solution containing paroxetine and a critical pair of impurities (e.g., as specified in the USP monograph).[6]
  • Verify that the resolution between the critical pair is not less than the specified value (e.g., NLT 1.5).
  • Check the tailing factor for the paroxetine peak (e.g., NMT 2.0).
  • Ensure the relative standard deviation for replicate injections is within the accepted limit (e.g., NMT 2.0%).

4. Analysis and Data Interpretation:

  • Inject the standard and sample solutions.
  • Identify impurity peaks in the sample chromatogram by comparing their retention times with those of the reference standards.
  • Quantify impurities using the peak areas and the concentration of the standard solutions.

Visualizing the Workflow and Synthesis

Diagrams can clarify complex processes. The following are representations of the analytical workflow and a simplified synthetic pathway.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting prep_sample Weigh and Dissolve Paroxetine API/Sample prep_std Prepare Reference Standard Solutions analysis Inject Sample & Standards into HPLC/LC-MS prep_sample->analysis sst System Suitability Test (SST) prep_std->sst sst->analysis integration Peak Integration & Identification analysis->integration quantification Quantification vs. Standards integration->quantification report Generate Impurity Profile Report quantification->report

Caption: Workflow for Paroxetine Impurity Analysis.

synthesis_pathway start 3-Methylpiperidin-4-ol Intermediate intermediate Key Synthetic Intermediates start->intermediate Multi-step Synthesis paroxetine (-)-trans-Paroxetine (API) intermediate->paroxetine Desired Final Step (e.g., N-demethylation) impurity Process-Related Impurity (e.g., N-Methyl Paroxetine) intermediate->impurity Side Reaction (e.g., Incomplete Demethylation)

Caption: Simplified Paroxetine Synthesis and Impurity Formation.

Conclusion

The effective identification and control of impurities related to 3-methylpiperidin-4-ol are critical for ensuring the quality and safety of paroxetine. A thorough understanding of the synthetic pathway and potential side reactions is the foundation for developing robust analytical methods.[3] While HPLC-UV provides a reliable method for routine quality control, the enhanced sensitivity and specificity of LC-MS/MS are indispensable for comprehensive impurity profiling and the identification of novel or trace-level impurities. The implementation of validated, self-validating analytical systems is not just a regulatory requirement but a cornerstone of scientific integrity in pharmaceutical development.

References

  • SynThink Research Chemicals. Paroxetine EP Impurities & USP Related Compounds. [Link]

  • Reddy, B. R., & Reddy, K. V. (2018). Novel RP-HPLC Method for the Determination of Paroxetine in Pure Form and in Tablet Formulation. International Journal of Pharmaceutical Sciences and Research, 9(1), 255-260. [Link]

  • Reddy, B. P., & Kumar, K. R. (2011). Analytical Procedures for Determination of Paroxetine in Pharmaceutical Formulations. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 219-221. [Link]

  • Jamrógiewicz, M., & Wielgomas, B. (2014). New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Analytical and Bioanalytical Chemistry, 406(1), 243-251. [Link]

  • USP-NF. (2021). Paroxetine Hydrochloride. [Link]

  • Kumar, A., & Singh, R. (2015). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 7(10), 329-333. [Link]

  • LGC Standards. Paroxetine impurities: An overview. [Link]

  • Zhu, Z., & Neirinck, L. (2002). High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma. Journal of Chromatography B, 780(2), 295-300. [Link]

  • Zhu, Z., & Neirinck, L. (2002). High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 780(2), 295-300. [Link]

  • de Oliveira, A. R. M., & de Freitas, R. P. (2014). Synthesis of the major metabolites of paroxetine. Clinical Pharmacology & Therapeutics, 95(S1), S1-S1. [Link]

  • de Oliveira, A. R. M., & de Freitas, R. P. (2014). Synthesis of the major metabolites of Paroxetine. Request PDF. [Link]

  • Weng, N., & Eerkes, A. (2011). Quantitation of Paroxetine in Human Plasma by LC-MS/MS. Journal of Bioanalysis & Biomedicine, 3(5), 106-111. [Link]

  • Singh, P. P., & Kumar, A. (2016). Recent developments towards the synthesis of paroxetine: A 3,4-disubstituted piperidine. Tetrahedron, 72(32), 4787-4801. [Link]

  • Massaroti, P., Cassiano, N. M., Duarte, L. F., Campos, D. R., Marchioretto, M. A., Bernasconi, G., ... & Pedrazzoli, J. (2005). Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 340-347. [Link]

  • Izgorodina, E. I., & Coote, M. L. (2006). The chemical fate of paroxetine metabolites. Dehydration of radicals derived from 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine. Organic & Biomolecular Chemistry, 4(12), 2339-2347. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel chemical entities, mass spectrometry stands as an indispensable tool. The piperidine moiety, a ubiquitous scaffold in pharmaceuticals, presents a unique set of fragmentation behaviors under mass spectrometric analysis. This guide provides an in-depth, comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-methylpiperidin-4-ol. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage established fragmentation principles of cyclic amino alcohols and piperidine derivatives. To provide a robust comparative framework, we will analyze the known experimental fragmentation patterns of three structurally related compounds: 4-piperidinol, 3-methylpiperidine, and N-methyl-4-piperidinol.

Fundamental Principles of Piperidine Fragmentation in EI-MS

Under electron ionization, the fragmentation of piperidine derivatives is typically initiated by the ionization of the lone pair of electrons on the nitrogen atom, creating a molecular ion (M+•).[1] The subsequent fragmentation is largely dictated by the drive to form stable, resonance-stabilized iminium ions through two primary pathways: α-cleavage and ring fission.[1]

  • α-Cleavage: This is a dominant fragmentation mechanism involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The largest substituent at the α-carbon is preferentially lost as a radical, resulting in a stable iminium cation.[2]

  • Ring Fission: The piperidine ring can undergo cleavage at various points, leading to the formation of a variety of acyclic fragment ions.[2]

The nature and position of substituents on the piperidine ring profoundly influence these fragmentation pathways, making mass spectrometry a powerful technique for isomer differentiation.

Predicted Fragmentation Pattern of 3-Methylpiperidin-4-ol

The structure of 3-methylpiperidin-4-ol, with a molecular weight of 115.17 g/mol , incorporates both a secondary amine, a secondary alcohol, and a methyl group. The interplay of these functional groups is expected to yield a characteristic fragmentation pattern.

The initial ionization will occur at the nitrogen atom, forming the molecular ion at m/z 115. Subsequent fragmentation is predicted to proceed through several key pathways:

  • Loss of a Hydrogen Radical (M-1): Cleavage of a C-H bond adjacent to the nitrogen can lead to a stable iminium ion at m/z 114.

  • α-Cleavage with Loss of an Ethyl Radical: A significant fragmentation pathway is anticipated to be the cleavage of the C2-C3 bond, followed by a hydrogen transfer and loss of an ethene molecule, or direct cleavage leading to the loss of an ethyl radical from the ring, resulting in an ion at m/z 86.

  • Loss of Water (M-18): The presence of the hydroxyl group makes the neutral loss of a water molecule a highly probable event, leading to a prominent ion at m/z 97. This ion can then undergo further fragmentation.

  • Cleavage adjacent to the Hydroxyl Group: The C3-C4 bond cleavage can lead to the formation of a fragment containing the hydroxyl group. Subsequent loss of the methyl group could result in a fragment at m/z 100.

  • Ring Opening and Subsequent Fragmentations: Following ring opening, various smaller fragments can be generated. A key fragment is expected at m/z 70, corresponding to the loss of a propyl radical and a hydrogen atom. Another significant fragment is predicted at m/z 57, which could arise from the cleavage of the C2-C3 and C5-C6 bonds. A base peak at m/z 44, corresponding to the [CH2=NH-CH3]+ ion, is also a strong possibility through a more complex rearrangement and cleavage.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted fragmentation of 3-methylpiperidin-4-ol, we will now compare it with the known EI-MS fragmentation patterns of 4-piperidinol, 3-methylpiperidine, and N-methyl-4-piperidinol.

Alternative 1: 4-Piperidinol

With a molecular weight of 101.15 g/mol , 4-piperidinol shares the piperidine ring and the hydroxyl group with our target compound but lacks the methyl substituent.[3] Its mass spectrum provides a baseline for understanding the fragmentation of the piperidinol core.

The key fragments observed for 4-piperidinol are:

  • m/z 101 (M+•): The molecular ion.

  • m/z 83: Resulting from the loss of water (M-18).[3]

  • m/z 57: A prominent peak likely due to the cleavage of the C2-C3 and C5-C6 bonds.[3]

  • m/z 44: Often the base peak, corresponding to the [CH2=NH2]+ fragment.[3]

The absence of the methyl group in 4-piperidinol simplifies the spectrum. The presence of the m/z 57 and 44 fragments in both the predicted spectrum of 3-methylpiperidin-4-ol and the experimental spectrum of 4-piperidinol highlights common fragmentation pathways of the piperidinol ring.

Alternative 2: 3-Methylpiperidine

3-Methylpiperidine has a molecular weight of 99.17 g/mol and possesses the methyl group at the 3-position but lacks the hydroxyl group.[4] Its fragmentation pattern helps to isolate the influence of the methyl group.

The experimental mass spectrum of 3-methylpiperidine shows major fragments at:

  • m/z 99 (M+•): The molecular ion.[4]

  • m/z 84: A significant peak corresponding to the loss of a methyl radical (M-15).[4]

  • m/z 70: Arising from the loss of an ethyl group.[4]

  • m/z 56: A prominent peak, likely from the loss of a propyl group.[4]

The dominant loss of a methyl radical (m/z 84) in 3-methylpiperidine is a key differentiator from 4-piperidinol and provides strong evidence that a similar loss would be observed in 3-methylpiperidin-4-ol.

Alternative 3: N-Methyl-4-piperidinol

N-methyl-4-piperidinol, with a molecular weight of 115.17 g/mol , is an isomer of our target compound where the methyl group is on the nitrogen atom instead of the ring.[5] This comparison is crucial for distinguishing between N- and C-alkylation.

Key fragments in the mass spectrum of N-methyl-4-piperidinol include:

  • m/z 115 (M+•): The molecular ion.[5]

  • m/z 100: Loss of a methyl radical from the nitrogen atom.[5]

  • m/z 71: A major fragment resulting from the loss of water and a methyl group.[5]

  • m/z 57: Similar to 4-piperidinol, a fragment from ring cleavage.[5]

  • m/z 42: Often the base peak, corresponding to [CH2=NCH3]+.[5]

The facile loss of the N-methyl group (m/z 100) and the characteristic base peak at m/z 42 are hallmarks of N-alkylation in piperidines. This provides a clear contrast to the predicted fragmentation of 3-methylpiperidin-4-ol, where the methyl group is on the carbon skeleton.

Summary of Comparative Fragmentation Data

m/z ValuePredicted for 3-Methylpiperidin-4-olObserved in 4-Piperidinol[3]Observed in 3-Methylpiperidine[4]Observed in N-Methyl-4-piperidinol[5]Proposed Fragment Structure/Origin
115 M+•--M+•Molecular Ion
101 -M+•--Molecular Ion
99 --M+•-Molecular Ion
100 [M-CH3]+--[M-CH3]+Loss of Methyl Radical
97 [M-H2O]+•---Loss of Water
84 --[M-CH3]+-Loss of Methyl Radical
83 -[M-H2O]+•--Loss of Water
71 ---[M-H2O-CH3]+Loss of Water and Methyl Radical
70 [M-C2H5-H]+-[M-C2H5]+-Loss of Ethyl Radical/Ethene
57 Ring Cleavage FragmentProminent-Prominent[C3H7N]+• or [C4H9]+
44 Base Peak?Base Peak--[CH2=NH2]+
42 ---Base Peak[CH2=NCH3]+

Experimental Protocols

While an experimental spectrum for 3-methylpiperidin-4-ol is not available, a standard protocol for acquiring EI-MS data for such a compound would be as follows:

Sample Preparation and Introduction:

  • Dissolve a small amount (approximately 1 mg/mL) of the solid 3-methylpiperidin-4-ol in a volatile organic solvent such as methanol or dichloromethane.

  • Introduce the sample into the mass spectrometer via a gas chromatograph (GC) for separation and purification, or directly via a heated direct insertion probe.

Mass Spectrometry Parameters (Typical for EI):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 30-200

Visualizing Fragmentation Pathways

Diagram 1: Predicted EI-MS Fragmentation of 3-Methylpiperidin-4-ol

M C6H13NO+ (m/z 115) F114 [M-H]+ (m/z 114) M->F114 -H• F97 [M-H2O]+ (m/z 97) M->F97 -H2O F100 [M-CH3]+ (m/z 100) M->F100 -CH3• F86 [M-C2H5]+ (m/z 86) M->F86 -C2H5• F70 (m/z 70) F97->F70 -C2H3• F57 (m/z 57) F86->F57 -C2H5 F44 (m/z 44) F86->F44 -C3H6

Caption: Predicted fragmentation pathways for 3-methylpiperidin-4-ol.

Diagram 2: Comparative Fragmentation of Piperidinol Derivatives

cluster_0 4-Piperidinol cluster_1 3-Methylpiperidine cluster_2 N-Methyl-4-piperidinol A_M m/z 101 A_F83 m/z 83 A_M->A_F83 -H2O A_F57 m/z 57 A_M->A_F57 -C2H4O A_F44 m/z 44 A_F57->A_F44 -CH B_M m/z 99 B_F84 m/z 84 B_M->B_F84 -CH3• B_F70 m/z 70 B_M->B_F70 -C2H5• B_F56 m/z 56 B_F84->B_F56 -C2H4 C_M m/z 115 C_F100 m/z 100 C_M->C_F100 -CH3• C_F57 m/z 57 C_M->C_F57 -C3H6O C_F42 m/z 42 C_M->C_F42 -C4H7O• C_F71 m/z 71 C_F100->C_F71 -C2H5

Caption: Key fragmentation pathways of comparative molecules.

Conclusion

The predicted mass spectrometry fragmentation pattern of 3-methylpiperidin-4-ol is characterized by a complex interplay between the piperidine ring, the 3-methyl group, and the 4-hydroxyl group. Key predicted fragments include the molecular ion at m/z 115, and significant ions resulting from the loss of water (m/z 97), a methyl radical (m/z 100), and various ring cleavage products (e.g., m/z 57 and 44).

By comparing this predicted pattern with the experimental spectra of 4-piperidinol, 3-methylpiperidine, and N-methyl-4-piperidinol, we can confidently assign diagnostic fragments that would allow for the unambiguous identification of 3-methylpiperidin-4-ol and its distinction from its isomers. Specifically, the concurrent loss of both a methyl group and water, alongside the characteristic piperidine ring fragments, would serve as a unique fingerprint for this molecule. This guide provides a robust framework for researchers to interpret the mass spectra of novel piperidine-containing compounds, facilitating more rapid and accurate structural elucidation.

References

  • NIST. (n.d.). 4-Hydroxypiperidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]

  • NIST. (n.d.). Piperidine, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinol, 1-methyl-. Retrieved from [Link]

  • NIST. (n.d.). 4-Hydroxy-N-methylpiperidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylpiperidine. Retrieved from [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Overcoming the Analytical Blind Spot: Validating the Purity of (3S,4R)-3-methylpiperidin-4-ol via Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex chiral building blocks, analytical scientists face significant challenges in accurately quantifying intermediates that lack traditional chromophores. One such critical intermediate is (3S,4R)-3-methylpiperidin-4-ol , an aliphatic heterocyclic amine frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors.

This guide objectively compares the efficacy of Quantitative Nuclear Magnetic Resonance (1H-qNMR) against traditional chromatographic techniques for the purity validation of this specific compound. By leveraging the fundamental physics of nuclear spin, we can design an intrinsically self-validating analytical system.

The Analytical Challenge: Why Traditional Chromatography Fails

(3S,4R)-3-methylpiperidin-4-ol presents a "perfect storm" of analytical difficulties for conventional purity assays:

  • Lack of a UV Chromophore: The molecule consists entirely of aliphatic C-C, C-N, and C-O bonds. Without a conjugated

    
    -system or aromatic ring, it exhibits negligible UV absorbance above 210 nm.
    
  • High Polarity: The combination of a secondary amine and a secondary alcohol makes the molecule highly polar and prone to severe secondary interactions with silica-based stationary phases, leading to peak tailing.

  • Reference Standard Dependency: Traditional chromatography requires a highly pure, certified reference material (CRM) of the exact same compound to build a calibration curve. For novel or proprietary chiral intermediates, such standards are often unavailable or prohibitively expensive.

Comparative Performance Matrix
Analytical TechniqueDetection MechanismSuitability for (3S,4R)-3-methylpiperidin-4-olCalibration RequirementAccuracy / Precision
1H-qNMR Nuclear magnetic resonance (Proton)Excellent: Directly quantifies aliphatic protons without needing UV absorbance.Internal Standard: No analyte-specific CRM required.High: < 1% RSD
HPLC-UV UV AbsorbancePoor: Lacks chromophore; requires low-wavelength detection (high baseline noise).Analyte-specific CRM needed.Low: Prone to solvent interference.
HPLC-ELSD / CAD Light Scattering / Charged AerosolModerate: Universal detection, but response is non-linear.Analyte-specific CRM needed.Moderate: Requires complex calibration.
GC-FID Flame IonizationModerate: Polarity causes column tailing; requires chemical derivatization (e.g., silylation).Analyte-specific CRM needed.Moderate: Derivatization adds variance.

The qNMR Advantage: Mechanistic Causality

Quantitative NMR (qNMR) operates on a fundamentally different principle than chromatography. In a fully relaxed 1H-NMR experiment, the integrated area of a resonance signal is directly and strictly proportional to the number of nuclei (molar concentration) generating that signal 1.

Because the detector response is universal for all protons, qNMR allows for absolute quantitation using a universally certified internal standard (IS) that has a completely different chemical structure from the analyte [[2]](). This eliminates the need for an identical reference standard, overcoming the primary bottleneck in early-stage drug development. Furthermore, qNMR has proven highly effective in distinguishing and quantifying aliphatic amines that traditionally evade HPLC detection 3.

Designing a Self-Validating Protocol

A protocol is "self-validating" when it internally calibrates the detector response in real-time, negating external variables. By co-dissolving a gravimetrically traceable CRM with the analyte, the NMR coil's response is instantly calibrated for that specific sample tube.

Workflow Visualization

qNMR_Workflow Step1 1. Gravimetric Co-weighing Analyte + Maleic Acid CRM Step2 2. Solvation Dissolve in DMSO-d6 Step1->Step2 Step3 3. T1 Relaxation Profiling Inversion-Recovery Exp. Step2->Step3 Step4 4. RF Pulse & Acquisition 90° Pulse, D1 > 5×T1 Step3->Step4 Optimize Delay Step5 5. Spectral Processing Phase/Baseline Correction Step4->Step5 Raw FID Step6 6. Absolute Quantification Self-Validating Mass Balance Step5->Step6 Integrals

Workflow for self-validating qNMR purity analysis of aliphatic amines.

Step-by-Step Methodology

Step 1: Internal Standard Selection & Gravimetric Preparation
  • Action: Weigh ~10.0 mg of (3S,4R)-3-methylpiperidin-4-ol and ~5.0 mg of Maleic Acid (TraceCERT® CRM) using a calibrated microbalance (

    
     mg).
    
  • Causality: Maleic acid is the optimal internal standard because its olefinic protons resonate as a sharp, isolated singlet at ~6.28 ppm 4. This provides a pristine integration window completely isolated from the complex aliphatic multiplet region (0.8–4.0 ppm) of the substituted piperidine. Gravimetric precision is the absolute foundation of qNMR; any weighing error propagates directly into the final purity calculation.

Step 2: Solvation
  • Action: Co-dissolve the powders in 0.6 mL of high-purity DMSO-

    
     (100% isotopic enrichment). Vortex until visually homogenous and transfer to a 5 mm NMR tube.
    
  • Causality: DMSO-

    
     disrupts hydrogen bonding, preventing the amine and hydroxyl groups of the analyte from broadening the signals, ensuring sharp, easily integrable peaks.
    
Step 3: T1 Relaxation Assessment
  • Action: Perform an inversion-recovery experiment to determine the longitudinal relaxation time (

    
    ) of the target protons.
    
  • Causality: Aliphatic methyl protons and olefinic IS protons relax at different rates. If the inter-pulse delay (

    
    ) is too short, the slower-relaxing protons will not fully recover their magnetization before the next pulse. This artificially truncates their signal and destroys quantitative accuracy.
    
Step 4: RF Pulse & Acquisition
  • Action: Acquire the 1H-NMR spectrum at

    
     400 MHz using a 90° excitation pulse (e.g., zg pulse program). Set the relaxation delay (
    
    
    
    ) to at least
    
    
    of the slowest relaxing nucleus (typically 30–45 seconds). Acquire a minimum of 64 scans.
  • Causality: A 90° pulse maximizes signal intensity in the transverse plane. Acquiring

    
     64 scans ensures the Signal-to-Noise Ratio (S/N) exceeds 250:1, which is the mathematical threshold required to keep integration errors below 1%.
    
Step 5: Spectral Processing & Integration
  • Action: Apply a 0.3 Hz exponential line broadening (LB) window function. Perform rigorous manual phase correction (zero and first order) and baseline correction (e.g., Whittaker smoother).

  • Causality: Automated processing algorithms often misjudge the broad base of aliphatic multiplets. Manual baseline correction ensures that the entire area under the Lorentzian curve, including the crucial "tails," is captured. Integrate the Maleic Acid singlet (6.28 ppm, 2H) and a distinct analyte signal, such as the methyl doublet (~0.9 ppm, 3H).

Absolute Purity Calculation

The final purity is calculated using the fundamental mass balance equation. Because the system is internally referenced, the calculation is absolute:



Variables for this specific assay:

  • 
     / 
    
    
    
    : Integrated area of the analyte's methyl doublet vs. Maleic Acid singlet.
  • 
     / 
    
    
    
    : Number of protons generating the signal (2 for Maleic Acid, 3 for the analyte's methyl group).
  • 
     / 
    
    
    
    : Molar mass of (3S,4R)-3-methylpiperidin-4-ol (115.17 g/mol ) vs. Maleic Acid (116.07 g/mol ).
  • 
     / 
    
    
    
    : Gravimetrically weighed mass of the standards.
  • 
     : Certified purity of the Maleic Acid CRM (e.g., 99.98%).
    

By adhering to this protocol, laboratories can achieve highly accurate, orthogonal purity validation of complex aliphatic amines without the lead times and costs associated with synthesizing custom chromatographic reference standards.

References

  • Patsnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance". 1

  • RSSL. "qNMR for Purity Determination in Pharmaceuticals". 2

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained".4

  • PMC / NIH. "Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing". 3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.